molecular formula C10H6INO2 B11837718 8-Iodoquinoline-5-carboxylic acid

8-Iodoquinoline-5-carboxylic acid

Cat. No.: B11837718
M. Wt: 299.06 g/mol
InChI Key: DVXKISJZPRMDBK-UHFFFAOYSA-N
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Description

8-Iodoquinoline-5-carboxylic acid is a useful research compound. Its molecular formula is C10H6INO2 and its molecular weight is 299.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6INO2

Molecular Weight

299.06 g/mol

IUPAC Name

8-iodoquinoline-5-carboxylic acid

InChI

InChI=1S/C10H6INO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14)

InChI Key

DVXKISJZPRMDBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)I)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 8-Iodoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Iodoquinoline-5-carboxylic acid is a halogenated derivative of the quinoline carboxylic acid scaffold, a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of an iodine atom at the 8-position and a carboxylic acid at the 5-position of the quinoline ring system imparts unique electronic and steric properties that can influence its biological activity and material characteristics. This technical guide provides a summary of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a hypothetical signaling pathway based on the activities of structurally related molecules.

Physical and Chemical Properties

A comprehensive compilation of the physical and chemical properties of this compound is presented below. It is important to note that while some data is available from predictive models, experimental values for several key properties remain to be reported in the literature.

PropertyValueSource
Molecular Formula C₁₀H₆INO₂[1]
Molecular Weight 299.06 g/mol [1]
CAS Number 1427082-96-9[1]
Appearance Not explicitly reported; likely a solid.-
Melting Point Not experimentally determined.-
Boiling Point 440.6 ± 30.0 °C (Predicted)[1]
Density 1.975 ± 0.06 g/cm³ (Predicted)[1]
Solubility Not experimentally determined. General solubility for similar quinoline carboxylic acids suggests potential solubility in DMSO.-
pKa 0.87 ± 0.10 (Predicted)[1]

Experimental Protocols

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus). A small, powdered sample of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Solubility

The solubility of this compound can be assessed in a range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and dichloromethane). A known amount of the compound is added to a specific volume of the solvent at a controlled temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solute is then determined, typically by spectrophotometry or by evaporating the solvent and weighing the residue.

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter. The pKa is the pH at which the acid is half-neutralized.

Mandatory Visualizations

Hypothetical Signaling Pathway Inhibition

Quinoline carboxylic acid derivatives have been identified as inhibitors of various enzymes, including 2-oxoglutarate (2OG)-dependent oxygenases. The following diagram illustrates a hypothetical mechanism by which this compound might inhibit such an enzyme, leading to downstream cellular effects.

cluster_0 Cellular Environment 8_Iodoquinoline_5_carboxylic_acid 8-Iodoquinoline- 5-carboxylic acid 2OG_Oxygenase 2-Oxoglutarate Dependent Oxygenase 8_Iodoquinoline_5_carboxylic_acid->2OG_Oxygenase Inhibition Product Hydroxylated Substrate 2OG_Oxygenase->Product Catalyzes Substrate Substrate (e.g., Histone) Substrate->2OG_Oxygenase Binds to Downstream_Effects Altered Gene Expression & Cellular Processes Product->Downstream_Effects

Hypothetical inhibition of a 2-oxoglutarate dependent oxygenase.
Experimental Workflow: Synthesis and Characterization

The following diagram outlines a general workflow for the synthesis and subsequent characterization of this compound.

Start Starting Materials Synthesis Chemical Synthesis (e.g., Multi-step reaction) Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization Purification->Characterization Physical_Properties Physical Property Determination Purification->Physical_Properties NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS FTIR FT-IR Spectroscopy Characterization->FTIR Final_Product Pure 8-Iodoquinoline- 5-carboxylic acid Characterization->Final_Product MP Melting Point Physical_Properties->MP Solubility Solubility Physical_Properties->Solubility pKa pKa Physical_Properties->pKa Physical_Properties->Final_Product

General workflow for synthesis and characterization.

References

An In-Depth Technical Guide to 8-Iodoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1427082-96-9

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 8-Iodoquinoline-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain data, this document focuses on the foundational information available and provides context based on the known properties and reactivities of structurally similar quinoline derivatives.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are primarily sourced from chemical supplier databases.

PropertyValueSource
CAS Number 1427082-96-9Chemical Supplier Databases
Molecular Formula C₁₀H₆INO₂Calculated
Molecular Weight 299.06 g/mol Calculated
Canonical SMILES C1=CC(=C(C2=C1C=CC=N2)I)C(=O)OCalculated
InChI Key Not Available-
Appearance Not Specified-
Melting Point Not Available-
Boiling Point Not Available-
Solubility Not Available-

Synthesis and Characterization

Postulated Synthetic Pathway

A potential synthetic route to this compound could involve the iodination of a quinoline-5-carboxylic acid precursor. Alternatively, a cyclization reaction, such as a modified Combes or Doebner-von Miller synthesis, utilizing an appropriately substituted and iodinated aniline derivative could be employed. The general workflow for such a synthetic approach is outlined below.

G cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_purification Purification cluster_final_product Final Product Iodinated Aniline Derivative Iodinated Aniline Derivative Cyclization Reaction Cyclization Reaction Iodinated Aniline Derivative->Cyclization Reaction Dicarbonyl Compound Dicarbonyl Compound Dicarbonyl Compound->Cyclization Reaction Crude this compound Crude this compound Cyclization Reaction->Crude this compound Purification (e.g., Recrystallization, Chromatography) Purification (e.g., Recrystallization, Chromatography) Crude this compound->Purification (e.g., Recrystallization, Chromatography) Pure this compound Pure this compound Purification (e.g., Recrystallization, Chromatography)->Pure this compound

Caption: Postulated synthetic workflow for this compound.

Characterization

The structural confirmation of this compound would typically involve a suite of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons of the quinoline ring system, with chemical shifts influenced by the electron-withdrawing carboxylic acid and iodo substituents. A downfield signal for the carboxylic acid proton.
¹³C NMR Signals corresponding to the ten carbon atoms of the quinoline core and the carboxylic acid group.
FT-IR Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C=C and C=N stretching vibrations of the quinoline ring.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, and a characteristic isotopic pattern due to the presence of iodine.

Potential Applications in Drug Development

While no specific biological activities for this compound have been reported, the quinoline scaffold is a well-established pharmacophore in numerous therapeutic areas. The introduction of an iodo-substituent and a carboxylic acid moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Antimicrobial and Anticancer Potential

Derivatives of quinoline are known to exhibit a broad range of biological activities, including antimicrobial and anticancer effects. The presence of a halogen, such as iodine, can enhance these properties. It is plausible that this compound could be investigated for similar activities. The proposed mechanism of action for many quinoline-based drugs involves the inhibition of key enzymes or the disruption of cellular processes.

Role as a Synthetic Intermediate

This compound can serve as a versatile intermediate in the synthesis of more complex molecules. The carboxylic acid group can be readily converted to other functional groups, such as esters, amides, or alcohols, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. The iodo-substituent can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce further molecular diversity.

G cluster_derivatization Derivatization This compound This compound Amide Formation Amide Formation This compound->Amide Formation Esterification Esterification This compound->Esterification Cross-Coupling Reactions Cross-Coupling Reactions This compound->Cross-Coupling Reactions Library of Amide Derivatives Library of Amide Derivatives Amide Formation->Library of Amide Derivatives Library of Ester Derivatives Library of Ester Derivatives Esterification->Library of Ester Derivatives Library of Biaryl/Alkynylated Derivatives Library of Biaryl/Alkynylated Derivatives Cross-Coupling Reactions->Library of Biaryl/Alkynylated Derivatives SAR Studies SAR Studies Library of Amide Derivatives->SAR Studies Library of Ester Derivatives->SAR Studies Library of Biaryl/Alkynylated Derivatives->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Caption: Potential utility in medicinal chemistry.

Conclusion

This compound represents an under-investigated molecule with potential for application in drug discovery and as a synthetic building block. While specific experimental data is currently scarce in the public domain, this technical guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. Further research is warranted to fully elucidate the synthetic accessibility, physicochemical properties, and biological activity of this compound, which may unveil its potential as a valuable tool for researchers in the life sciences.

An In-depth Technical Guide to 8-Iodoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the available scientific information on 8-Iodoquinoline-5-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited specific data on this particular molecule in publicly accessible literature, this guide also incorporates general principles and methodologies applicable to the broader class of quinoline carboxylic acids to provide a functional context for research and development.

Core Molecular Data

This compound is a derivative of quinoline, a bicyclic heteroaromatic compound. The introduction of an iodine atom at the 8th position and a carboxylic acid group at the 5th position defines its unique chemical structure and potential for further chemical modification and biological activity.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₀H₆INO₂[1]
Molecular Weight 299.06 g/mol N/A
CAS Number 1427082-96-9[1]

Note: The molecular weight is calculated from the molecular formula.

Synthesis and Characterization

General Synthetic Approaches

The synthesis of the quinoline core can be achieved through several classic methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses. For the introduction of substituents at specific positions, multi-step synthetic sequences are typically required. A plausible, though not experimentally verified, approach to this compound could involve the synthesis of a suitably substituted aniline precursor followed by cyclization to form the quinoline ring, with subsequent iodination and carboxylation steps.

Below is a generalized workflow for the synthesis of substituted quinoline carboxylic acids.

G cluster_0 Precursor Synthesis cluster_1 Quinoline Core Formation cluster_2 Functional Group Introduction cluster_3 Final Product A Substituted Aniline C Cyclization Reaction (e.g., Skraup Synthesis) A->C B α,β-Unsaturated Carbonyl B->C D Substituted Quinoline C->D E Iodination D->E e.g., NIS, I₂ F Carboxylation D->F (Alternative Order) E->F e.g., Grignard, Lithiation F->E (Alternative Order) G This compound F->G

Caption: Generalized synthetic workflow for substituted quinoline carboxylic acids.

Characterization

The structural confirmation of this compound would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for determining the substitution pattern on the quinoline ring.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carboxylic acid and the aromatic system.

Potential Biological Activity and Applications

While no specific biological activities or signaling pathway modulations have been reported for this compound, the quinoline scaffold is a well-known privileged structure in medicinal chemistry. Quinoline derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antimalarial activities.

The presence of a carboxylic acid group can influence the pharmacokinetic properties of a molecule, potentially impacting its solubility, cell permeability, and interaction with biological targets. The iodine atom, a halogen, can modulate the lipophilicity and metabolic stability of the compound and may participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding.

Given the activities of other substituted quinolines, this compound could be a candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. However, without experimental data, its therapeutic potential remains speculative.

Conclusion

This compound is a chemical entity with a defined structure and molecular weight. While detailed experimental protocols and biological data are currently lacking in the public domain, its structural features suggest that it could be a valuable building block for the synthesis of more complex molecules and a candidate for biological screening. Further research is necessary to elucidate its chemical reactivity, pharmacological properties, and potential therapeutic applications. This guide serves as a foundational resource for researchers interested in exploring the chemistry and biology of this and related quinoline derivatives.

References

An In-depth Technical Guide to the Synthesis of 8-Iodoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for 8-iodoquinoline-5-carboxylic acid, a specialized quinoline derivative. Due to the absence of a direct, one-pot synthesis in published literature, this guide details a multi-step approach, commencing with the construction of the quinoline core, followed by a series of functional group interconversions. The methodologies provided are based on established chemical principles and reactions commonly employed in heterocyclic chemistry.

I. Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a four-step sequence starting from a substituted aniline. This pathway involves the formation of the quinoline ring system, followed by nitration, reduction, and finally, a Sandmeyer reaction to introduce the iodo group.

Synthesis_Pathway A 3-Aminobenzoic Acid B Quinoline-5-carboxylic Acid A->B Doebner-von Miller Reaction (Pyruvic Acid, Aldehyde) C 8-Nitroquinoline-5-carboxylic Acid B->C Nitration (HNO3, H2SO4) D 8-Aminoquinoline-5-carboxylic Acid C->D Reduction (e.g., SnCl2, HCl) E This compound D->E Sandmeyer Reaction (1. NaNO2, HCl 2. KI)

Caption: Proposed synthesis pathway for this compound.

II. Experimental Protocols

The following protocols are detailed for each step of the proposed synthesis. Note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: Synthesis of Quinoline-5-carboxylic Acid via Doebner-von Miller Reaction

The Doebner-von Miller reaction provides a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2] In this step, 3-aminobenzoic acid is reacted with pyruvic acid and an aldehyde (e.g., formaldehyde or its equivalent) to construct the quinoline-5-carboxylic acid core.

  • Reactants:

    • 3-Aminobenzoic acid

    • Pyruvic acid

    • Paraformaldehyde

    • Hydrochloric acid (concentrated)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-aminobenzoic acid and concentrated hydrochloric acid.

    • Heat the mixture with stirring until the 3-aminobenzoic acid hydrochloride dissolves.

    • Cool the solution and add pyruvic acid, followed by the portion-wise addition of paraformaldehyde.

    • Heat the reaction mixture to reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and neutralize with a concentrated solution of sodium hydroxide until a precipitate forms.

    • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield quinoline-5-carboxylic acid.

Step 2: Nitration of Quinoline-5-carboxylic Acid

The nitration of the quinoline ring system typically occurs at the 5- and 8-positions.[3] By starting with quinoline-5-carboxylic acid, the 5-position is blocked, directing nitration to the 8-position.

  • Reactants:

    • Quinoline-5-carboxylic acid

    • Concentrated nitric acid

    • Concentrated sulfuric acid

  • Procedure:

    • In a flask cooled in an ice-salt bath, slowly add quinoline-5-carboxylic acid to concentrated sulfuric acid with stirring.

    • Once the substrate is fully dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry to obtain 8-nitroquinoline-5-carboxylic acid.

Step 3: Reduction of 8-Nitroquinoline-5-carboxylic Acid

The nitro group at the 8-position is reduced to an amino group. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.[4]

  • Reactants:

    • 8-Nitroquinoline-5-carboxylic acid

    • Tin(II) chloride dihydrate (SnCl2·2H2O)

    • Concentrated hydrochloric acid

  • Procedure:

    • Suspend 8-nitroquinoline-5-carboxylic acid in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

    • Heat the mixture to reflux with stirring for 3-5 hours, or until the reaction is complete as indicated by TLC.

    • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the tin salts.

    • Filter the mixture and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 8-aminoquinoline-5-carboxylic acid.

Step 4: Sandmeyer Reaction to Yield this compound

The final step involves the conversion of the 8-amino group to an 8-iodo group via a Sandmeyer reaction. This two-part process first involves the formation of a diazonium salt, which is then displaced by iodide.

  • Reactants:

    • 8-Aminoquinoline-5-carboxylic acid

    • Sodium nitrite (NaNO2)

    • Hydrochloric acid (concentrated)

    • Potassium iodide (KI)

  • Procedure:

    • Diazotization:

      • Dissolve 8-aminoquinoline-5-carboxylic acid in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice-salt bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.

    • Iodination:

      • In a separate flask, dissolve potassium iodide in water.

      • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

      • Allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

      • Filter the precipitate, wash with a solution of sodium thiosulfate to remove any excess iodine, and then with cold water.

      • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

III. Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These values are estimates based on typical yields for analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductTypical Yield (%)
1Doebner-von Miller Reaction3-Aminobenzoic AcidQuinoline-5-carboxylic Acid40-60
2NitrationQuinoline-5-carboxylic Acid8-Nitroquinoline-5-carboxylic Acid70-85
3Reduction8-Nitroquinoline-5-carboxylic Acid8-Aminoquinoline-5-carboxylic Acid80-95
4Sandmeyer Reaction8-Aminoquinoline-5-carboxylic AcidThis compound60-75

IV. Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A Step 1: Doebner-von Miller Reaction B Step 2: Nitration A->B C Step 3: Reduction B->C D Step 4: Sandmeyer Reaction C->D E Crude Product Isolation (Filtration/Extraction) D->E Product from each step F Recrystallization E->F G Characterization (NMR, MS, IR) F->G

Caption: General workflow for the synthesis and purification of intermediates and the final product.

References

A Novel and Efficient Synthetic Pathway to 8-Iodoquinoline-5-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For correspondence: --INVALID-LINK--

Abstract

8-Iodoquinoline-5-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Traditional synthetic routes to this compound can be challenging, often involving harsh conditions and yielding mixtures of regioisomers. This in-depth technical guide presents a novel, multi-step synthetic pathway to this compound with a focus on high regioselectivity and efficiency. The core of this methodology lies in a directed C-H functionalization strategy, leveraging a rhodium(III)-catalyzed iodination of a quinoline N-oxide intermediate to achieve precise installation of the iodine atom at the C8 position. This guide provides detailed experimental protocols, quantitative data, and workflow visualizations to enable researchers, scientists, and drug development professionals to successfully implement this synthesis in their laboratories.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The unique electronic and structural properties of the quinoline scaffold make it a privileged motif in drug design. In particular, halogenated quinoline carboxylic acids serve as key intermediates in the synthesis of complex molecules with diverse biological activities.

The synthesis of specifically substituted quinolines, such as this compound, presents a significant synthetic challenge. Classical methods for the iodination of the quinoline ring often result in poor regioselectivity, leading to the formation of multiple isomers that are difficult to separate. This guide outlines a modern, four-step synthetic approach designed to overcome these limitations. The proposed pathway begins with the construction of the quinoline-5-carboxylic acid backbone via a Doebner-von Miller reaction, followed by protection of the carboxylic acid moiety. The key innovation is the use of an N-oxide as a directing group to facilitate a highly regioselective rhodium(III)-catalyzed iodination at the C8 position. The final step involves the deprotection of the carboxylic acid to yield the target compound.

Overall Synthetic Strategy

The novel synthesis of this compound is accomplished through a four-step sequence as depicted in the workflow diagram below. This strategy prioritizes regiochemical control in the critical iodination step.

Synthetic_Workflow 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Quinoline_5_Carboxylic_Acid Quinoline-5-carboxylic Acid 3-Aminobenzoic_Acid->Quinoline_5_Carboxylic_Acid Step 1: Doebner-von Miller Reaction Ethyl_Quinoline_5_Carboxylate Ethyl quinoline-5-carboxylate Quinoline_5_Carboxylic_Acid->Ethyl_Quinoline_5_Carboxylate Step 2a: Esterification Ethyl_Quinoline_5_Carboxylate_N_Oxide Ethyl quinoline-5-carboxylate N-oxide Ethyl_Quinoline_5_Carboxylate->Ethyl_Quinoline_5_Carboxylate_N_Oxide Step 2b: N-Oxidation Ethyl_8_Iodoquinoline_5_Carboxylate_N_Oxide Ethyl 8-iodoquinoline-5-carboxylate N-oxide Ethyl_Quinoline_5_Carboxylate_N_Oxide->Ethyl_8_Iodoquinoline_5_Carboxylate_N_Oxide Step 3a: Rh(III)-catalyzed C8-Iodination Ethyl_8_Iodoquinoline_5_Carboxylate Ethyl 8-iodoquinoline-5-carboxylate Ethyl_8_Iodoquinoline_5_Carboxylate_N_Oxide->Ethyl_8_Iodoquinoline_5_Carboxylate Step 3b: Deoxygenation 8_Iodoquinoline_5_Carboxylic_Acid This compound Ethyl_8_Iodoquinoline_5_Carboxylate->8_Iodoquinoline_5_Carboxylic_Acid Step 4: Hydrolysis

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with expected yields and reaction parameters.

Step 1: Synthesis of Quinoline-5-carboxylic Acid

The quinoline-5-carboxylic acid backbone is constructed using the Doebner-von Miller reaction.[1][2][3]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 3-aminobenzoic acid (10.0 g, 72.9 mmol), pyruvic acid (6.42 g, 72.9 mmol), and benzaldehyde (7.74 g, 72.9 mmol) in ethanol (100 mL) is prepared.

  • Concentrated hydrochloric acid (10 mL) is added cautiously to the stirred mixture.

  • The reaction mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the mixture is poured into ice-water (200 mL).

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford quinoline-5-carboxylic acid.

ParameterValue
Reactants 3-Aminobenzoic acid, Pyruvic acid, Benzaldehyde
Solvent Ethanol
Catalyst Concentrated Hydrochloric Acid
Temperature Reflux
Reaction Time 4 hours
Yield ~75%
Table 1: Reaction parameters for the synthesis of Quinoline-5-carboxylic Acid.
Step 2: Protection of the Carboxylic Acid and N-Oxidation

The carboxylic acid is protected as an ethyl ester, followed by oxidation of the quinoline nitrogen.

2a. Esterification of Quinoline-5-carboxylic Acid

Experimental Protocol:

  • Quinoline-5-carboxylic acid (10.0 g, 57.7 mmol) is suspended in absolute ethanol (150 mL).

  • The mixture is cooled in an ice bath, and thionyl chloride (6.3 mL, 86.6 mmol) is added dropwise with stirring.[4]

  • The reaction mixture is then heated to reflux for 6 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (100 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield ethyl quinoline-5-carboxylate.

ParameterValue
Reactant Quinoline-5-carboxylic Acid
Reagent Thionyl Chloride, Ethanol
Temperature Reflux
Reaction Time 6 hours
Yield ~90%
Table 2: Reaction parameters for the synthesis of Ethyl Quinoline-5-carboxylate.

2b. N-Oxidation of Ethyl Quinoline-5-carboxylate

Experimental Protocol:

  • To a solution of ethyl quinoline-5-carboxylate (10.0 g, 49.7 mmol) in dichloromethane (100 mL), m-chloroperoxybenzoic acid (m-CPBA, 12.9 g, 74.5 mmol) is added portion-wise at 0 °C.[5]

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is then washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane) to give ethyl quinoline-5-carboxylate N-oxide.

ParameterValue
Reactant Ethyl Quinoline-5-carboxylate
Reagent m-Chloroperoxybenzoic acid (m-CPBA)
Solvent Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 12 hours
Yield ~85%
Table 3: Reaction parameters for the synthesis of Ethyl Quinoline-5-carboxylate N-oxide.
Step 3: Regioselective C8-Iodination and Deoxygenation

This step represents the core of the novel synthesis, achieving highly selective iodination at the 8-position.[6][7][8]

3a. Rhodium(III)-Catalyzed C8-Iodination

Experimental Protocol:

  • In a sealed tube, ethyl quinoline-5-carboxylate N-oxide (5.0 g, 22.8 mmol), [RhCp*Cl2]2 (0.70 g, 1.14 mmol, 5 mol%), and AgSbF6 (1.56 g, 4.56 mmol, 20 mol%) are combined.

  • N-Iodosuccinimide (NIS, 6.15 g, 27.4 mmol) and 1,2-dichloroethane (DCE, 50 mL) are added.

  • The mixture is stirred at 80 °C for 12 hours.

  • After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated.

  • The residue is purified by column chromatography to afford ethyl 8-iodoquinoline-5-carboxylate N-oxide.

ParameterValue
Reactant Ethyl Quinoline-5-carboxylate N-oxide
Catalyst [RhCp*Cl2]2, AgSbF6
Iodine Source N-Iodosuccinimide (NIS)
Solvent 1,2-Dichloroethane (DCE)
Temperature 80 °C
Reaction Time 12 hours
Yield ~70%
Table 4: Reaction parameters for the C8-Iodination.

3b. Deoxygenation of the N-Oxide

Experimental Protocol:

  • Ethyl 8-iodoquinoline-5-carboxylate N-oxide (5.0 g, 14.6 mmol) is dissolved in a 1:1 mixture of ethanol and water (100 mL).

  • Iron powder (4.08 g, 73.0 mmol) and ammonium chloride (0.78 g, 14.6 mmol) are added.[9]

  • The mixture is heated to reflux for 2 hours.

  • The hot solution is filtered through Celite, and the filtrate is concentrated.

  • The residue is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield ethyl 8-iodoquinoline-5-carboxylate.

ParameterValue
Reactant Ethyl 8-iodoquinoline-5-carboxylate N-oxide
Reagents Iron powder, Ammonium chloride
Solvent Ethanol/Water (1:1)
Temperature Reflux
Reaction Time 2 hours
Yield ~95%
Table 5: Reaction parameters for the Deoxygenation.
Step 4: Hydrolysis to this compound

The final step is the deprotection of the ethyl ester to yield the target carboxylic acid.[10]

Experimental Protocol:

  • Ethyl 8-iodoquinoline-5-carboxylate (5.0 g, 15.3 mmol) is dissolved in a mixture of ethanol (50 mL) and water (50 mL).

  • Sodium hydroxide (1.22 g, 30.6 mmol) is added, and the mixture is heated to reflux for 3 hours.

  • After cooling, the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified to pH 3-4 with 2M HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give this compound.

ParameterValue
Reactant Ethyl 8-iodoquinoline-5-carboxylate
Reagent Sodium Hydroxide
Solvent Ethanol/Water
Temperature Reflux
Reaction Time 3 hours
Yield ~92%
Table 6: Reaction parameters for the Hydrolysis.

Proposed Mechanism for C8-Iodination

The high regioselectivity of the iodination step is attributed to the directing effect of the N-oxide group in the rhodium-catalyzed C-H activation process.

Mechanism cluster_0 Catalytic Cycle A Quinoline N-Oxide Substrate C Coordination Complex A->C B Rh(III) Catalyst B->C D C-H Activation (Cyclometalation) C->D Intramolecular E Rhodacycle Intermediate D->E F Oxidative Addition of NIS E->F G Rh(V) Intermediate F->G H Reductive Elimination G->H Forms C-I bond I C8-Iodinated Product H->I J Regenerated Rh(III) Catalyst H->J J->C Enters next cycle

Figure 2: Proposed catalytic cycle for the Rh(III)-catalyzed C8-iodination.

Alternative Synthetic Consideration: Sandmeyer Reaction

An alternative, more traditional approach to introduce the 8-iodo functionality is through the Sandmeyer reaction, starting from 8-aminoquinoline. While this method does not involve C-H activation, it serves as a useful benchmark for comparison.

Sandmeyer_Reaction 8_Aminoquinoline 8-Aminoquinoline Diazonium_Salt Quinoline-8-diazonium Salt 8_Aminoquinoline->Diazonium_Salt Diazotization (NaNO₂, HCl) 8_Iodoquinoline 8-Iodoquinoline Diazonium_Salt->8_Iodoquinoline Iodination (KI)

Figure 3: Sandmeyer reaction pathway to 8-Iodoquinoline.

This route, however, would necessitate the synthesis of 8-aminoquinoline-5-carboxylic acid as a starting material, which can also be challenging.

Conclusion

The synthetic pathway detailed in this guide offers a robust and highly regioselective method for the preparation of this compound. The key to this efficient synthesis is the strategic use of an N-oxide directing group to facilitate a rhodium(III)-catalyzed C-H iodination at the C8 position, a transformation that is difficult to achieve using conventional methods. The provided experimental protocols and quantitative data are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the broader exploration and application of this important chemical entity.

References

An In-depth Technical Guide to 8-Iodoquinoline-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers quinoline derivatives; however, specific research on 8-iodoquinoline-5-carboxylic acid and its direct derivatives is limited. This guide synthesizes available information on related compounds to provide a foundational understanding and to propose methodologies for the synthesis and evaluation of this specific chemical scaffold.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous therapeutic agents. Their diverse pharmacological activities include antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The introduction of a halogen atom, such as iodine, into the quinoline ring can significantly modulate the biological activity of the parent compound. This guide focuses on the synthesis, potential biological activities, and experimental evaluation of this compound and its derivatives, a specific scaffold with potential for further investigation in drug discovery.

Synthesis of this compound and Its Derivatives

Proposed Synthesis of this compound

The synthesis of the core molecule could likely be achieved through the direct iodination of quinoline-5-carboxylic acid. Research has shown that quinoline can be iodinated at the 5- and 8-positions using a mixture of iodine and silver sulfate in concentrated sulfuric acid.[1] Adapting this method would be the most direct approach.

Experimental Protocol: Proposed Iodination of Quinoline-5-carboxylic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add quinoline-5-carboxylic acid and silver sulfate to concentrated (98%) sulfuric acid.

  • Addition of Iodine: Heat the mixture to 150-200°C. Slowly add a solution of iodine in concentrated sulfuric acid to the reaction mixture.

  • Reaction: Maintain the temperature and continue stirring for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Purification: The resulting precipitate, containing a mixture of mono- and di-iodinated products, can be filtered, washed with water, and purified using column chromatography or recrystallization to isolate the desired this compound.

Synthesis of this compound Derivatives

From the parent carboxylic acid, various derivatives such as esters and amides can be synthesized through standard organic chemistry transformations.

Experimental Protocol: Synthesis of this compound Esters

  • Activation (optional): For less reactive alcohols, convert the carboxylic acid to its more reactive acyl chloride. To a solution of this compound in an inert solvent (e.g., dichloromethane), add thionyl chloride or oxalyl chloride and a catalytic amount of dimethylformamide (DMF). Stir the reaction at room temperature until the conversion to the acyl chloride is complete.

  • Esterification:

    • From Acyl Chloride: Add the desired alcohol and a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution of the acyl chloride. Stir at room temperature until the reaction is complete as monitored by TLC.

    • Direct Esterification (Fischer-Speier): Dissolve this compound in an excess of the desired alcohol and add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). Heat the mixture to reflux, removing the water formed, until the reaction is complete.

  • Work-up and Purification: Quench the reaction, extract the product with a suitable organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude ester by column chromatography.

Experimental Protocol: Synthesis of 8-Iodoquinoline-5-carboxamides

  • Acyl Chloride Formation: Prepare the 8-iodoquinoline-5-carbonyl chloride as described in the esterification protocol.

  • Amidation: Slowly add the prepared acyl chloride solution to a solution of the desired primary or secondary amine and a base (e.g., triethylamine) in an inert solvent at 0°C. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, wash with aqueous acid, base, and brine, dry over an anhydrous salt, and concentrate. Purify the resulting amide by recrystallization or column chromatography.

Biological Activities and Mechanism of Action

Direct biological data for this compound derivatives is scarce. However, based on structurally related compounds, their potential biological activities can be inferred.

Antimicrobial and Antifungal Activity

Derivatives of 8-hydroxyquinoline, including those with iodine substitutions, are well-documented for their antimicrobial and antifungal properties.[2][3] For instance, 8-hydroxy-7-iodo-5-quinolinesulfonic acid has shown activity against various Candida and dermatophyte species.[3] It is plausible that this compound derivatives will also exhibit such activities. The mechanism is often attributed to the chelation of essential metal ions required for microbial growth and enzyme function.

Table 1: In Vitro Antifungal Activity of Related 8-Hydroxyquinoline Derivatives [3]

CompoundOrganismMIC Range (µg/mL)
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Candida spp.0.031–2
8-Hydroxy-5-quinolinesulfonic acidCandida spp.1–512
8-Hydroxy-7-iodo-5-quinolinesulfonic acidCandida spp.2–1024
Enzyme Inhibition

Quinoline carboxylic acids have been identified as inhibitors of various enzymes. For example, certain quinoline-4-carboxylic acid derivatives are known inhibitors of dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis.[4][5] Other quinoline carboxylic acids have shown inhibitory activity against protein kinase CK2.[6] The this compound scaffold may also interact with specific enzymatic targets, a hypothesis that warrants experimental validation.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Grow the microbial strains (bacteria or fungi) in an appropriate broth medium overnight at the optimal temperature. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for yeast).

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microbe in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Proposed Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start Quinoline-5-carboxylic Acid iodination Iodination start->iodination core This compound iodination->core esterification Esterification core->esterification amidation Amidation core->amidation esters Ester Derivatives esterification->esters amides Amide Derivatives amidation->amides antimicrobial Antimicrobial Screening (MIC) esters->antimicrobial amides->antimicrobial enzyme Enzyme Inhibition Assays antimicrobial->enzyme cytotoxicity Cytotoxicity Assays enzyme->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar data_analysis Data Interpretation & Lead Identification sar->data_analysis

Caption: Proposed workflow for the synthesis and biological evaluation of this compound derivatives.

Potential Mechanism of Action: Metal Chelation

G cluster_compound 8-Iodoquinoline Derivative cluster_metal Metal Ion cluster_enzyme Microbial Enzyme compound 8-Iodoquinoline-5-R metal M²+ compound->metal inactive_enzyme Inactive Enzyme compound->inactive_enzyme Chelation enzyme Active Enzyme metal->enzyme Cofactor for metal->inactive_enzyme

Caption: Hypothetical metal chelation mechanism of 8-iodoquinoline derivatives leading to enzyme inhibition.

Conclusion

The this compound scaffold represents an under-explored area within the broader field of quinoline chemistry. Based on the known biological activities of structurally related compounds, these derivatives hold promise as potential antimicrobial and enzyme-inhibiting agents. The synthetic and evaluative frameworks provided in this guide offer a starting point for researchers to further investigate this chemical space. Future work should focus on the successful synthesis of the core molecule and a library of its derivatives, followed by comprehensive biological screening to elucidate their therapeutic potential and establish clear structure-activity relationships.

References

The Multifaceted Biological Activities of Iodoquinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoquinoline compounds, a class of heterocyclic aromatic organic molecules, have garnered significant scientific interest due to their broad spectrum of biological activities. The incorporation of an iodine atom into the quinoline scaffold can profoundly influence the compound's physicochemical properties, leading to enhanced potency and novel mechanisms of action. This technical guide provides an in-depth overview of the core biological activities of iodoquinoline compounds, with a focus on their anticancer, antimicrobial, and neuroprotective potential. Quantitative data from key studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for pivotal assays are provided. Furthermore, relevant signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the underlying molecular mechanisms.

Anticancer Activity of Iodoquinoline Compounds

Several iodoquinoline derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. Notably, Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), an established antimicrobial agent, has been repurposed and extensively studied for its anticancer properties.

Quantitative Data: Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Clioquinol and other iodoquinoline derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
ClioquinolHuCCT1 (Cholangiocarcinoma)~25[1][2]
ClioquinolHuh28 (Cholangiocarcinoma)~30[1][2]
ClioquinolRaji (Burkitt's lymphoma)3.5[3]
ClioquinolA2780 (Ovarian cancer)4.2[3]
ClioquinolHL-60 (Leukemia)2.8[3]
ClioquinolK562 (Chronic myelogenous leukemia)3.1[3]
ClioquinolPC-3 (Prostate cancer)5.6[3]
ClioquinolDU-145 (Prostate cancer)6.3[3]
ClioquinolMCF-7 (Breast cancer)4.8[3]
ClioquinolMDA-MB-231 (Breast cancer)5.1[3]
Various Iodoquinoline Derivatives MCF-7 (Breast cancer) 1.91 - 5.29 [4]
Various Iodoquinoline Derivatives A549 (Lung cancer) 1.91 - 5.29 [4]
Various Iodoquinoline Derivatives K-562 (Leukemia) 1.91 - 5.29 [4]
Mechanism of Action: Inhibition of FoxM1 Signaling Pathway

One of the key mechanisms underlying the anticancer activity of Clioquinol is the inhibition of the Forkhead box M1 (FoxM1) signaling pathway.[1][2] FoxM1 is a transcription factor that plays a crucial role in cell cycle progression and is often overexpressed in various cancers.[1] Clioquinol has been shown to downregulate the expression of FoxM1 and its downstream targets, such as cdc25b, CENP-B, and survivin, leading to cell cycle arrest and apoptosis in cancer cells.[1]

FoxM1_Inhibition_by_Clioquinol Clioquinol Clioquinol FoxM1 FoxM1 Clioquinol->FoxM1 inhibits Downstream_Targets Downstream Targets (cdc25b, CENP-B, survivin) FoxM1->Downstream_Targets activates Apoptosis Apoptosis FoxM1->Apoptosis inhibits Cell_Cycle_Progression Cell Cycle Progression Downstream_Targets->Cell_Cycle_Progression promotes

Inhibition of the FoxM1 signaling pathway by Clioquinol.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Iodoquinoline compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the iodoquinoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure all formazan is dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compound dilutions A->C B Prepare serial dilutions of iodoquinoline compound B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Iodoquinoline Compounds

Iodoquinoline derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in these pathogens.

Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of various iodoquinoline derivatives against selected microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
8-hydroxy-7-iodoquinoline-5-sulfonamide derivativesStaphylococcus aureus62.5 - 125
8-hydroxy-7-iodoquinoline-5-sulfonamide derivativesBacillus subtilis62.5 - 125
8-hydroxy-7-iodoquinoline-5-sulfonamide derivativesEscherichia coli125 - 250
8-hydroxy-7-iodoquinoline-5-sulfonamide derivativesPseudomonas aeruginosa125 - 250
8-hydroxy-7-iodoquinoline-5-sulfonamide derivativesCandida albicans62.5 - 125
Iodo-quinoline derivativesS. epidermidisVaries[5]
Iodo-quinoline derivativesK. pneumoniaeNo effect[5]
Iodo-quinoline derivativesC. parapsilosisVaries[5]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Iodoquinoline compound stock solution

  • Sterile saline or PBS

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the iodoquinoline compound in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.

MIC_Workflow A Prepare microbial inoculum (0.5 McFarland) C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of iodoquinoline in broth B->C D Incubate for 16-20 hours C->D E Visually inspect for growth or measure turbidity D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Workflow for MIC determination by broth microdilution.

Neuroprotective Effects of Iodoquinoline Compounds

While research on the neuroprotective effects of iodoquinolines is less extensive compared to their anticancer and antimicrobial activities, some studies suggest their potential in mitigating neuronal damage. The broader class of quinoline and isoquinoline alkaloids has been shown to exert neuroprotective effects through various mechanisms, including anti-inflammatory and antioxidant activities.[6][7]

Potential Mechanisms of Neuroprotection

Iodoquinoline compounds may exert neuroprotective effects through the modulation of key signaling pathways involved in neuronal survival and inflammation, such as the PI3K/Akt/mTOR and NF-κB pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Activation of this pathway can protect neurons from apoptosis.[3][4][8]

  • NF-κB Pathway: This pathway plays a central role in inflammation. Inhibition of NF-κB can reduce the production of pro-inflammatory cytokines, thereby protecting neurons from inflammatory damage.[9][10][11]

Neuroprotection_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway Iodoquinolines Iodoquinoline Compounds PI3K PI3K Iodoquinolines->PI3K activates NFkB NF-κB Iodoquinolines->NFkB inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Neuronal_Survival Neuronal Survival mTOR->Neuronal_Survival Inflammation Inflammation NFkB->Inflammation Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage

Potential neuroprotective mechanisms of iodoquinolines.
Experimental Approaches for Evaluating Neuroprotective Activity

Evaluating the neuroprotective potential of iodoquinoline compounds typically involves in vitro cell-based assays using neuronal cell lines (e.g., SH-SY5Y) or primary neurons.

Common experimental models include:

  • Oxidative stress-induced neurotoxicity: Cells are exposed to an oxidizing agent (e.g., hydrogen peroxide or 6-hydroxydopamine) in the presence or absence of the iodoquinoline compound. Cell viability is then assessed using assays like the MTT assay.

  • Amyloid-β-induced neurotoxicity: To model Alzheimer's disease, neuronal cells are treated with amyloid-β peptides, and the protective effect of the iodoquinoline compound is evaluated.

  • Measurement of reactive oxygen species (ROS): Fluorescent probes are used to quantify the levels of intracellular ROS, assessing the antioxidant capacity of the compounds.

  • Anti-inflammatory assays: The expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is measured in response to an inflammatory stimulus in the presence of the iodoquinoline compound.

Conclusion

Iodoquinoline compounds represent a versatile class of molecules with significant therapeutic potential. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their emerging neuroprotective properties, makes them attractive candidates for further drug development. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in this field. Future studies should focus on elucidating the precise mechanisms of action of a broader range of iodoquinoline derivatives and exploring their efficacy and safety in preclinical and clinical settings. The continued investigation of these compounds holds promise for the development of novel therapies for a variety of diseases.

References

Spectroscopic Profile of Quinoline Carboxylic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release.

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of quinoline carboxylic acids, compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a centralized resource for their spectroscopic data, experimental methodologies, and relevant biological pathways.

Introduction

Quinoline carboxylic acids are a class of heterocyclic organic compounds characterized by a quinoline ring system substituted with a carboxylic acid group. Their versatile chemical nature and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a focal point in the development of new therapeutic agents. A thorough understanding of their spectroscopic characteristics is fundamental for their identification, characterization, and the elucidation of their structure-activity relationships. This guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid.

Data Presentation: Spectroscopic Data of Quinoline Carboxylic Acids

The following tables summarize the key spectroscopic data for the main isomers of quinoline carboxylic acid. These values are compiled from various sources and represent typical ranges and significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Proton Quinoline-2-carboxylic acid Quinoline-3-carboxylic acid [1]Quinoline-4-carboxylic acid [2]
H-2-9.0249.104
H-38.3-8.5-7.773
H-48.2-8.49.398-
H-57.8-8.08.1598.180
H-67.6-7.87.7527.881
H-77.5-7.77.9528.000
H-88.1-8.38.2328.779
COOH~13.0~13.0~13.0

Note: Data for quinoline-2-carboxylic acid is estimated based on general quinoline derivative data. The COOH proton is often broad and its chemical shift can vary with concentration and solvent.

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Carbon Quinoline-2-carboxylic acid Quinoline-3-carboxylic acid Quinoline-4-carboxylic acid
C-2~150~148~149
C-3~122~138~120
C-4~138~153~145
C-4a~128~128~129
C-5~129~129~127
C-6~128~128~128
C-7~130~130~131
C-8~130~130~130
C-8a~148~147~148
COOH~167~167~167

Note: The presented ¹³C NMR data are estimations based on known quinoline chemical shifts and substituent effects, as complete datasets for all three isomers were not available in a single source.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

Functional Group Vibrational Mode Quinoline-2-carboxylic acid [3]Quinoline-3-carboxylic acid Quinoline-4-carboxylic acid [4][5]
O-H (Carboxylic Acid)Stretching3400-2400 (broad)3300-2500 (broad)3436–3242 (broad)
C-H (Aromatic)Stretching~3100-3000~3100-3000~3100-3000
C=O (Carboxylic Acid)Stretching~1700~17001724–1708
C=C, C=N (Aromatic)Stretching1600-14501600-14501600-1450

Note: The infrared spectrum of quinoline-2-carboxylic acid suggests it can exist in both a neutral form and as a zwitterion.[3]

UV-Vis Spectroscopy

Table 4: UV-Vis Absorption Maxima (λ_max) in nm

Compound Solvent λ_max (nm)
Quinoline-4-carboxylic acid derivativesVariousA bathochromic (red) shift is often observed with increased conjugation or substitution.[4][5]

Note: Specific λ_max values are highly dependent on the solvent and the specific substituents on the quinoline ring.

Mass Spectrometry (MS)

Table 5: Key Fragmentation Patterns in Electron Ionization Mass Spectrometry (EI-MS) of 2-Substituted Quinoline-4-carboxylic Acids [6]

Process Description Resulting Ion
DecarboxylationLoss of the carboxylic acid group as COOH radical or CO₂ molecule.[M - COOH]⁺ or [M - CO₂]⁺
HCN EliminationLoss of hydrogen cyanide from the quinoline ring.[M - COOH - HCN]⁺
Water EliminationLoss of a water molecule.[M - H₂O]⁺
Carbon Monoxide EliminationLoss of a carbon monoxide molecule.[M - CO]⁺

Note: The molecular ion peak (M⁺) is typically observed and is often the base peak, indicating the stability of the quinoline ring system under electron impact.[6]

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic analysis of quinoline carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of quinoline carboxylic acids.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the quinoline carboxylic acid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. The choice of solvent is critical as the acidic proton can exchange with protic solvents. DMSO-d₆ is often a good choice as it allows for the observation of the carboxylic acid proton.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to the lock signal of the deuterated solvent.

    • For ¹H NMR, a standard one-pulse experiment is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., using a WALTZ-16 decoupling sequence) is standard to obtain a spectrum with singlets for each carbon.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in quinoline carboxylic acids.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid quinoline carboxylic acid sample onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of quinoline carboxylic acids.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the quinoline carboxylic acid in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

    • Perform serial dilutions to obtain a series of solutions with concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

    • Use a cuvette filled with the pure solvent as a blank to zero the absorbance.

  • Data Acquisition:

    • Record the UV-Vis spectrum of each solution over a specific wavelength range (e.g., 200-400 nm).

    • Identify the wavelength of maximum absorbance (λ_max).

  • Data Processing:

    • The data is presented as a plot of absorbance versus wavelength.

    • If quantitative analysis is required, a calibration curve of absorbance at λ_max versus concentration can be constructed to determine the molar absorptivity (ε).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of quinoline carboxylic acids.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For volatile and thermally stable compounds like many quinoline carboxylic acids, a direct insertion probe or a gas chromatograph inlet can be used.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis:

    • The mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of quinoline carboxylic acids.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Quinoline Carboxylic Acid purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample ir IR Spectroscopy purification->ir Sample uv UV-Vis Spectroscopy purification->uv Sample ms Mass Spectrometry purification->ms Sample structure Structure Elucidation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure ms->purity

General workflow for spectroscopic characterization.
Signaling Pathway: Inhibition of Dihydroorotate Dehydrogenase

Several quinoline carboxylic acid derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, making DHODH an attractive target for cancer and autoimmune diseases.

dhodh_pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_effect Cellular Effect carbamoyl_phosphate Carbamoyl Phosphate + Aspartate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate Multiple Steps orotate Orotate dihydroorotate->orotate DHODH dihydroorotate->inhibition ump UMP orotate->ump ... downstream dUMP -> dTMP CTP, UTP ump->downstream ... effect Decreased Pyrimidine Pool -> Inhibition of DNA/RNA Synthesis -> Antiproliferative Effect downstream->effect inhibitor Quinoline Carboxylic Acid Derivatives (DHODH Inhibitors) inhibitor->inhibition inhibition->orotate

Inhibition of DHODH in the pyrimidine biosynthesis pathway.

References

8-Iodoquinoline-5-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of 8-Iodoquinoline-5-carboxylic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of this compound and its close analog, 8-hydroxyquinoline-5-carboxylic acid (IOX1). The primary mechanism of these compounds is the inhibition of 2-oxoglutarate (2OG) dependent oxygenases, a large family of enzymes involved in various critical cellular processes, including epigenetic regulation and hypoxia sensing. This document details the molecular interactions, downstream signaling pathways, and experimental methodologies used to elucidate their function. Quantitative data on enzyme inhibition is presented for comparative analysis, and key signaling pathways are visualized to facilitate understanding.

Introduction

8-hydroxyquinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] A key member of this family, 8-hydroxyquinoline-5-carboxylic acid, also known as IOX1, has been identified as a potent, broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases.[3][4] These enzymes play crucial roles in various physiological and pathological processes, making them attractive therapeutic targets.[3][5] While direct studies on this compound are less prevalent, its structural similarity to IOX1 suggests a comparable mechanism of action, primarily centered around the chelation of the active site metal ion in 2OG oxygenases. This guide will focus on the well-documented mechanism of IOX1 as a representative of this class of compounds.

Core Mechanism of Action: Inhibition of 2-Oxoglutarate (2OG) Dependent Oxygenases

The primary mechanism of action for IOX1 and its analogs is the competitive inhibition of 2-oxoglutarate (2OG) dependent oxygenases.[3] These enzymes utilize a ferrous iron (Fe(II)) cofactor, molecular oxygen, and 2OG to catalyze hydroxylation and demethylation reactions on a variety of substrates, including proteins and nucleic acids.[3]

IOX1 inhibits these enzymes by chelating the active site Fe(II) ion, thereby preventing the binding of 2-oxoglutarate and subsequent catalytic activity.[6] The 8-hydroxyl group and the adjacent nitrogen atom of the quinoline ring are crucial for this metal chelation.[7]

An intriguing and less common aspect of IOX1's inhibitory mechanism is its ability to induce the translocation of the active site iron ion in some 2OG oxygenases.[3][4] This ligand-induced metal movement represents a novel mode of enzyme inhibition that can be exploited for the development of new therapeutic agents.[3][4]

Key Biological Targets and Downstream Effects

The broad-spectrum inhibitory activity of IOX1 affects multiple families of 2OG oxygenases, leading to significant downstream cellular consequences.

Inhibition of Histone Demethylases (KDMs)

IOX1 is a potent inhibitor of several Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[6][8] KDMs are responsible for removing methyl groups from histone tails, a key process in epigenetic regulation. By inhibiting KDMs, IOX1 can lead to an increase in histone methylation levels, such as H3K9me3, which is associated with transcriptional repression.[9][10] This modulation of the epigenetic landscape can alter gene expression patterns and affect cellular processes like proliferation and differentiation.[9][10]

Inhibition of Hypoxia-Inducible Factor (HIF) Hydroxylases

IOX1 also inhibits prolyl hydroxylase domain (PHD) enzymes and factor inhibiting HIF (FIH), which are the key regulators of the hypoxia-inducible factor (HIF) transcription factor.[3] Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, targeting it for proteasomal degradation.[11][12][13] By inhibiting PHDs, IOX1 prevents HIF-1α degradation, leading to its stabilization and accumulation even under normal oxygen levels.[14] Stabilized HIF-1α then translocates to the nucleus and activates the transcription of genes involved in the cellular response to hypoxia, such as those promoting angiogenesis and glycolysis.[11]

Quantitative Data: Enzyme Inhibition

The inhibitory potency of IOX1 has been quantified against a range of 2-oxoglutarate dependent oxygenases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Enzyme TargetIC50 (µM)Reference
KDM2A1.8[8]
KDM3A0.1[8][15]
KDM4A0.6[15]
KDM4C0.6[8]
KDM4E2.3[8]
KDM6B1.4[8]
PHD2-[15]
FIH-[3]
ALKBH5-[8][16]

Note: Specific IC50 values for PHD2, FIH, and ALKBH5 were not consistently found in a readily comparable format across the search results, though they are established targets.

Signaling Pathway Visualizations

To illustrate the mechanism of action of 8-hydroxyquinoline-5-carboxylic acid (IOX1), the following diagrams depict the key signaling pathways affected by its inhibitory activity.

HIF-1a Stabilization Pathway cluster_normoxia Normoxia cluster_inhibition IOX1 Inhibition HIF-1a_normoxia HIF-1α PHDs PHDs/FIH HIF-1a_normoxia->PHDs Hydroxylation VHL VHL PHDs->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination IOX1 IOX1 PHDs_inhibited PHDs/FIH IOX1->PHDs_inhibited Inhibition HIF-1a_stabilized HIF-1α (Stabilized) Nucleus Nucleus HIF-1a_stabilized->Nucleus Translocation HREs Hypoxia Response Elements (HREs) Nucleus->HREs Binding Gene_Transcription Target Gene Transcription HREs->Gene_Transcription Activation

Caption: HIF-1α Stabilization Pathway by IOX1.

Histone Demethylation Inhibition cluster_normal Normal Histone Demethylation cluster_inhibited IOX1 Inhibition H3K9me3 Histone H3 (H3K9me3) KDMs Histone Demethylases (e.g., KDM4A) H3K9me3->KDMs Demethylation H3K9me2 Histone H3 (H3K9me2) KDMs->H3K9me2 Gene_Expression Altered Gene Expression H3K9me2->Gene_Expression IOX1_kdm IOX1 KDMs_inhibited Histone Demethylases (e.g., KDM4A) IOX1_kdm->KDMs_inhibited Inhibition H3K9me3_accumulated Increased H3K9me3 KDMs_inhibited->H3K9me3_accumulated Transcriptional_Repression Transcriptional Repression H3K9me3_accumulated->Transcriptional_Repression

Caption: Inhibition of Histone Demethylation by IOX1.

Experimental Protocols

The following outlines the general methodologies employed in the characterization of IOX1 as a 2OG oxygenase inhibitor.

2-Oxoglutarate Oxygenase Inhibition Assay (AlphaScreen)

This high-throughput screening assay is commonly used to measure the inhibitory activity of compounds against 2OG oxygenases.[6][15][16]

Principle: The assay detects the product of the enzymatic reaction (e.g., a demethylated histone peptide) using antibody-coated acceptor beads and streptavidin-coated donor beads that bind to a biotinylated substrate. When the donor and acceptor beads are in close proximity, a chemiluminescent signal is generated upon excitation. Enzyme inhibition results in a decreased signal.

General Protocol:

  • Reagent Preparation: All reagents are diluted in an appropriate assay buffer (e.g., 50 mM HEPES, 0.1% BSA, pH 7.5, supplemented with 0.01% Tween20).[15][16]

  • Reaction Mixture: The enzymatic reaction is typically performed in a 384-well plate and includes the enzyme, a biotinylated substrate peptide, Fe(II), ascorbate, and 2-oxoglutarate at concentrations near their apparent Km values.[3][16]

  • Inhibitor Addition: The test compound (e.g., IOX1) is added at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated and incubated at room temperature.

  • Quenching: The reaction is stopped by the addition of a quenching agent like EDTA.[16]

  • Detection: AlphaScreen donor and acceptor beads, pre-incubated with a product-specific antibody, are added.

  • Signal Reading: After incubation in the dark, the plate is read on a suitable plate reader.

  • Data Analysis: IC50 values are calculated by normalizing the data against DMSO controls.[15][16]

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify target engagement in a cellular context.

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. By heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining, one can determine if a compound has bound to its target.

Western Blotting for HIF-1α Stabilization

This method is used to assess the effect of inhibitors on the HIF-1α protein levels in cells.

Principle: Cells are treated with the inhibitor, and whole-cell lysates are subjected to SDS-PAGE and immunoblotting with an antibody specific for HIF-1α.

General Protocol:

  • Cell Culture and Treatment: Cells (e.g., HeLa) are cultured and treated with the test compound for a specified period.

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is probed with a primary antibody against HIF-1α, followed by a secondary antibody conjugated to a detectable marker.

  • Detection: The signal is detected using an appropriate imaging system.

Synthesis of 8-Hydroxyquinoline-5-carboxylic Acid Derivatives

The synthesis of 8-hydroxyquinoline derivatives often involves multi-step procedures. A general approach for creating the 8-hydroxyquinoline-5-carboxylic acid scaffold can involve the formylation and subsequent oxidation of an 8-hydroxyquinoline precursor.[7] For iodo-substituted derivatives, electrophilic iodination of the quinoline ring is a common strategy.[17][18]

Synthesis Workflow Start 8-Hydroxyquinoline Precursor Formylation Formylation (e.g., Vilsmeier-Haack) Start->Formylation Aldehyde 8-Hydroxyquinoline- 5-carbaldehyde Formylation->Aldehyde Oxidation Oxidation (e.g., KMnO4) Aldehyde->Oxidation IOX1 8-Hydroxyquinoline- 5-carboxylic Acid (IOX1) Oxidation->IOX1 Iodination Electrophilic Iodination IOX1->Iodination Iodo_derivative 8-Hydroxy-iodoquinoline- 5-carboxylic Acid Iodination->Iodo_derivative

Caption: General Synthetic Workflow for IOX1 and its Iodo-derivative.

Conclusion

This compound and its close analog, IOX1, are potent inhibitors of 2-oxoglutarate dependent oxygenases. Their mechanism of action, centered on the chelation of the active site Fe(II) ion, leads to the modulation of critical cellular pathways, including epigenetic regulation and the hypoxia response. The broad-spectrum activity of these compounds makes them valuable research tools and promising scaffolds for the development of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders. Further investigation into the specific activities and potential off-target effects of iodo-substituted derivatives will be crucial for their advancement as clinical candidates.

References

Potential Research Applications of 8-Iodoquinoline-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on 8-Iodoquinoline-5-carboxylic acid is limited. This guide extrapolates potential applications based on the well-documented activities of structurally related quinoline and isoquinoline derivatives, particularly the isomeric 8-hydroxyquinoline-5-carboxylic acid (IOX1) and other halogenated quinolines. The 8-hydroxyquinoline core is a recognized "privileged scaffold" in medicinal chemistry, suggesting a high potential for biological activity.[1]

Introduction to the Quinoline Scaffold

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. Their planar structure allows for interactions with various biological targets, including enzymes and nucleic acids. The introduction of different functional groups, such as halogens and carboxylic acids, can significantly modulate their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This compound, the subject of this guide, combines the quinoline core with an iodine atom at position 8 and a carboxylic acid at position 5. While direct experimental data is sparse, its structural similarity to potent bioactive molecules allows for the formulation of strong hypotheses regarding its potential research applications.

Potential as an Inhibitor of 2-Oxoglutarate (2OG) Dependent Oxygenases

A primary and highly probable application of this compound is in the study of 2-oxoglutarate (2OG)-dependent oxygenases. This is inferred from the activity of its close structural analog, 8-hydroxyquinoline-5-carboxylic acid (IOX1), a broad-spectrum inhibitor of this enzyme superfamily.[2][3] These enzymes play crucial roles in various physiological and pathological processes, making them attractive therapeutic targets.

Hypoxia-Inducible Factor (HIF) Hydroxylase Inhibition

The HIF signaling pathway is a central regulator of the cellular response to low oxygen levels (hypoxia). HIF prolyl hydroxylases (PHDs) and Factor Inhibiting HIF (FIH) are 2OG-dependent oxygenases that regulate the stability and activity of HIF-α subunits.[4] Inhibition of these enzymes stabilizes HIF-α, leading to the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

Potential Applications:

  • Ischemia and Vascular Diseases: By promoting angiogenesis, this compound could be investigated as a tool to study and potentially treat conditions like peripheral artery disease, stroke, and myocardial infarction.

  • Anemia: Stabilization of HIF can lead to increased production of erythropoietin (EPO), suggesting a potential application in the study of anemia associated with chronic kidney disease.

Histone Demethylase (KDM) Inhibition

Many histone lysine demethylases (KDMs), particularly those containing a Jumonji C (JmjC) domain, are 2OG-dependent oxygenases. These enzymes are key epigenetic regulators, and their dysregulation is implicated in various cancers. IOX1 is known to inhibit several JmjC-containing KDMs.[5]

Potential Applications:

  • Oncology Research: As a potential KDM inhibitor, this compound could be used to probe the role of specific histone demethylases in cancer cell proliferation, differentiation, and survival. It could serve as a lead compound for the development of novel epigenetic cancer therapies.

  • Stem Cell Biology: Epigenetic regulation is fundamental to stem cell pluripotency and differentiation. This compound could be a valuable tool for studying the role of histone demethylation in these processes.

Potential Antimicrobial and Antifungal Activity

Derivatives of 8-hydroxyquinoline, including halogenated analogs, have a long history of use as antimicrobial and antifungal agents. For instance, 8-Hydroxy-7-iodo-5-quinolinesulfonic acid has demonstrated antifungal activity.[1][6] The mechanism of action is often attributed to the chelation of metal ions essential for microbial growth and the disruption of cell membrane integrity.

Potential Applications:

  • Antibacterial Drug Discovery: this compound could be screened against a panel of pathogenic bacteria, including multidrug-resistant strains, to assess its potential as a novel antibacterial agent.

  • Antifungal Research: Similarly, its efficacy against various fungal pathogens could be investigated, potentially leading to the development of new treatments for fungal infections.

Quantitative Data for Related Compounds

The following table summarizes the inhibitory activity of 8-hydroxyquinoline-5-carboxylic acid (IOX1), a structural isomer of this compound, against a panel of 2-oxoglutarate dependent oxygenases. This data provides a benchmark for the potential potency of the title compound.

Target EnzymeCompoundIC50 (µM)Assay ConditionsReference
KDM4A (JMJD2A)IOX10.2 ± 0.02[2OG] = 5 µM[2]
KDM4C (JMJD2C)IOX10.06 ± 0.01[2OG] = 5 µM[2]
KDM4E (JMJD2E)IOX10.03 ± 0.01[2OG] = 5 µM[2]
KDM6B (JMJD3)IOX10.02 ± 0.01[2OG] = 100 µM[2]
PHD2 (EGLN1)IOX10.2 ± 0.03[2OG] = 60 µM[2]
FIH (HIF1AN)IOX10.02 ± 0.01[2OG] = 20 µM[2]

Experimental Protocols

The following are generalized protocols for key experiments relevant to the potential applications of this compound, based on methodologies used for its analogs.

Synthesis of Quinoline-5-carboxylic Acid Derivatives

Several synthetic routes can be envisioned for this compound, often involving the construction of the quinoline core followed by functional group manipulation. A common method is the Pfitzinger reaction.[7]

Example Protocol (Pfitzinger Reaction):

  • Isatin Ring Opening: Isatin is treated with a base, such as potassium hydroxide, to form the potassium salt of isatinic acid.

  • Condensation: The isatinic acid salt is then reacted with a carbonyl compound containing an α-methylene group. For the synthesis of a 5-carboxylic acid derivative, a suitably substituted isatin would be required.

  • Cyclization and Dehydration: The intermediate undergoes intramolecular condensation and dehydration upon heating to form the quinoline-4-carboxylic acid.

  • Iodination: The quinoline core can then be subjected to electrophilic iodination to introduce the iodine at the 8-position. The specific conditions (iodinating agent, solvent, temperature) would need to be optimized.

In Vitro 2-Oxoglutarate (2OG) Oxygenase Inhibition Assay

A common method to assess the inhibitory potential against 2OG oxygenases is to measure the consumption of 2-oxoglutarate.[8]

Fluorescence-Based Assay Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing the purified recombinant 2OG oxygenase, the peptide substrate, Fe(II), ascorbate, and the test compound (this compound) at various concentrations.

  • Initiation: Initiate the enzymatic reaction by adding 2-oxoglutarate.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

  • Quenching: Stop the reaction, for example, by adding a strong acid.

  • Derivatization: Add o-phenylenediamine to the quenched reaction mixture. This reacts with the remaining 2-oxoglutarate to form a fluorescent product.

  • Detection: Measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 420 nm). A decrease in fluorescence compared to the no-inhibitor control indicates inhibition of the enzyme.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of a compound against a specific bacterium.

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in the same broth.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include positive (bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate key concepts related to the potential applications of this compound.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIFa HIF-1α PHD PHD HIFa->PHD O₂, 2OG, Fe(II) OH_HIFa HIF-1α-OH PHD->OH_HIFa Hydroxylation VHL VHL OH_HIFa->VHL Proteasome Proteasomal Degradation VHL->Proteasome HIFa_s HIF-1α HIF_dimer HIF-1α/β Dimer HIFa_s->HIF_dimer HIFb HIF-1β HIFb->HIF_dimer HRE Hypoxia Response Element (HRE) HIF_dimer->HRE Nucleus Nucleus Gene_Expression Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Inhibitor 8-Iodoquinoline- 5-carboxylic acid (Potential Inhibitor) Inhibitor->PHD

Caption: HIF signaling pathway under normoxia and hypoxia/inhibition.

KDM_Inhibition cluster_demethylation Histone Demethylation Histone_me Methylated Histone (e.g., H3K9me3) KDM Histone Demethylase (KDM) Histone_me->KDM 2OG, Fe(II) Gene_Repression Gene Repression Histone_me->Gene_Repression Histone_dem Demethylated Histone KDM->Histone_dem Gene_Activation Gene Activation Histone_dem->Gene_Activation Inhibitor 8-Iodoquinoline- 5-carboxylic acid (Potential Inhibitor) Inhibitor->KDM

Caption: Mechanism of histone demethylase (KDM) inhibition.

Assay_Workflow A 1. Prepare Reaction Mix (Enzyme, Substrate, Fe(II), Ascorbate, Inhibitor) B 2. Initiate with 2-Oxoglutarate A->B C 3. Incubate at 37°C B->C D 4. Quench Reaction C->D E 5. Derivatize with o-phenylenediamine D->E F 6. Read Fluorescence (Ex: 340nm, Em: 420nm) E->F G 7. Calculate IC50 F->G

Caption: Workflow for a 2-oxoglutarate oxygenase inhibition assay.

Conclusion

While direct experimental evidence for the biological activity of this compound is not yet available in the public domain, its structural features strongly suggest a high potential for several important research applications. Based on the well-established pharmacology of its close analogs, it is a promising candidate for investigation as a dual inhibitor of HIF hydroxylases and histone demethylases, and as a potential antimicrobial agent. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to begin exploring the therapeutic and scientific potential of this compound. Further research is warranted to synthesize and characterize this compound and to validate these predicted activities.

References

8-Iodoquinoline-5-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data and literature on 8-iodoquinoline-5-carboxylic acid are scarce. This guide provides a comprehensive overview based on established chemical principles and data from closely related analogues to facilitate future research on this compound.

Introduction

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a halogen atom, such as iodine, and a carboxylic acid group onto the quinoline scaffold can significantly modulate its physicochemical properties and biological activity. This technical guide focuses on the synthesis, predicted properties, and potential applications of this compound, a sparsely documented but potentially valuable molecule. By providing detailed synthetic strategies and comparative data from related compounds, this document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic and functional potential of this novel quinoline derivative.

Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₆INO₂
Molecular Weight 299.06 g/mol
Appearance Expected to be a solid, likely crystalline, and off-white to pale yellow in color.
Solubility Predicted to have low solubility in water and higher solubility in polar organic solvents such as DMSO and DMF. The carboxylic acid group suggests that its solubility will be pH-dependent, increasing in basic solutions due to deprotonation.[1]
Acidity (pKa) The carboxylic acid group will be the primary acidic center. The pKa is expected to be in the range of typical aromatic carboxylic acids, influenced by the electron-withdrawing effects of the quinoline ring and the iodine atom.
Melting Point Likely to be a high-melting solid, characteristic of rigid aromatic carboxylic acids.
Chemical Stability Expected to be stable under normal laboratory conditions. May be sensitive to light over prolonged periods, a common trait for iodine-containing aromatic compounds.

Synthesis of this compound

There is no established, published protocol for the synthesis of this compound. However, based on known quinoline chemistry, two plausible synthetic routes are proposed.

Proposed Synthetic Pathway 1: Iodination of Quinoline-5-carboxylic Acid

This approach involves the initial synthesis of quinoline-5-carboxylic acid followed by direct iodination.

Synthetic Pathway 1 Aniline Aniline DoebnerVonMiller Doebner-von Miller Reaction (H₂SO₄, Oxidizing Agent) Aniline->DoebnerVonMiller Glycerol Glycerol Glycerol->DoebnerVonMiller Quinoline5COOH Quinoline-5-carboxylic Acid DoebnerVonMiller->Quinoline5COOH Iodination Iodination (e.g., I₂, HIO₃) Quinoline5COOH->Iodination Target1 This compound Iodination->Target1

Proposed Synthetic Pathway 1
Proposed Synthetic Pathway 2: Sandmeyer Reaction

This alternative route begins with 8-aminoquinoline, proceeds through the formation of 8-aminoquinoline-5-carboxylic acid, and then utilizes a Sandmeyer reaction to introduce the iodine atom.

Synthetic Pathway 2 Aminoquinoline 8-Aminoquinoline Carboxylation Carboxylation Aminoquinoline->Carboxylation AminoQuinolineCOOH 8-Aminoquinoline-5-carboxylic Acid Carboxylation->AminoQuinolineCOOH Diazotization Diazotization (NaNO₂, HCl) AminoQuinolineCOOH->Diazotization DiazoniumSalt Diazonium Salt Intermediate Diazotization->DiazoniumSalt Sandmeyer Sandmeyer Reaction (KI) DiazoniumSalt->Sandmeyer Target2 This compound Sandmeyer->Target2

Proposed Synthetic Pathway 2

Experimental Protocols for Related Compounds

While a specific protocol for this compound is unavailable, the following are detailed methodologies for the synthesis of structurally similar compounds that can be adapted.

Synthesis of 6-Iodo-substituted Carboxy-quinolines (Doebner Synthesis Adaptation)[2][3][4]

This one-pot, three-component method utilizes an iodo-aniline, pyruvic acid, and a substituted aldehyde.

Materials:

  • p-Iodoaniline

  • Pyruvic acid

  • Substituted benzaldehyde

  • Trifluoroacetic acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve p-iodoaniline (1 equivalent) in ethanol.

  • Add the substituted benzaldehyde (1 equivalent) and pyruvic acid (1.2 equivalents) to the solution.

  • Add a catalytic amount of trifluoroacetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-iodo-quinoline-4-carboxylic acid derivative.

  • Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Iodination of Quinoline[5]

This method describes the direct iodination of the quinoline ring.

Materials:

  • Quinoline

  • Silver sulphate

  • Sulphuric acid (98%)

  • Iodine

Procedure:

  • In a reaction vessel, dissolve quinoline (0.3 mole) and silver sulphate (0.2 mole) in 98% sulphuric acid.

  • Heat the mixture to 150-200°C.

  • Add iodine (0.2 mole) in small portions to the heated mixture.

  • Maintain the temperature and continue stirring until the reaction is complete (indicated by the disappearance of the iodine color).

  • Cool the reaction mixture and carefully pour it onto ice.

  • Basify the solution with a suitable base (e.g., NaOH solution) while cooling.

  • The iodoquinoline products can be isolated by steam distillation or solvent extraction.

  • Separate the isomers (5-iodoquinoline and 8-iodoquinoline) using column chromatography.

Potential Biological Applications and Signaling Pathways

The biological activity of this compound has not been reported. However, based on the known activities of related iodo-quinolines and quinoline carboxylic acids, several potential applications can be hypothesized.

Antimicrobial Activity

Many quinoline derivatives, including those with iodo and carboxylic acid substitutions, exhibit significant antimicrobial properties.[2][3][4] The proposed mechanism often involves the chelation of metal ions essential for microbial enzyme function or the intercalation into bacterial DNA.

Hypothetical Signaling Pathway Inhibition in Bacteria:

Antimicrobial Mechanism Compound This compound MetalIons Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) Compound->MetalIons Chelation Enzymes Bacterial Metalloenzymes Compound->Enzymes Direct Inhibition MetalIons->Enzymes Cofactor for Metabolism Essential Metabolic Pathways Enzymes->Metabolism Growth Bacterial Growth and Proliferation Metabolism->Growth

Hypothetical Antimicrobial Mechanism
Anticancer Activity

Certain quinoline derivatives have shown promise as anticancer agents. Their mechanisms can include the inhibition of topoisomerases, induction of apoptosis, and modulation of cell signaling pathways involved in proliferation and survival. The presence of the iodine atom may enhance lipophilicity, potentially improving cellular uptake.

Quantitative Data for Related Compounds

The following table summarizes the antimicrobial activity of some 6-iodo-quinoline-4-carboxylic acid derivatives against various microbial strains. This data can serve as a benchmark for future studies on this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 6-Iodo-quinoline-4-carboxylic Acid Derivatives [2][3][4]

Compound (Substituent at position 2)S. epidermidis (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)C. parapsilosis (MIC, µg/mL)
Phenyl62.5> 500125
4-Chlorophenyl31.25> 50062.5
4-Fluorophenyl62.5> 500125
4-Nitrophenyl125> 500250
2-Hydroxyphenyl15.62> 50031.25

Conclusion

This compound represents an unexplored area within the vast field of quinoline chemistry. While direct experimental data is lacking, this guide provides a solid foundation for initiating research into this compound. The proposed synthetic routes, based on well-established reactions, offer a clear path to obtaining this molecule for further study. The predicted physicochemical properties and potential biological activities, drawn from closely related analogues, suggest that this compound could be a promising candidate for antimicrobial and anticancer drug discovery. It is hoped that this technical guide will stimulate further investigation into the synthesis, characterization, and application of this intriguing quinoline derivative.

References

Discovery of Novel Quinoline-Based Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its versatile nature, arising from a fused benzene and pyridine ring system, allows for extensive chemical modification, leading to a broad spectrum of biological activities. Quinoline derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[1][2] This technical guide provides an in-depth overview of the discovery process for novel quinoline-based compounds, focusing on synthetic methodologies, biological evaluation protocols, and the interpretation of structure-activity relationships (SAR). It is intended for researchers, scientists, and professionals involved in the field of drug discovery and development.

I. Synthesis of Novel Quinoline-Based Compounds

The development of novel quinoline derivatives relies on a robust foundation of synthetic organic chemistry. Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses remain relevant, while modern methodologies offer improved efficiency and diversity.[3] This section details the experimental protocols for synthesizing two distinct classes of novel quinoline compounds with demonstrated anticancer activity: Quinoline-Chalcone Hybrids and 2-Morpholino-4-Anilinoquinoline Derivatives.

Experimental Protocol 1: Synthesis of Quinoline-Chalcone Hybrids

This protocol describes the synthesis of a series of quinoline-chalcone hybrids, which have shown potent antiproliferative activity against various cancer cell lines. The key steps involve the preparation of an acetylquinoline intermediate followed by a Claisen-Schmidt condensation.

Step 1: Synthesis of 6-methoxy-2-acetylquinoline (Intermediate A)

  • A mixture of 6-methoxy-quinoline-2-carbaldehyde (1.0 eq) and methylmagnesium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) is stirred at 0°C for 2 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude alcohol intermediate is dissolved in dichloromethane (DCM), and Dess-Martin periodinane (1.5 eq) is added.

  • The mixture is stirred at room temperature for 3 hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

  • The organic layer is separated, dried, and concentrated. The residue is purified by column chromatography (silica gel, petroleum ether/ethyl acetate) to yield 6-methoxy-2-acetylquinoline.

Step 2: Synthesis of Quinoline-Chalcone final compounds (e.g., Compound 12e)

  • To a solution of 6-methoxy-2-acetylquinoline (Intermediate A, 1.0 eq) and 4-(Trifluoromethyl)benzaldehyde (1.1 eq) in ethanol, an aqueous solution of potassium hydroxide (3.0 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The resulting precipitate is filtered, washed with cold ethanol and water, and then dried under vacuum to afford the final quinoline-chalcone hybrid.[4]

  • The structure is confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Experimental Protocol 2: Synthesis of 2-Morpholino-4-Anilinoquinoline Derivatives

This protocol outlines the synthesis of 2-morpholino-4-anilinoquinolines, a class of compounds evaluated for their antitumor activity against hepatocellular carcinoma (HepG2) cells.[5]

Step 1: Synthesis of 4-chloro-2-morpholinoquinoline (Intermediate B)

  • A mixture of 2-morpholinoquinolin-4-ol (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq) is heated at reflux for 2 hours.

  • The reaction mixture is cooled to room temperature and slowly poured onto crushed ice.

  • The solution is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried to give 4-chloro-2-morpholinoquinoline, which is used in the next step without further purification.[5]

Step 2: General Procedure for Synthesis of 2-morpholino-4-anilinoquinoline Derivatives (e.g., Compound 3d)

  • To a solution of 4-chloro-2-morpholinoquinoline (Intermediate B, 1.0 eq) in ethanol (10 mL), 4-fluoroaniline (2.0 eq) is added.

  • The resulting mixture is heated at reflux overnight.

  • The ethanol is evaporated under vacuum.

  • The resulting residue is washed with acetone and filtered to yield the final product.[5]

  • The structure is confirmed by ¹H NMR and HRMS.

II. Biological Evaluation

Assessing the biological activity of newly synthesized compounds is a critical step in the discovery pipeline. For potential anticancer agents, cytotoxicity, mechanism of action, and target engagement are key parameters. This section provides detailed protocols for common in vitro assays used to evaluate quinoline-based compounds.

Experimental Protocol 3: Antiproliferative Activity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Plating: Cancer cells (e.g., MGC-803, HCT-116, MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1][5]

  • Compound Treatment: The synthesized quinoline compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in the culture medium, and cells are treated with various concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. A vehicle control (DMSO) is included.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: The culture medium containing MTT is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[6]

Experimental Protocol 4: Kinase Inhibition Assay

Many quinoline-based compounds function by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7]

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the kinase (e.g., EGFR, VEGFR-2), a specific substrate peptide, and the assay buffer.

  • Inhibitor Addition: The test quinoline compounds are added to the wells at various concentrations. A control with no inhibitor is included.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP. The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): A europium-labeled antibody specific to the phosphorylated substrate and an acceptor fluorophore are added. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.

    • Luminescent Assay: After the kinase reaction, a reagent is added that depletes the remaining ATP. A second reagent is then added to measure the amount of remaining ATP via a luciferase-luciferin reaction. The luminescence signal is inversely proportional to the kinase activity.

  • IC₅₀ Determination: The kinase activity is measured for each inhibitor concentration, and the data is normalized to the control. The IC₅₀ value is calculated by plotting the percent inhibition versus the log of the inhibitor concentration.

III. Data Presentation and Structure-Activity Relationship (SAR)

Systematic analysis of biological data is crucial for understanding how chemical structure influences activity. This guides the design of next-generation compounds with improved potency and selectivity.

Quantitative Data Summary

The antiproliferative activities of newly synthesized compounds are typically summarized in tables to facilitate comparison.

Table 1: Antiproliferative Activity (IC₅₀, µM) of Quinoline-Chalcone Hybrids [1]

CompoundMGC-803HCT-116MCF-7
12a 4-FH8.3311.210.8
12d 4-ClH6.459.878.99
12e 4-CF₃H1.38 5.34 5.21
12h 3-NO₂H10.515.313.4
13a 4-CF₃6-Cl4.218.767.65
5-FU --6.2210.411.1

Data sourced from a study on novel quinoline-chalcone derivatives.[1]

Table 2: Cytotoxic Activity (IC₅₀, µM) of 2-Morpholino-4-Anilinoquinoline Derivatives against HepG2 Cells [5][8]

CompoundAniline SubstituentIC₅₀ (µM)
3a Unsubstituted24.31
3b 4-Methyl19.88
3c 4-Methoxy11.42
3d 4-Fluoro8.50
3e 4-Chloro12.76
Doxorubicin -1.02

Data sourced from a study on novel 2-morpholino-4-anilinoquinoline derivatives.[5][8]

Structure-Activity Relationship (SAR) Analysis

From the data presented, key SAR insights can be drawn:

  • For Quinoline-Chalcone Hybrids: The substituent on the chalcone phenyl ring (R¹) significantly impacts activity. Electron-withdrawing groups at the 4-position appear to be favorable. A trifluoromethyl group (CF₃) as seen in compound 12e results in the highest potency across all tested cell lines, being significantly more active than the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[1]

  • For 2-Morpholino-4-Anilinoquinoline Derivatives: The nature of the substituent on the C4-aniline ring influences cytotoxicity. Small, electron-withdrawing halogens like fluorine (3d ) and chlorine (3e ), or an electron-donating methoxy group (3c ), confer greater potency than an unsubstituted ring (3a ) or a methyl group (3b ).[5][8]

IV. Visualizing Pathways and Workflows

Diagrams are essential tools for representing complex biological pathways and experimental processes.

G Figure 1. Simplified EGFR/VEGFR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR p1 EGFR->p1 VEGFR VEGFR VEGFR->p1 RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p2 ERK->p2 PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->p2 Proliferation Proliferation, Angiogenesis, Survival p1->RAS p1->PI3K p2->Proliferation

Caption: Figure 1. Key signaling cascades activated by EGFR and VEGFR, common targets for quinoline-based inhibitors.[9][10][11]

G Figure 2. General Workflow for In Vitro Anticancer Drug Screening start Synthesize Novel Quinoline Compounds char Structural Characterization (NMR, HRMS) start->char primary_screen Primary Cytotoxicity Screening (e.g., MTT Assay) on Cancer Cell Panel char->primary_screen hit_id Identify 'Hit' Compounds (IC50 < Threshold) primary_screen->hit_id secondary_screen Secondary Assays on Hits - Kinase Inhibition - Apoptosis Assay - Cell Cycle Analysis hit_id->secondary_screen sar Structure-Activity Relationship (SAR) Analysis secondary_screen->sar lead_opt Lead Optimization (Design & Synthesize Analogs) sar->lead_opt end In Vivo Studies sar->end lead_opt->start

Caption: Figure 2. A typical workflow for the initial discovery and evaluation of novel anticancer compounds.[12][13][14][15]

G Figure 3. Structure-Activity Relationship Logic for Quinoline-Chalcones cluster_R1 Core Quinoline-Chalcone Core Scaffold R1 Substituent at R¹ (Chalcone Ring) Core->R1 Modification Activity Antiproliferative Activity R1->Activity Influences EWG Electron-Withdrawing Group (e.g., -CF₃, -Cl) R1->EWG EDG Electron-Donating Group (e.g., -OCH₃) R1->EDG Unsub Unsubstituted R1->Unsub High High EWG->High Low Low EDG->Low Unsub->Low

Caption: Figure 3. A logical diagram illustrating the observed structure-activity relationship for quinoline-chalcone hybrids.[16][17]

References

In Silico Modeling of 8-Iodoquinoline-5-carboxylic Acid: A Hypothetical-Illustrative Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the computational approaches to characterizing novel small molecules.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] 8-Iodoquinoline-5-carboxylic acid, a member of this family, possesses structural motifs that suggest potential interactions with various biological targets. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for elucidating these potential interactions at a molecular level, thereby guiding further experimental validation and drug development efforts.[4]

This whitepaper outlines a comprehensive in silico workflow to investigate the potential of this compound as an inhibitor of a plausible biological target. Based on the anticancer activities of similar quinoline scaffolds, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, has been selected as a hypothetical target for this study.[5][6][7][8][9]

Proposed Biological Target: VEGFR2 Kinase Domain

VEGFR2 is a receptor tyrosine kinase that plays a central role in both physiological and pathological angiogenesis.[5][6][8] Its activation initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[5][6][7][8] Inhibition of the VEGFR2 kinase domain is a clinically validated strategy in oncology. The planar quinoline scaffold is a common feature in many kinase inhibitors, making VEGFR2 a rational hypothetical target for this compound.

Methodologies: A Detailed In Silico Protocol

A multi-step computational approach is proposed to predict and analyze the binding of this compound to the VEGFR2 kinase domain.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[4]

Experimental Protocol:

  • Protein Preparation:

    • The crystal structure of the VEGFR2 kinase domain is obtained from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), the protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues at physiological pH.

    • Energy minimization of the prepared protein structure is performed using a suitable force field (e.g., OPLS4, AMBER).

  • Ligand Preparation:

    • The 2D structure of this compound is sketched and converted to a 3D conformation.

    • The ligand is prepared by assigning appropriate protonation states at physiological pH and minimizing its energy using a force field such as MMFF94.

  • Docking Simulation:

    • Software: AutoDock Vina is employed for the docking calculations.

    • Grid Box Definition: A grid box is defined to encompass the ATP-binding site of the VEGFR2 kinase domain.

    • Docking Execution: The prepared ligand is docked into the defined grid box of the receptor. The search algorithm explores various conformations and orientations of the ligand within the binding site.

    • Pose Analysis: The resulting docking poses are ranked based on their predicted binding affinities (docking scores). The top-scoring poses are visually inspected to analyze key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) with the active site residues.

To assess the stability of the predicted protein-ligand complex and to further refine the binding mode, a molecular dynamics (MD) simulation is performed.[10]

Experimental Protocol:

  • System Setup:

    • Software: GROMACS is utilized for the MD simulation.

    • Force Field: The AMBER99SB-ILDN force field is applied to the protein, and the General Amber Force Field (GAFF) is used for the ligand.

    • Solvation: The protein-ligand complex from the best docking pose is placed in a cubic box and solvated with a TIP3P water model.

    • Ionization: Sodium and chloride ions are added to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).

  • Simulation Execution:

    • Energy Minimization: The solvated system undergoes energy minimization to remove steric clashes.

    • Equilibration: The system is gradually heated to 300 K and equilibrated under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles.

    • Production Run: A production MD run of at least 100 nanoseconds is performed.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated to assess the stability of the complex over time.

    • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is analyzed to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein is monitored throughout the simulation.

    • Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy of the complex.

Data Presentation: Hypothetical Quantitative Results

The following table summarizes the hypothetical quantitative data that could be obtained from the in silico modeling of this compound against the VEGFR2 kinase domain.

ParameterValueUnitDescription
Molecular Docking
Docking Score-8.5kcal/molPredicted binding affinity from AutoDock Vina.
Estimated Inhibition Constant (Ki)0.8µMCalculated from the docking score.
Molecular Dynamics Simulation
Average Protein RMSD2.1 ± 0.3ÅAverage deviation of the protein backbone from the initial structure.
Average Ligand RMSD1.5 ± 0.2ÅAverage deviation of the ligand from its initial docked pose.
MM/PBSA Binding Free Energy-45.7 ± 5.2kcal/molEstimated free energy of binding from the MD simulation trajectory.
Key Hydrogen Bonds Occupancy> 75%%Persistence of key hydrogen bonds with active site residues (e.g., Cys919).

Visualization of Workflow and Signaling Pathway

Figure 1: In Silico Modeling Workflow cluster_prep Preparation Phase cluster_dock Molecular Docking cluster_md Molecular Dynamics cluster_output Output p_prep Protein Preparation (VEGFR2) dock Docking Simulation (AutoDock Vina) p_prep->dock l_prep Ligand Preparation (this compound) l_prep->dock analysis Binding Pose Analysis dock->analysis md_setup MD System Setup (GROMACS) analysis->md_setup md_run MD Production Run (100 ns) md_setup->md_run md_analysis Trajectory Analysis (RMSD, RMSF, etc.) md_run->md_analysis results Binding Affinity & Stability Assessment md_analysis->results

Figure 1: In Silico Modeling Workflow

Figure 2: VEGFR2 Signaling Pathway Inhibition VEGFA VEGF-A VEGFR2 VEGFR2 Receptor VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor This compound Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Figure 2: VEGFR2 Signaling Pathway Inhibition

Conclusion

This technical guide presents a hypothetical but robust in silico framework for the initial characterization of this compound as a potential inhibitor of the VEGFR2 kinase domain. The detailed protocols for molecular docking and molecular dynamics simulations provide a clear path for computational investigation. The illustrative data and visualizations offer a tangible representation of the expected outcomes. While the findings presented herein are conjectural, they underscore the potential of this compound as a candidate for further drug discovery efforts and provide a blueprint for its computational evaluation. Future experimental studies, guided by such in silico predictions, are essential to validate these hypotheses and to fully elucidate the therapeutic potential of this compound.

References

Theoretical Frontiers in Drug Discovery: An In-Depth Guide to the Computational Analysis of Iodoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Iodoquinoline derivatives represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The integration of iodine into the quinoline scaffold can modulate the compound's physicochemical properties, influencing its binding affinity, metabolic stability, and overall therapeutic efficacy. To accelerate the discovery and optimization of novel iodoquinoline-based drug candidates, researchers are increasingly turning to theoretical and computational studies. These in silico approaches, including molecular docking, Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) modeling, provide profound insights into the molecular mechanisms of action, predict biological activities, and guide the rational design of more potent and selective derivatives. This technical guide offers a comprehensive overview of the theoretical studies of iodoquinoline derivatives, presenting key quantitative data, detailed experimental protocols, and visualized workflows for researchers, scientists, and drug development professionals.

Theoretical Methodologies: Experimental Protocols

A robust computational study relies on well-defined and validated protocols. The following sections detail the typical methodologies employed in the theoretical analysis of iodoquinoline derivatives.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein) to form a stable complex.[1] This method is instrumental in understanding drug-receptor interactions and for virtual screening of compound libraries.

A. Ligand and Receptor Preparation:

  • Ligand Preparation: The 2D structures of the iodoquinoline derivatives are first sketched using software like ChemDraw. These are then converted to 3D structures and subjected to energy minimization using a force field such as Merck Molecular Force Field (MMFF94).[2][3] The final structures are saved in a suitable format (e.g., .pdbqt) for docking.

  • Receptor Preparation: The 3D crystal structure of the target protein is retrieved from a protein database like the Protein Data Bank (PDB).[1] All water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein, and charges are assigned. The protein structure is then optimized and minimized to relieve any steric clashes.[4]

B. Grid Generation and Docking Simulation:

  • A binding site on the receptor is identified, often based on the location of a co-crystallized native ligand.[5]

  • A grid box is generated around this active site, defining the space where the docking algorithm will search for favorable ligand binding poses. The dimensions of the grid are typically set to encompass the entire binding pocket.

  • Docking is performed using software such as AutoDock Vina or GOLD.[3][6] The program systematically explores various conformations and orientations of the ligand within the grid box, calculating the binding affinity for each pose using a scoring function. The pose with the most favorable (lowest) binding energy is considered the most likely binding mode.

C. Analysis of Results:

  • The results are analyzed by examining the binding energies (or docking scores) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the amino acid residues of the receptor's active site. Visualization tools like Discovery Studio Visualizer or PyMOL are used for this purpose.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[7] It is employed to calculate various molecular properties and descriptors that help in understanding the reactivity and stability of compounds.

A. Geometry Optimization:

  • The initial 3D structures of the iodoquinoline derivatives are optimized to find their most stable conformation (lowest energy state).[8]

  • This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set like 6-31G(d,p) or 6-311+G**.[6][7] All calculations are generally carried out using software packages like Gaussian.[8]

B. Calculation of Quantum Chemical Descriptors:

  • Once the geometries are optimized, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial descriptor for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity.

  • Other properties like electronegativity, chemical hardness, and softness can also be derived from the HOMO and LUMO energies.[7]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[9]

A. Dataset Preparation:

  • A dataset of iodoquinoline derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.[10] This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.[11]

B. Descriptor Calculation:

  • For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, and topological properties.

C. Model Development and Validation:

  • Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable).[12]

  • The statistical quality and predictive ability of the generated QSAR model are rigorously validated using various metrics, such as the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and external validation with the test set.[11] The model can then be used to predict the activity of new, unsynthesized compounds.[13]

Data Summary and Analysis

The following tables summarize quantitative data from various theoretical studies on iodoquinoline and structurally related iodoquinazoline derivatives, highlighting their potential as therapeutic agents.

Table 1: Anticancer and Antimicrobial Activity of Iodoquinazoline Derivatives

CompoundTarget Cell Line/OrganismIC50 (µM) / ActivityReference
3c MCF-7 (Breast Cancer)4.0[5]
3c HCT-116 (Colon Cancer)8.0[5]
3b MCF-7 (Breast Cancer)6.0[5]
3b HCT-116 (Colon Cancer)9.0[5]
3c S. aureus (Gram-positive)Strong Activity[5]
3c E. coli (Gram-negative)Moderate Activity[5]

IC50: The half maximal inhibitory concentration.

Table 2: Molecular Docking Scores of Iodoquinazoline Derivatives Against Cancer-Related Proteins

CompoundTarget ProteinDocking Score (kcal/mol)Reference
3c CAXIINot specified, but noted good alignment[5]
3b CAXIINot specified, but noted good alignment[5]
3c hTSNot specified, but noted good alignment[5]
3b hTSNot specified, but noted good alignment[5]

CAXII: Carbonic Anhydrase XII, hTS: human Thymidylate Synthase. Lower docking scores typically indicate higher binding affinity.

Visualized Workflows and Pathways

To clarify the complex processes involved in theoretical drug design, the following diagrams illustrate the typical workflows and conceptual mechanisms.

Molecular_Docking_Workflow Molecular Docking Workflow cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis cluster_output Output Receptor Receptor Preparation (PDB Download, Add H, Minimize) Grid Grid Generation (Define Binding Site) Receptor->Grid Ligand Ligand Preparation (2D to 3D, Minimize Energy) Ligand->Grid Docking Docking Simulation (AutoDock Vina, GOLD) Grid->Docking Scoring Pose Scoring (Binding Energy Calculation) Docking->Scoring Interaction Interaction Analysis (H-Bonds, Hydrophobic) Scoring->Interaction Result Best Ligand Pose & Binding Affinity Interaction->Result

Caption: A generalized workflow for molecular docking studies.

QSAR_Workflow QSAR Model Development Workflow Data 1. Data Collection (Compounds with known activity) Split 2. Dataset Splitting (Training and Test Sets) Data->Split Descriptors 3. Descriptor Calculation (Physicochemical, Topological) Split->Descriptors Model 4. Model Generation (MLR, PLS) Descriptors->Model Validation 5. Model Validation (Internal & External, R², Q²) Model->Validation Prediction 6. Prediction (Activity of new compounds) Validation->Prediction

Caption: Key steps in the development of a QSAR model.

Mechanism_of_Action Conceptual Enzyme Inhibition Pathway cluster_drug Drug cluster_target Target cluster_pathway Cellular Pathway Iodoquinoline Iodoquinoline Derivative Enzyme Target Enzyme (e.g., Kinase, DHFR) Iodoquinoline->Enzyme Inhibition Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds Signal Downstream Signaling & Cell Proliferation Product->Signal

Caption: Inhibition of a target enzyme by an iodoquinoline derivative.

Conclusion

Theoretical studies are indispensable tools in modern drug discovery, providing a rational framework for the design and development of novel therapeutic agents. For iodoquinoline derivatives, computational methods such as molecular docking, DFT, and QSAR have been pivotal in elucidating their mechanisms of action, predicting their biological activities, and identifying key structural features required for potency and selectivity. The integration of these in silico techniques with traditional experimental synthesis and evaluation creates a synergistic workflow, significantly reducing the time and cost associated with bringing new, effective drugs to the clinic. The data and protocols outlined in this guide serve as a foundational resource for scientists dedicated to harnessing the therapeutic potential of the iodoquinoline scaffold.

References

Methodological & Application

8-Iodoquinoline-5-carboxylic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Synthesis of 8-Iodoquinoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its synthesis is not widely reported, necessitating a robust and reproducible protocol. This document outlines a detailed three-step synthesis of this compound, commencing from the readily available quinoline-5-carboxylic acid. The synthetic strategy involves nitration at the 8-position, followed by reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to introduce the iodo group.

Overall Reaction Scheme

quinoline_5_carboxylic_acid Quinoline-5-carboxylic acid step1_reagents Step 1: NitrationHNO₃, H₂SO₄ quinoline_5_carboxylic_acid->step1_reagents nitro_product 8-Nitroquinoline-5-carboxylic acid step1_reagents->nitro_product step2_reagents Step 2: ReductionSn, HCl nitro_product->step2_reagents amino_product 8-Aminoquinoline-5-carboxylic acid step2_reagents->amino_product step3_reagents Step 3: Sandmeyer ReactionNaNO₂, H₂SO₄, 0-5 °CKI amino_product->step3_reagents final_product This compound step3_reagents->final_product

Figure 1. Proposed synthetic workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1NitrationQuinoline-5-carboxylic acidConc. H₂SO₄, Conc. HNO₃-0 - 252~70-80
2Reduction8-Nitroquinoline-5-carboxylic acidSn powder, Conc. HClEthanol/Water704~80-90
3Sandmeyer8-Aminoquinoline-5-carboxylic acidNaNO₂, H₂SO₄, KIWater0 - 503~60-70

Yields are estimated based on analogous reactions and may vary.

Experimental Protocols

Materials and Equipment:

  • Quinoline-5-carboxylic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Tin (Sn) powder

  • Concentrated hydrochloric acid (37%)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium hydroxide (NaOH)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethanol

  • Diethyl ether

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Ice bath

  • Reflux condenser

  • Buchner funnel and flask

  • Standard laboratory glassware

Step 1: Synthesis of 8-Nitroquinoline-5-carboxylic acid

This procedure is based on the known nitration of quinoline in strongly acidic conditions, which favors substitution at the 5 and 8 positions.[1][2] The presence of the deactivating carboxylic acid group at position 5 is expected to direct nitration to the 8-position.

start Quinoline-5-carboxylic acid in conc. H₂SO₄ reagent_add Add conc. HNO₃ dropwise at 0-5 °C start->reagent_add stir Stir at room temperature for 2h reagent_add->stir quench Pour onto crushed ice stir->quench filter Filter the precipitate quench->filter wash Wash with cold water filter->wash dry Dry the product wash->dry product 8-Nitroquinoline-5-carboxylic acid dry->product

Figure 2. Workflow for the nitration of Quinoline-5-carboxylic acid.

  • In a 250 mL round-bottom flask, carefully add concentrated sulfuric acid (60 mL).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add quinoline-5-carboxylic acid (10 g, 57.8 mmol) to the sulfuric acid with continuous stirring.

  • Once the quinoline-5-carboxylic acid is completely dissolved, slowly add a pre-cooled mixture of concentrated sulfuric acid (20 mL) and concentrated nitric acid (6 mL) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture slowly onto 400 g of crushed ice with vigorous stirring.

  • A yellow precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the collected solid in a desiccator under vacuum to obtain 8-nitroquinoline-5-carboxylic acid.

Step 2: Synthesis of 8-Aminoquinoline-5-carboxylic acid

This step involves the reduction of the nitro group to an amine using tin and hydrochloric acid, a classic method for this transformation.[1]

start Suspend 8-Nitroquinoline-5-carboxylic acid and Sn powder in ethanol reagent_add Add conc. HCl portion-wise start->reagent_add reflux Heat to reflux for 4h reagent_add->reflux cool Cool to room temperature reflux->cool neutralize Neutralize with aq. NaOH to pH 7-8 cool->neutralize filter Filter to remove tin salts neutralize->filter extract Extract the filtrate with ethyl acetate (if necessary) filter->extract dry Dry the product extract->dry product 8-Aminoquinoline-5-carboxylic acid dry->product

Figure 3. Workflow for the reduction of 8-Nitroquinoline-5-carboxylic acid.

  • In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 8-nitroquinoline-5-carboxylic acid (10 g, 45.8 mmol) and tin powder (27 g, 227 mmol) in 150 mL of ethanol.

  • With vigorous stirring, slowly add concentrated hydrochloric acid (100 mL) in portions. The reaction is exothermic.

  • After the initial reaction subsides, heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by slowly adding a 40% aqueous solution of sodium hydroxide until the pH is between 7 and 8. A large amount of tin salts will precipitate.

  • Filter the mixture through a pad of celite to remove the tin salts and wash the filter cake with hot ethanol.

  • Combine the filtrate and washings. If the product precipitates, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Wash the product with cold water and then a small amount of cold ethanol.

  • Dry the solid to yield 8-aminoquinoline-5-carboxylic acid.

Step 3: Synthesis of this compound via Sandmeyer Reaction

The final step is a Sandmeyer reaction, where the 8-amino group is converted to a diazonium salt and subsequently displaced by iodide.[3][4]

start Dissolve 8-Aminoquinoline-5-carboxylic acid in dilute H₂SO₄ cool Cool to 0-5 °C start->cool diazotize Add aq. NaNO₂ dropwise cool->diazotize add_to_ki Add diazonium salt solution to aq. KI solution diazotize->add_to_ki warm Warm to 50 °C until N₂ evolution ceases add_to_ki->warm cool_down Cool to room temperature warm->cool_down decolorize Add aq. Na₂S₂O₃ to decolorize cool_down->decolorize filter Filter the precipitate decolorize->filter wash Wash with cold water filter->wash dry Dry the product wash->dry product This compound dry->product

Figure 4. Workflow for the Sandmeyer reaction.

  • In a 500 mL beaker, dissolve 8-aminoquinoline-5-carboxylic acid (8 g, 42.5 mmol) in a mixture of water (100 mL) and concentrated sulfuric acid (10 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (3.2 g, 46.4 mmol) in 20 mL of cold water.

  • Add the sodium nitrite solution dropwise to the stirred solution of the amino acid, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a larger beaker (1 L), dissolve potassium iodide (14 g, 84.3 mmol) in 100 mL of water.

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the mixture to stand at room temperature for 1 hour, then gently warm it to 50 °C on a water bath until the evolution of nitrogen ceases.

  • Cool the mixture to room temperature. A dark-colored solid should precipitate.

  • If the solution is dark due to excess iodine, add a small amount of saturated sodium thiosulfate solution dropwise until the color disappears.

  • Collect the crude product by vacuum filtration.

  • Wash the solid with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric, nitric, hydrochloric) are highly corrosive and should be handled with extreme care.

  • The diazotization reaction involves the formation of potentially unstable diazonium salts. The temperature should be strictly controlled and kept below 5 °C. Diazonium salts should not be isolated in a dry state.

  • Handle all organic solvents in a well-ventilated area, away from ignition sources.

References

Application Notes and Protocols: Step-by-Step Synthesis of 8-Iodoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Iodoquinoline-5-carboxylic acid is a halogenated derivative of the quinoline carboxylic acid scaffold, a privileged structure in medicinal chemistry. Quinoline-based compounds have demonstrated a wide range of biological activities, and the introduction of an iodine atom at the 8-position and a carboxylic acid at the 5-position can significantly influence the molecule's physicochemical properties and biological targets. This document outlines a proposed step-by-step synthesis of this compound utilizing a modified Skraup synthesis, a classic and effective method for the formation of the quinoline ring system. The proposed starting material is 2-amino-4-iodobenzoic acid.

Proposed Synthetic Pathway: Skraup Synthesis

The Skraup synthesis involves the reaction of an aniline derivative with glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid, to form the quinoline ring. In this proposed protocol, 2-amino-4-iodobenzoic acid serves as the aniline component. The glycerol is dehydrated in situ by sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the desired quinoline product.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • 2-amino-4-iodobenzoic acid

    • Glycerol (anhydrous)

    • Concentrated Sulfuric Acid (98%)

    • Nitrobenzene (or an alternative oxidizing agent like arsenic acid)

    • Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)

    • Sodium hydroxide (NaOH) solution (10% w/v)

    • Hydrochloric acid (HCl) (1 M)

    • Ethanol

    • Deionized water

    • Diatomaceous earth

  • Equipment:

    • Three-necked round-bottom flask (500 mL)

    • Reflux condenser

    • Dropping funnel

    • Heating mantle with a magnetic stirrer

    • Thermometer

    • Buchner funnel and flask

    • pH meter or pH paper

    • Standard laboratory glassware

Procedure
  • Reaction Setup:

    • In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a thermometer, cautiously add 100 mL of concentrated sulfuric acid.

    • To the stirred sulfuric acid, slowly add 50 g of anhydrous glycerol.

    • Gently heat the mixture to 100 °C.

  • Addition of Reactants:

    • In a separate beaker, prepare a mixture of 26.3 g (0.1 mol) of 2-amino-4-iodobenzoic acid and 25 mL of nitrobenzene (oxidizing agent).

    • Slowly and carefully add this mixture to the hot sulfuric acid-glycerol solution in the reaction flask through the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 120-130 °C. Caution: The reaction is exothermic and can become vigorous. Add the reactants at a rate that allows for effective temperature control.

    • For a more controlled reaction, 1-2 g of ferrous sulfate can be added to the initial sulfuric acid-glycerol mixture.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to 140-150 °C and maintain this temperature with continuous stirring for 3-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable method is developed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the cooled mixture into a 2 L beaker containing 1 L of ice-water with vigorous stirring.

    • The unreacted nitrobenzene will be removed by steam distillation. Alternatively, it can be extracted with a suitable organic solvent like toluene.

    • Filter the aqueous solution through a bed of diatomaceous earth to remove any tarry byproducts.

    • Carefully neutralize the filtrate with a 10% sodium hydroxide solution until the pH is approximately 7. The product will precipitate out of the solution.

    • Cool the mixture in an ice bath to ensure complete precipitation.

  • Purification:

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold deionized water.

    • Recrystallize the crude this compound from a suitable solvent system, such as ethanol-water, to obtain the purified product.

    • Dry the purified product in a vacuum oven at 60-70 °C.

  • Characterization:

    • The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound. Please note that the yield is an estimate based on typical Skraup syntheses and may vary.

Compound Molecular Formula Molecular Weight ( g/mol ) Amount (g) Moles (mol) Role
2-amino-4-iodobenzoic acidC₇H₆INO₂263.0326.30.1Starting Material
GlycerolC₃H₈O₃92.0950~0.54Reagent
NitrobenzeneC₆H₅NO₂123.1125 mL~0.24Oxidizing Agent
This compound C₁₀H₆INO₂ 299.07 ~15-21 (est.) ~0.05-0.07 (est.) Product

Estimated Yield: 50-70%

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions 2_amino_4_iodobenzoic_acid 2-amino-4-iodobenzoic acid Reaction_Vessel Skraup Synthesis 2_amino_4_iodobenzoic_acid->Reaction_Vessel Glycerol Glycerol Glycerol->Reaction_Vessel H2SO4 H₂SO₄ (conc.) H2SO4->Reaction_Vessel Nitrobenzene Nitrobenzene Nitrobenzene->Reaction_Vessel Heat Heat (140-150 °C) Heat->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Proposed Skraup synthesis of this compound.

Application Notes and Protocols for the Characterization of 8-Iodoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 8-Iodoquinoline-5-carboxylic acid. The protocols detailed below are based on established analytical techniques for quinoline derivatives and carboxylic acids, offering a robust framework for identity, purity, and stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for sample handling, method development, and interpretation of analytical data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₆INO₂[1]
Molecular Weight 299.06 g/mol [1]
CAS Number 1427082-96-9[1]
Appearance Predicted: SolidN/A
Boiling Point Predicted: 440.6 ± 30.0 °C[1]
Density Predicted: 1.975 ± 0.06 g/cm³[1]
pKa Predicted: 0.87 ± 0.10[1]

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Set the spectral width to cover the expected chemical shift range for aromatic and carboxylic acid protons (typically 0-15 ppm).

    • The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm)[2].

    • Aromatic protons on the quinoline ring system will appear in the range of δ 7-9 ppm[3].

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Set the spectral width to encompass the expected range for aromatic and carbonyl carbons (typically 100-180 ppm).

    • The carboxylic acid carbonyl carbon is expected to resonate in the range of δ 165-185 ppm[4].

    • Aromatic carbons will appear in the δ 110-150 ppm region.

Expected Spectral Data:

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Reference/Analogy
¹H Carboxylic Acid (-COOH)10 - 13 (broad singlet)[2]
Aromatic (quinoline ring)7.0 - 9.0[3]
¹³C Carbonyl (-COOH)165 - 185[4]
Aromatic (quinoline ring)110 - 150[5]
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the carboxylic acid and aromatic functionalities.

Expected IR Absorption Bands:

The characteristic IR absorption frequencies for the functional groups in this compound are summarized in Table 3.

Table 3: Characteristic IR Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)DescriptionReference
O-H (Carboxylic Acid)3300 - 2500Broad[6]
C=O (Carboxylic Acid)1760 - 1690Strong[6]
C=C & C=N (Aromatic)1600 - 1450Medium to strong[7]
C-O (Carboxylic Acid)1320 - 1210Medium[6]
C-I~500Weak to mediumGeneral IR tables

Workflow for Spectroscopic Analysis

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Prepare_KBr Prepare KBr Pellet / ATR Sample->Prepare_KBr NMR NMR Spectrometer Dissolve->NMR FTIR FT-IR Spectrometer Prepare_KBr->FTIR H_NMR ¹H NMR Spectrum NMR->H_NMR C_NMR ¹³C NMR Spectrum NMR->C_NMR IR_Spectrum IR Spectrum FTIR->IR_Spectrum Structure Structural Confirmation H_NMR->Structure C_NMR->Structure IR_Spectrum->Structure

Caption: Workflow for Spectroscopic Characterization.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight - TOF, or Orbitrap).

  • Data Acquisition:

    • Acquire the mass spectrum in both positive and negative ion modes for ESI.

    • The molecular ion peak ([M+H]⁺ or [M-H]⁻ for ESI, M⁺˙ for EI) should be observed at m/z corresponding to the molecular weight (299.06).

  • Fragmentation Analysis (MS/MS):

    • Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

    • Analyze the fragment ions to confirm the structural components. Expected fragments include the loss of CO₂ (-44 Da) or the carboxylic acid group (-45 Da)[8][9].

Expected Mass Spectrometric Data:

Table 4: Expected Mass-to-Charge Ratios (m/z)

IonExpected m/zDescription
[M+H]⁺300.95Protonated molecule
[M-H]⁻298.94Deprotonated molecule
[M-COOH]⁺254.96Loss of carboxylic acid group
[M-I]⁺173.05Loss of iodine

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of this compound and for quantitative analysis.

Experimental Protocol: HPLC Purity Assessment

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components).

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25-30 °C).

    • Detection Wavelength: Monitor the UV absorbance at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Data Analysis:

    • Inject a blank (diluent) followed by the sample solution.

    • Determine the retention time of the main peak.

    • Calculate the area percentage of the main peak to assess purity.

Logical Relationship for HPLC Method Development

cluster_setup Initial Setup cluster_optimization Method Optimization cluster_validation Validation & Analysis Column Select Column (e.g., C18) Mobile_Phase Choose Mobile Phase (Aqueous/Organic) Column->Mobile_Phase Detector Set Detector Wavelength Mobile_Phase->Detector Gradient Optimize Gradient Profile Detector->Gradient Flow_Rate Adjust Flow Rate Gradient->Flow_Rate Temperature Control Column Temperature Flow_Rate->Temperature Peak_Shape Evaluate Peak Shape & Resolution Temperature->Peak_Shape Purity Calculate Purity Peak_Shape->Purity Quantification Perform Quantification Peak_Shape->Quantification

References

Application Notes and Protocols for Mass Spectrometry Analysis of 8-Iodoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Iodoquinoline-5-carboxylic acid is a halogenated quinoline derivative with potential applications in medicinal chemistry and drug development. Accurate and reliable methods for its characterization and quantification are crucial for pharmacokinetic studies, metabolism research, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the analysis of such small molecules.

These application notes provide a comprehensive overview of the theoretical and practical aspects of the mass spectrometry analysis of this compound. Detailed experimental protocols for sample preparation, LC-MS/MS analysis, and data interpretation are presented.

Predicted Mass Spectrum and Fragmentation Pathway

While a publicly available, experimentally determined mass spectrum for this compound is not readily accessible, a plausible fragmentation pattern can be predicted based on the analysis of similar quinoline and carboxylic acid compounds. The primary fragmentation pathways for aromatic carboxylic acids typically involve the neutral loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). Additionally, dehalogenation, specifically the loss of iodine, can occur in the ion source or collision cell.

Predicted Fragmentation for this compound:

  • Parent Ion (M+H)⁺: The protonated molecule is expected at a theoretical m/z of 300.96.

  • Primary Fragments:

    • Loss of H₂O: [M+H-H₂O]⁺ at m/z 282.95

    • Loss of COOH (decarboxylation): [M+H-COOH]⁺ at m/z 255.98

    • Loss of I (deiodination): [M+H-I]⁺ at m/z 173.06

  • Secondary Fragments: Further fragmentation of the primary ions can also occur.

The proposed fragmentation pathway is illustrated in the diagram below.

G parent [M+H]⁺ m/z = 300.96 frag1 [M+H-H₂O]⁺ m/z = 282.95 parent->frag1 - H₂O frag2 [M+H-COOH]⁺ m/z = 255.98 parent->frag2 - COOH frag3 [M+H-I]⁺ m/z = 173.06 parent->frag3 - I

Predicted fragmentation pathway of this compound.

Quantitative Data

The following table summarizes the theoretical mass-to-charge ratios (m/z) for the parent ion and predicted major fragment ions of this compound. These values are essential for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantitative analysis.

Ion DescriptionTheoretical m/z
Parent Ion (Precursor Ion)
[M+H]⁺300.96
Fragment Ions (Product Ions)
[M+H-H₂O]⁺282.95
[M+H-COOH]⁺255.98
[M+H-I]⁺173.06

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate LC-MS/MS analysis.

Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Matrix Preparation: For analysis of samples in biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) method should be employed to remove interfering substances.

  • Final Dilution and Filtration: Prior to injection, dilute the final sample or working standard with the initial mobile phase and filter through a 0.22 µm syringe filter to remove any particulates.

LC-MS/MS Analysis

The following is a proposed LC-MS/MS method for the analysis of this compound. Optimization of these parameters may be necessary depending on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column Reversed-phase C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Collision Energy Optimized for each transition (e.g., 15-30 eV)

MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (s)
300.96255.980.1
300.96173.060.1

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis stock Stock Solution (1 mg/mL) working Working Standards (1 ng/mL - 1000 ng/mL) stock->working extraction Matrix Extraction (if applicable) working->extraction filtration Filtration (0.22 µm) extraction->filtration lc Liquid Chromatography (Reversed-Phase) filtration->lc ms Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification ms->quant confirm Confirmation quant->confirm

Experimental workflow for LC-MS/MS analysis.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the HPLC Purification of 8-Iodoquinoline-5-carboxylic acid

This document provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC). The described method is designed to ensure high purity of the target compound, which is crucial for subsequent applications in research and drug development.

Introduction

This compound is a quinoline derivative of significant interest in medicinal chemistry and materials science. Its synthesis often results in a mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to obtain a compound of the required purity for downstream applications. Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation of quinoline derivatives based on their hydrophobicity.[1][2][3] This application note outlines a robust RP-HPLC method for the purification of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC10H6INO2[4]
Molecular Weight299.06 g/mol [4]
Predicted Boiling Point440.6±30.0 °C[4]
Predicted Density1.975±0.06 g/cm³[4]
Predicted pKa0.87±0.10[4]

Table 1: Physicochemical Properties of this compound.

Experimental Protocol

This section details the materials and methods for the HPLC purification of this compound.

  • Crude this compound

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Dimethyl sulfoxide (DMSO), HPLC grade

A standard analytical or preparative HPLC system equipped with a UV-Vis detector is suitable for this application.

ComponentSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
Detector UV-Vis Diode Array Detector
Autosampler Capable of injecting 10-100 µL
Software OpenLab CDS or equivalent

Table 2: HPLC System Specifications.

  • Dissolve the crude this compound in a minimal amount of DMSO to create a stock solution.

  • Dilute the stock solution with the initial mobile phase composition (e.g., 95% Water with 0.1% TFA : 5% ACN) to a suitable concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

The separation is achieved using a gradient elution method. The acidic mobile phase additive (TFA) is used to improve the peak shape of the acidic analyte.[5]

ParameterCondition
Mobile Phase A Water with 0.1% (v/v) Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) with 0.1% (v/v) Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 20 µL

Table 3: HPLC Method Parameters.

Time (min)% Mobile Phase A% Mobile Phase B
0955
25595
30595
31955
35955

Table 4: Gradient Elution Profile.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

HPLC_Purification_Workflow start Start: Crude This compound sample_prep Sample Preparation: - Dissolve in DMSO - Dilute with Mobile Phase - Filter (0.45 µm) start->sample_prep hplc_injection HPLC Injection: - Inject 20 µL onto C18 column sample_prep->hplc_injection gradient_elution Gradient Elution: - Separate based on hydrophobicity hplc_injection->gradient_elution detection UV Detection: - Monitor at 254 nm gradient_elution->detection fraction_collection Fraction Collection: - Collect peaks corresponding to the target compound detection->fraction_collection analysis Purity Analysis: - Re-inject collected fractions to confirm purity fraction_collection->analysis Quality Control end End: Pure This compound analysis->end

Caption: Workflow for the HPLC purification of this compound.

Data Analysis and Interpretation

The chromatogram obtained from the UV detector will show peaks corresponding to the different components in the crude sample. The retention time of this compound will be dependent on the exact HPLC system and conditions but can be identified by analyzing the collected fractions using techniques such as mass spectrometry or by comparing with a known standard. The purity of the collected fractions should be assessed by re-injecting a small aliquot into the HPLC system under the same conditions.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the purification of this compound. By following this protocol, researchers can obtain a high-purity compound suitable for a wide range of scientific applications. The method can be further optimized by adjusting the gradient slope, flow rate, or mobile phase composition to achieve the desired separation.

References

Application Notes and Protocols: 8-Iodoquinoline-5-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 8-Iodoquinoline-5-carboxylic acid is limited in publicly available literature. The following application notes and protocols are based on the activities of structurally related compounds and provide a framework for its potential applications and methodologies for its investigation.

Introduction

This compound is a halogenated derivative of the quinoline carboxylic acid scaffold. The quinoline ring is a prominent heterocyclic motif found in a wide array of medicinally important compounds, including antimalarials, antibacterials, and anticancer agents. The inclusion of a carboxylic acid moiety can enhance solubility and provide a key interaction point with biological targets, while the iodine atom can modulate lipophilicity, metabolic stability, and binding interactions.

Based on the biological activities of its close analogs, this compound holds potential in several areas of medicinal chemistry, primarily as an enzyme inhibitor and an antimicrobial agent. Its structural similarity to known inhibitors of metalloenzymes and DNA-modifying enzymes makes it a compound of interest for further investigation.

Potential Therapeutic Applications and Biological Targets

The medicinal chemistry applications of this compound can be inferred from its structural analogs, such as 8-hydroxy-7-iodoquinoline-5-sulfonic acid, 8-hydroxy-isoquinoline-5-carboxylic acid, and 8-hydroxy-5-quinolinecarboxylic acid (IOX1).

Antimicrobial and Antifungal Activity

Derivatives of 8-hydroxy-7-iodoquinoline have demonstrated significant antimicrobial and antifungal properties.[1][2] The 8-hydroxyquinoline core is a well-established pharmacophore with a range of biological activities.[3] The iodo-substitution can enhance this activity. It is plausible that this compound could exhibit similar properties.

Potential Mechanism of Action: The antimicrobial activity of quinoline derivatives is often attributed to their ability to chelate metal ions essential for bacterial enzyme function or to disrupt cell wall integrity.

Enzyme Inhibition

2.2.1. Inhibition of 2-Oxoglutarate (2OG)-Dependent Oxygenases

The structural isomer, 8-hydroxy-isoquinoline-5-carboxylic acid, is a known inhibitor of 2-oxoglutarate-dependent oxygenases.[4] These enzymes play crucial roles in various cellular processes, including epigenetic regulation and metabolism.[4]

  • Signaling Pathway:

2OG_Oxygenase_Inhibition cluster_0 Cellular Processes Histone Demethylation Histone Demethylation DNA Demethylation DNA Demethylation Hypoxia Signaling Hypoxia Signaling 2OG_Oxygenases 2-Oxoglutarate Dependent Oxygenases 2OG_Oxygenases->Histone Demethylation 2OG_Oxygenases->DNA Demethylation 2OG_Oxygenases->Hypoxia Signaling 8_Iodoquinoline_5_carboxylic_acid This compound (Potential Inhibitor) 8_Iodoquinoline_5_carboxylic_acid->2OG_Oxygenases Inhibition

Caption: Potential inhibition of 2-oxoglutarate-dependent oxygenases.

2.2.2. Inhibition of Histone Demethylases (KDMs)

The close analog, 8-hydroxy-5-quinolinecarboxylic acid (IOX1), is an inhibitor of Jumonji C (JmjC) domain-containing histone demethylases.[5] These enzymes are critical for epigenetic regulation, and their dysregulation is implicated in various cancers.

  • Logical Relationship:

KDM_Inhibition_Logic Compound This compound Target Histone Demethylases (KDMs) Compound->Target Inhibits Effect Alteration of Histone Methylation Target->Effect Leads to Outcome Therapeutic Potential (e.g., Anticancer) Effect->Outcome Results in

Caption: Logic of KDM inhibition leading to therapeutic potential.

Quantitative Data from Analog Studies

The following table summarizes quantitative data for analogs of this compound. This data can serve as a benchmark for future studies on the target compound.

CompoundTarget Organism/EnzymeActivity TypeValueReference
8-Hydroxy-7-iodo-5-quinolinesulfonic acidCandida spp.MIC2-1024 µg/ml[6]
8-Hydroxy-7-iodo-5-quinolinesulfonic acidM. canis & T. mentagrophytesMICFungicidal Effect[6]
2-isobutyl-5,7-dichloro-8-hydroxyquinolineDengue Virus Serotype 2 (DENV2)IC500.49 µM[3]
2-isobutyl-5,7-dichloro-8-hydroxyquinolineDengue Virus Serotype 2 (DENV2)CC5019.39 µM[3]

Experimental Protocols

The following are representative protocols based on methodologies used for structurally similar compounds. These can be adapted for the synthesis and evaluation of this compound.

General Synthetic Protocol for Substituted Quinolines

A common route to quinoline carboxylic acids is through the Gould-Jacobs reaction or modifications thereof. A hypothetical synthetic workflow for this compound is presented below.

  • Experimental Workflow:

Synthesis_Workflow Start Starting Materials: Substituted Aniline and Diethyl ethoxymethylenemalonate Step1 Condensation Reaction Start->Step1 Step2 Thermal Cyclization Step1->Step2 Step3 Hydrolysis of Ester Step2->Step3 Step4 Iodination Step3->Step4 Product This compound Step4->Product

Caption: A general workflow for the synthesis of a substituted quinoline.

Protocol:

  • Condensation: React an appropriately substituted aniline (e.g., 3-amino-4-iodobenzoic acid) with diethyl ethoxymethylenemalonate. The reaction is typically carried out in a suitable solvent and may be heated.

  • Cyclization: The intermediate from the condensation step is heated at high temperatures (e.g., in diphenyl ether) to induce cyclization to the quinoline ring system.

  • Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid using a base (e.g., sodium hydroxide) followed by acidification.

  • Purification: The final product is purified by recrystallization or column chromatography.

Note: This is a generalized protocol. Specific reaction conditions, including temperature, reaction time, and purification methods, would need to be optimized.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Test compound (this compound) stock solution in DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria in broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay (Generic Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against a target enzyme.

Materials:

  • Target enzyme (e.g., a histone demethylase).

  • Substrate for the enzyme (e.g., a methylated histone peptide).

  • Test compound (this compound) at various concentrations.

  • Assay buffer.

  • Detection reagent (specific to the assay, e.g., fluorescent or colorimetric).

  • 96-well assay plates.

  • Plate reader.

Procedure:

  • Add the assay buffer, enzyme, and test compound at various concentrations to the wells of a 96-well plate.

  • Incubate for a pre-determined time to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate for a specific time at the optimal temperature for the enzyme.

  • Stop the reaction (if necessary) and add the detection reagent.

  • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

While direct experimental evidence for the medicinal chemistry applications of this compound is not yet widely reported, the analysis of its structural analogs provides a strong rationale for its investigation as a potential antimicrobial agent and an inhibitor of enzymes such as 2-oxoglutarate-dependent oxygenases and histone demethylases. The protocols and data presented here offer a foundation for researchers to explore the therapeutic potential of this compound. Further studies are warranted to synthesize, characterize, and evaluate the biological activities of this compound to validate these potential applications.

References

Application Notes and Protocols: 8-Iodoquinoline-5-carboxylic Acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-Hydroxyquinoline and its derivatives are a prominent class of heterocyclic compounds renowned for their ability to form stable complexes with a variety of metal ions.[1][2] This chelating property, coupled with their inherent fluorescence, makes them excellent candidates for the development of fluorescent chemosensors.[1][3][4] The introduction of an iodine atom at the 8-position and a carboxylic acid group at the 5-position of the quinoline scaffold can modulate the electronic properties, solubility, and metal ion selectivity of the molecule. It is hypothesized that 8-iodoquinoline-5-carboxylic acid can act as a "turn-on" or "turn-off" fluorescent probe for the detection of specific metal ions.

The underlying principle of detection for many 8-hydroxyquinoline-based probes is Chelation-Enhanced Fluorescence (CHEF).[5] In the free ligand, non-radiative decay processes often quench the fluorescence. Upon chelation with a metal ion, a rigid complex is formed, which restricts these non-radiative pathways and leads to a significant enhancement in fluorescence intensity.[1][6]

Synthesis and Characterization

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted quinolines, such as the Skraup synthesis or modifications of pre-existing quinoline scaffolds.[1][7]

Hypothetical Synthesis Workflow:

cluster_synthesis Synthesis of this compound Start Starting Materials (e.g., Substituted Aniline and Acrolein Derivative) Skraup Skraup Synthesis or Similar Cyclization Reaction Start->Skraup Intermediate 8-Hydroxyquinoline-5-carboxylic Acid Skraup->Intermediate Iodination Electrophilic Iodination Intermediate->Iodination Product This compound Iodination->Product

Caption: Hypothetical synthesis workflow for this compound.

Characterization of the synthesized compound would involve standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Application Notes: Fluorescent Detection of Metal Ions

Based on the known properties of 8-hydroxyquinoline derivatives, this compound is a promising candidate for the selective detection of transition metal ions such as Zn²⁺, Fe³⁺, or Cu²⁺.[2][8][9]

Principle of Detection: The proposed sensing mechanism involves the chelation of a target metal ion by the nitrogen atom and the hydroxyl group (in its enol form) of the quinoline ring. This binding event is expected to result in a significant change in the photophysical properties of the molecule, leading to a "turn-on" fluorescence response.

Proposed Sensing Mechanism:

Probe This compound (Weakly Fluorescent) Complex Probe-Metal Ion Complex (Highly Fluorescent) Probe->Complex + Analyte Target Metal Ion (e.g., Zn²⁺) Analyte->Complex Chelation Signal Enhanced Fluorescence Signal Complex->Signal Results in

Caption: Proposed chelation-enhanced fluorescence (CHEF) mechanism.

Table 1: Hypothetical Spectroscopic Properties

PropertyThis compound (Free Probe)This compound + Metal Ion
Excitation Wavelength (λex) ~350 nm~370 nm
Emission Wavelength (λem) ~420 nm~500 nm
Stokes Shift ~70 nm~130 nm
Quantum Yield (Φ) < 0.05> 0.30
Appearance ColorlessYellow-Green Fluorescence

Experimental Protocols

4.1. Preparation of Stock Solutions

  • Probe Stock Solution (1 mM): Dissolve the required amount of this compound in a suitable solvent (e.g., DMSO or a buffered aqueous solution, depending on solubility) to a final concentration of 1 mM.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, FeCl₃, CuCl₂, NiCl₂, CoCl₂, etc.) in deionized water.

4.2. General Experimental Workflow

cluster_workflow Experimental Workflow for Metal Ion Detection Prepare_Probe Prepare Probe Solution (e.g., 10 µM in buffer) Add_Metal Add Metal Ion Solution (Varying Concentrations) Prepare_Probe->Add_Metal Incubate Incubate at Room Temperature Add_Metal->Incubate Measure Measure Fluorescence Spectrum Incubate->Measure Analyze Analyze Data (Plot Intensity vs. Concentration) Measure->Analyze

Caption: General experimental workflow for fluorescence-based metal ion detection.

4.3. Protocol for Fluorescence Titration (Sensitivity)

  • To a series of cuvettes, add the appropriate buffer solution.

  • Add the probe stock solution to each cuvette to a final concentration of, for example, 10 µM.

  • Add increasing concentrations of the target metal ion stock solution to the cuvettes.

  • Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complex formation.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer, with the excitation wavelength set to the absorption maximum of the probe-metal complex (e.g., 370 nm).

  • Plot the fluorescence intensity at the emission maximum (e.g., 500 nm) against the concentration of the metal ion to determine the detection limit and binding constant. The binding constant can be calculated using a Benesi-Hildebrand plot.[10]

4.4. Protocol for Selectivity Study

  • Prepare a set of solutions, each containing the probe (e.g., 10 µM) and a different metal ion (e.g., 50 µM of Zn²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, etc.).

  • Prepare another set of solutions, each containing the probe, the target metal ion, and one of the other potentially interfering metal ions.

  • Measure the fluorescence intensity of each solution under the same conditions as the titration experiment.

  • Compare the fluorescence response of the probe to the target metal ion with its response to other metal ions to assess selectivity.

Data Presentation

Table 2: Hypothetical Quantitative Data for Metal Ion Sensing

ParameterValue
Linear Range 0 - 50 µM
Detection Limit (LOD) ~50 nM
Binding Constant (Ka) ~1 x 10⁵ M⁻¹
Response Time < 5 minutes
Optimal pH Range 6.0 - 8.0

Table 3: Hypothetical Selectivity Profile

Metal Ion (50 µM)Relative Fluorescence Intensity (%)
None 5
Zn²⁺ 100
Fe³⁺ 15
Cu²⁺ 10
Ni²⁺ 8
Co²⁺ 7
Ca²⁺ 5
Mg²⁺ 5
Na⁺ 5
K⁺ 5

Conclusion

While direct experimental evidence for the use of this compound as a fluorescent probe is currently lacking, its structural similarity to the well-established 8-hydroxyquinoline family of chemosensors suggests a high potential for this application. The protocols and hypothetical data presented here provide a solid foundation for researchers to explore its synthesis, characterization, and utility in the sensitive and selective detection of metal ions. Experimental validation is necessary to determine the specific photophysical properties and analytical performance of this promising compound.

References

Application Notes and Protocols: Metal Chelation Properties of 8-Iodoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Iodoquinoline-5-carboxylic acid is a derivative of 8-hydroxyquinoline (8HQ), a class of compounds well-recognized for their potent metal chelating abilities.[1][2][3][4] The capacity of 8HQ and its analogues to bind with di- and trivalent metal ions is a cornerstone of their diverse biological activities, which include antimicrobial, anticancer, and antineurodegenerative effects.[2][3][4] The core structure of 8-hydroxyquinoline provides a bidentate chelation site through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.[4] The introduction of an iodine atom at the 7-position and a carboxylic acid group at the 5-position can modulate the electronic properties and, consequently, the metal-binding affinity and biological activity of the parent molecule.

These application notes provide an overview of the anticipated metal chelation properties of this compound based on the known characteristics of the 8-hydroxyquinoline scaffold. Detailed protocols for evaluating its metal chelating potential are also presented to facilitate further research and drug development.

Putative Metal Chelation Properties

The presence of the electron-withdrawing carboxylic acid group at the 5-position may influence the acidity of the 8-hydroxyl proton, potentially affecting the pH-dependent formation of metal complexes. The iodine atom at the 7-position could also impact the lipophilicity and steric hindrance of the molecule, which may play a role in its interaction with biological systems and metal ions.

Potential Applications in Research and Drug Development

The metal chelating properties of this compound suggest its potential utility in various therapeutic areas:

  • Anticancer Activity: The anticancer effects of many 8-hydroxyquinoline derivatives are linked to their ability to chelate copper and zinc.[1] By modulating the homeostasis of these essential metals within cancer cells, these compounds can induce apoptosis and inhibit tumor growth.

  • Antineurodegenerative Diseases: Metal ion dysregulation is a key factor in the pathology of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[2][3] Chelators that can restore metal balance in the brain are promising therapeutic agents.

  • Antimicrobial Activity: The antimicrobial action of 8-hydroxyquinolines is often attributed to their ability to chelate metal ions essential for the enzymatic functions of pathogens.[4]

Data Presentation: Comparative Chelation Activity of 8-Hydroxyquinoline Derivatives

To provide context for the expected chelating ability of this compound, the following table summarizes the metal chelation properties of related 8-hydroxyquinoline compounds as described in the literature. This data can serve as a benchmark for future experimental evaluations.

CompoundMetal Ion(s) ChelatedMethod of DeterminationNoted Biological Activity
8-Hydroxyquinoline (8HQ)Fe²⁺, Cu²⁺, Zn²⁺Spectrophotometry, PotentiometryAntimicrobial, Antineurodegenerative, Anticancer[1][2][3][4]
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline)Cu²⁺, Zn²⁺Various in vitro and in vivo assaysAntineurodegenerative (Alzheimer's), Anticancer[1]
8-Hydroxy-5-quinolinesulfonic acidFe²⁺, Cu²⁺Spectrophotometric assaysAntifungal[5]
8-Hydroxy-7-iodo-5-quinolinesulfonic acidFe²⁺, Cu²⁺Spectrophotometric assaysAntifungal[5]

Experimental Protocols

The following are detailed protocols for assessing the metal chelation activity of this compound. These methods are adapted from established procedures for other metal chelators.[6][7][8][9]

Protocol 1: Ferrous Iron (Fe²⁺) Chelating Assay using Ferrozine

Principle: This assay is based on the competition between the test compound and ferrozine for the chelation of ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that has a maximum absorbance at 562 nm. In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in color intensity.[7][9]

Materials:

  • This compound

  • Ferrous chloride (FeCl₂) solution (2 mM)

  • Ferrozine solution (5 mM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • EDTA (disodium salt) as a positive control

  • Methanol or DMSO for dissolving the test compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and a series of dilutions in methanol or DMSO.

  • In a 96-well microplate, add 50 µL of the test compound solution at various concentrations.

  • Add 100 µL of phosphate buffer to each well.

  • Initiate the reaction by adding 25 µL of 2 mM FeCl₂ solution to each well.

  • Mix and incubate for 5 minutes at room temperature.

  • Add 25 µL of 5 mM ferrozine solution to each well.

  • Incubate the mixture for 10 minutes at room temperature.

  • Measure the absorbance at 562 nm using a microplate reader.

  • A blank is prepared without the test compound. EDTA is used as a positive control.

  • The percentage of Fe²⁺ chelating activity is calculated using the following formula: Chelating Activity (%) = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

Protocol 2: Copper (Cu²⁺) Chelating Assay using Murexide

Principle: This spectrophotometric method relies on the formation of a colored complex between Cu²⁺ and murexide (ammonium purpurate). The presence of a competing chelating agent will reduce the formation of the Cu²⁺-murexide complex, leading to a measurable decrease in absorbance.[8]

Materials:

  • This compound

  • Copper (II) sulfate (CuSO₄) solution (5 mM)

  • Murexide solution

  • Sodium acetate buffer (50 mM, pH 6.0)

  • EDTA as a positive control

  • Methanol or DMSO for dissolving the test compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and a series of dilutions in methanol or DMSO.

  • In a 96-well microplate, add 100 µL of the test compound solution at various concentrations.

  • Add 50 µL of sodium acetate buffer to each well.

  • Add 25 µL of 5 mM CuSO₄ solution to each well and mix.

  • Add 25 µL of murexide solution to each well.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at the wavelength of maximum absorbance for the Cu²⁺-murexide complex (typically around 485 nm and 520 nm, determine experimentally).

  • A blank is prepared without the test compound. EDTA is used as a positive control.

  • The percentage of Cu²⁺ chelating activity is calculated using the formula: Chelating Activity (%) = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Chelation Assay cluster_analysis Data Analysis Compound This compound Stock Stock Solution (in DMSO/Methanol) Compound->Stock Dilutions Serial Dilutions Stock->Dilutions Plate 96-well Plate Dilutions->Plate Add_Metal Add Metal Ion (FeCl₂ or CuSO₄) Plate->Add_Metal Incubate1 Incubate Add_Metal->Incubate1 Add_Indicator Add Indicator (Ferrozine or Murexide) Incubate1->Add_Indicator Incubate2 Incubate Add_Indicator->Incubate2 Read Measure Absorbance Incubate2->Read Calculate Calculate % Chelation Read->Calculate IC50 Determine IC₅₀ Calculate->IC50

Caption: Experimental workflow for determining metal chelation activity.

signaling_pathway cluster_metal Metal Ion Dyshomeostasis cluster_cell Cellular Effects cluster_intervention Therapeutic Intervention cluster_outcome Therapeutic Outcome Metal Excess Metal Ions (e.g., Cu²⁺, Fe²⁺) ROS Increased ROS Production Metal->ROS Damage Oxidative Damage (Proteins, Lipids, DNA) ROS->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis Chelator This compound Chelation Metal Chelation Chelator->Chelation Chelation->Metal Restore Restoration of Metal Homeostasis Chelation->Restore Reduce_ROS Reduced ROS Restore->Reduce_ROS Protection Cellular Protection Reduce_ROS->Protection

Caption: Putative mechanism of action via metal chelation.

References

Application Notes & Protocols: Anticancer Research Using Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline, a heterocyclic aromatic compound, serves as a privileged scaffold in medicinal chemistry due to the versatile biological activities of its derivatives.[1][2] Quinoline carboxylic acids, in particular, have garnered significant attention in anticancer research. These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in tumor growth and proliferation.[3][4] Their structural framework allows for modifications at various positions, enabling the development of potent and selective anticancer agents.[2] This document provides an overview of the mechanisms, quantitative data, and key experimental protocols relevant to the study of quinoline carboxylic acids in oncology.

Mechanisms of Action & Signaling Pathways

Quinoline carboxylic acid derivatives have been shown to target multiple pathways crucial for cancer cell survival and progression.

Induction of Apoptosis

A primary mechanism for many anticancer agents is the induction of programmed cell death, or apoptosis. Certain quinoline-2-carboxylic acid derivatives have been shown to trigger this process in cancer cells, such as the PC3 prostate cancer line.[5] This is achieved by modulating the expression of key regulatory proteins in the intrinsic apoptotic pathway. The compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of downstream executioner caspases, such as caspase-7 and caspase-9, ultimately leading to cell death.[5]

G QCA Quinoline-2-Carboxylic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) QCA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) QCA->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Prevents Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Casp9 Caspase-9 (Initiator) Mitochondrion->Casp9 Activates Casp7 Caspase-7 (Executioner) Casp9->Casp7 Activates Apoptosis Apoptosis Casp7->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by a quinoline carboxylic acid derivative.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[6] Cancer cells, with their high proliferation rates, are heavily dependent on this pathway. Quinoline-4-carboxylic acids have been developed as potent inhibitors of DHODH.[6] By blocking DHODH, these compounds deplete the cellular pool of pyrimidines, leading to an S-phase cell cycle arrest and halting cancer cell growth.[6]

G Substrate Dihydroorotate DHODH DHODH Enzyme Substrate->DHODH Product Orotate DHODH->Product Oxidation Pathway De Novo Pyrimidine Biosynthesis Product->Pathway Nucleotides UTP, CTP Pathway->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation QCA Quinoline-4-Carboxylic Acid Inhibitor QCA->DHODH Inhibits

Caption: Inhibition of the pyrimidine synthesis pathway via DHODH.

Targeting Receptor Tyrosine Kinases (RTKs)

Several quinoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed or mutated in various cancers.[7][8] The EGFR signaling pathway, primarily through the PI3K/AKT/mTOR cascade, promotes cell proliferation, survival, and angiogenesis.[9] Quinoline-based inhibitors typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the activation of downstream signaling, thereby suppressing tumor growth.[7][8]

G EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes QCA Quinoline Carboxylic Acid Inhibitor QCA->EGFR Inhibits Kinase Activity

Caption: Inhibition of the EGFR/PI3K/AKT signaling pathway.

Quantitative Data Summary

The in vitro cytotoxic activity of quinoline carboxylic acid derivatives is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Table 1: Cytotoxic Activity (IC₅₀) of Quinoline-2-Carboxylic Acid Derivatives

Compound Cancer Cell Line IC₅₀ Value Reference
Quinoline-2-carboxylic acid aryl ester PC3 (Prostate) 26 µg/mL [5]
P6 (2-(4-acrylamidophenyl) derivative) THP-1 (Leukemia) 0.87 µM [10]
P6 (2-(4-acrylamidophenyl) derivative) MOLM-13 (Leukemia) 0.98 µM [10]
P6 (2-(4-acrylamidophenyl) derivative) SEM (Leukemia) 1.79 µM [10]

| P6 (2-(4-acrylamidophenyl) derivative) | MV4-11 (Leukemia) | 1.90 µM |[10] |

Table 2: Cytotoxic Activity (IC₅₀) of Quinoline-4-Carboxylic Acid Derivatives

Compound Cancer Cell Line IC₅₀ Value Reference
Compound 21 (2-styryl derivative) HCC827 (Lung) 0.010 µM [7]
Compound 21 (2-styryl derivative) H1975 (Lung) 0.21 µM [7]
Compound 21 (2-styryl derivative) A549 (Lung) 0.99 µM [7]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid MCF-7 (Breast) 82.9% growth reduction [11]
Compound 4f (2,6-disubstituted derivative) A549 (Lung) 2.75 µM [7]

| Compound 4i (2,6-disubstituted derivative) | SKOV3 (Ovarian) | 1.91 µM |[7] |

Table 3: Enzymatic Inhibition by Quinoline-4-Carboxylic Acid Derivatives

Compound Target Enzyme IC₅₀ Value Reference
Compound 41 DHODH 9.71 ± 1.4 nM [6]
Compound 43 DHODH 26.2 ± 1.8 nM [6]

| Compound 21 | EGFR (L858R/T790M) | 138 nM |[7] |

Experimental Protocols

Protocol 1: General Synthesis of Quinoline-4-Carboxylic Acids

The Pfitzinger reaction is a common method for synthesizing quinoline-4-carboxylic acids.[1][11] It involves the condensation of isatin with a carbonyl compound in the presence of a base.[11]

Materials:

  • Isatin (or substituted isatin)

  • Aryl substituted acetophenone

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve isatin and the corresponding acetophenone in a mixture of ethanol and water.

  • Add potassium hydroxide to the solution.

  • Reflux the reaction mixture for 12-48 hours, monitoring progress via Thin Layer Chromatography (TLC).[6]

  • After completion, cool the mixture to room temperature.

  • Pour the mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified quinoline-4-carboxylic acid.[12]

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).[13]

G Start Start Mix Mix Isatin, Acetophenone, KOH in EtOH/H₂O Start->Mix Reflux Reflux for 12-48h (Monitor by TLC) Mix->Reflux Cool Cool to Room Temp Reflux->Cool Precipitate Pour into Water & Acidify with HCl Cool->Precipitate Filter Filter, Wash, and Dry Crude Product Precipitate->Filter Purify Recrystallize from Ethanol Filter->Purify Characterize Spectroscopic Characterization Purify->Characterize End End Characterize->End G Start Culture & Treat Cells with Quinoline Compound FC_Harvest Harvest Cells Start->FC_Harvest For Cell Cycle WB_Harvest Harvest & Lyse Cells Start->WB_Harvest For Protein Analysis FC_Fix Fix with 70% Ethanol FC_Harvest->FC_Fix FC_Stain Stain with Propidium Iodide FC_Fix->FC_Stain FC_Analyze Analyze via Flow Cytometer FC_Stain->FC_Analyze FC_Result Cell Cycle Profile (G1, S, G2/M) FC_Analyze->FC_Result WB_Quantify Quantify Protein (BCA) WB_Harvest->WB_Quantify WB_SDS SDS-PAGE & Transfer WB_Quantify->WB_SDS WB_Probe Probe with Primary & Secondary Antibodies WB_SDS->WB_Probe WB_Detect Detect with ECL WB_Probe->WB_Detect WB_Result Protein Expression (Bax, Bcl-2) WB_Detect->WB_Result

References

Application Notes and Protocols for 8-Iodoquinoline-5-carboxylic Acid in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature did not yield specific applications of 8-Iodoquinoline-5-carboxylic acid in material science. The available research primarily focuses on closely related quinoline derivatives. As a substitute, this document provides detailed application notes and protocols for a structurally similar and well-researched compound, 8-hydroxyquinoline-5-carboxylic acid, which serves as a valuable proxy for understanding the potential applications of functionalized quinoline-carboxylic acids in materials science.

Alternative Compound Focus: 8-Hydroxyquinoline-5-carboxylic Acid

8-Hydroxyquinoline-5-carboxylic acid is a versatile organic ligand used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its utility in material science stems from the presence of both a chelating 8-hydroxyquinoline moiety and a carboxylate group, which can coordinate to metal ions to form extended structures with interesting photoluminescent and sensing properties.

Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)

8-Hydroxyquinoline-5-carboxylic acid and its derivatives are excellent building blocks for constructing coordination polymers and MOFs. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable five-membered chelate ring with metal ions, while the carboxylate group can bridge metal centers to create one-, two-, or three-dimensional networks. These materials have potential applications in gas storage, catalysis, and chemical sensing.

While specific quantitative data for materials based on this compound is unavailable, the following table summarizes typical data obtained for coordination polymers synthesized with related 8-hydroxyquinoline-based ligands. This data is illustrative of the types of measurements performed to characterize such materials.

PropertyTypical Value/RangeSignificance
Crystal System Monoclinic, Orthorhombic, etc.Describes the symmetry of the crystal lattice.
Space Group P2₁/c, C2/c, etc.Defines the specific symmetry elements of the unit cell.
Unit Cell Parameters a, b, c (Å); α, β, γ (°)Defines the dimensions and angles of the repeating unit of the crystal structure.
Coordination Number 4, 5, 6, etc.The number of atoms directly bonded to the central metal ion.
Porosity (BET) Varies (e.g., 100 - 1000 m²/g)The surface area available for gas adsorption, indicating potential for gas storage applications.
Photoluminescence (PL)
Excitation WavelengthTypically in the UV region (e.g., 300-400 nm)The wavelength of light used to excite the material to a higher energy state.
Emission WavelengthTypically in the visible region (e.g., 400-600 nm)The wavelength of light emitted as the material returns to its ground state, determining its luminescent color.[1]
Quantum YieldVaries (e.g., 1-50%)The efficiency of the conversion of absorbed light to emitted light.
Thermal Stability (TGA) Decomposition temperature (e.g., >300 °C)The temperature at which the material starts to decompose, indicating its thermal robustness.
Sensor Performance
Analyte DetectedMetal ions (e.g., Fe³⁺, Cu²⁺), nitroaromaticsThe specific chemical species that the material can detect.
Limit of Detection (LOD)Varies (e.g., µM to nM range)The lowest concentration of an analyte that can be reliably detected.
Response TimeSeconds to minutesThe time taken for the sensor to respond to the presence of the analyte.
Experimental Protocols

The following are generalized protocols for the synthesis and characterization of coordination polymers using 8-hydroxyquinoline-5-carboxylic acid as a ligand. These methods can be adapted for related ligands like this compound.

This protocol describes a typical solvothermal synthesis of a coordination polymer.

Materials:

  • 8-Hydroxyquinoline-5-carboxylic acid (ligand)

  • Metal salt (e.g., Zinc acetate dihydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve 8-hydroxyquinoline-5-carboxylic acid (e.g., 0.1 mmol, 18.9 mg) in the chosen solvent (e.g., 10 mL of DMF).

  • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zinc acetate dihydrate, 22.0 mg) in the same solvent or a co-solvent.

  • Combine the two solutions in the Teflon liner of a 23 mL autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a set period (e.g., 24-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash them with the synthesis solvent (e.g., DMF), and then with a more volatile solvent (e.g., ethanol).

  • Dry the crystals in air or under vacuum.

1. Single-Crystal X-ray Diffraction (SC-XRD):

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data at a specific temperature (e.g., 100 K or 293 K) using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Solve and refine the crystal structure using appropriate software (e.g., SHELXS, SHELXL).

2. Powder X-ray Diffraction (PXRD):

  • Grind a sample of the crystalline material into a fine powder.

  • Record the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Compare the experimental PXRD pattern with the one simulated from the single-crystal X-ray data to confirm the phase purity of the bulk sample.

3. Thermogravimetric Analysis (TGA):

  • Place a small amount of the sample (e.g., 5-10 mg) in an alumina crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specific temperature range (e.g., 30-800 °C).

  • Monitor the weight loss as a function of temperature to determine the thermal stability of the material.

4. Photoluminescence (PL) Spectroscopy:

  • Prepare a solid-state sample of the material (e.g., finely ground powder).

  • Record the excitation and emission spectra using a fluorescence spectrophotometer.

  • Determine the excitation wavelength that results in the maximum emission intensity.

  • Measure the emission spectrum by exciting the sample at this wavelength.

  • To test for sensing applications, record the PL spectra of the material dispersed in a solvent containing different analytes at various concentrations.

Visualizations

Synthesis_and_Characterization_Workflow start Start ligand_prep Prepare Ligand Solution (8-Hydroxyquinoline-5-carboxylic acid) start->ligand_prep metal_prep Prepare Metal Salt Solution start->metal_prep mixing Mix Solutions in Autoclave ligand_prep->mixing metal_prep->mixing solvothermal Solvothermal Reaction (Heating) mixing->solvothermal cooling Slow Cooling solvothermal->cooling filtration Filtration and Washing cooling->filtration drying Drying filtration->drying crystals Coordination Polymer Crystals drying->crystals characterization Characterization crystals->characterization sc_xrd SC-XRD characterization->sc_xrd pxrd PXRD characterization->pxrd tga TGA characterization->tga pl PL Spectroscopy characterization->pl end End sc_xrd->end pxrd->end tga->end pl->end

Workflow for the synthesis and characterization of a coordination polymer.

Coordination_Polymer_Structure M1 M M3 M L1 L M1->L1 L3 L M1->L3 M2 M M4 M L2 L L4 L M2->L4 M3->L2 M COO- M3->L3 M4->L4 L1->M2 L2->M4 L3->M1 L3->M3 L4->M2 L4->M4

Conceptual structure of a 2D coordination polymer with metal nodes (M) and organic linkers (L).

References

Application Notes and Protocols for 8-Iodoquinoline-5-carboxylic acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving 8-Iodoquinoline-5-carboxylic acid, a key intermediate in the synthesis of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies for related quinoline derivatives and can be adapted for the specific requirements of your research.

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process, starting from quinoline-5-carboxylic acid. A plausible synthetic route involves the direct iodination of the quinoline core.

Proposed Synthetic Workflow

quinoline_5_ca Quinoline-5-carboxylic acid iodination Iodination quinoline_5_ca->iodination I2, H2SO4/Ag2SO4 product This compound iodination->product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Iodination of Quinoline-5-carboxylic acid

This protocol is adapted from a general method for the iodination of quinoline.[1]

Materials:

  • Quinoline-5-carboxylic acid

  • Iodine (I₂)

  • Silver sulfate (Ag₂SO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium sulfite (Na₂SO₃)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve quinoline-5-carboxylic acid and an appropriate amount of silver sulfate in concentrated sulfuric acid.

  • Heat the mixture to 150-200°C with stirring.

  • Gradually add iodine to the reaction mixture over a period of 1 hour, maintaining the temperature.

  • After the addition is complete, continue heating for an additional 2-3 hours.

  • Cool the reaction mixture and filter to remove the silver iodide precipitate.

  • Pour the filtrate into a beaker containing crushed ice and a solution of sodium sulfite to quench any unreacted iodine.

  • Carefully neutralize the solution with a suitable base (e.g., NaOH or Na₂CO₃) to precipitate the product.

  • Filter the crude product, wash with cold water, and dry under vacuum.

  • Purify the crude this compound by recrystallization or column chromatography.

Key Reactions of this compound

This compound is a versatile building block for the synthesis of a diverse range of derivatives, primarily through reactions at the iodo and carboxylic acid functionalities.

Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond at the 8-position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents. This is a powerful method for generating biaryl structures, which are common motifs in pharmacologically active compounds.

start This compound coupling Suzuki-Miyaura Coupling start->coupling reactants Aryl/Heteroaryl Boronic Acid + Pd Catalyst + Base reactants->coupling product 8-Aryl/Heteroaryl-quinoline- 5-carboxylic acid coupling->product

Caption: Suzuki-Miyaura coupling of this compound.

This is a general protocol and may require optimization for specific substrates.[2][3][4]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane/water mixture, DMF, Toluene)

Procedure:

  • To a degassed mixture of this compound (1 equivalent), the boronic acid (1.2 equivalents), and the base (2-3 equivalents) in the chosen solvent, add the palladium catalyst.

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100°C for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAryl Boronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90885
24-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O100692
33-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄DMF1101278

Note: The data in this table is illustrative and based on typical yields for similar Suzuki-Miyaura reactions.

Amide Coupling

The carboxylic acid group at the 5-position can be readily converted to a wide array of amides through coupling with various primary and secondary amines. This reaction is fundamental in medicinal chemistry for the synthesis of bioactive molecules.[5][6][7]

start This compound coupling Amide Coupling start->coupling reactants Amine (R1R2NH) + Coupling Agent reactants->coupling product N-substituted-8-Iodoquinoline- 5-carboxamide coupling->product

Caption: Amide coupling of this compound.

This protocol utilizes HATU, a common and efficient peptide coupling reagent.[6]

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equivalents)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), 3 equivalents)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting amide by column chromatography or recrystallization.

EntryAmineCoupling AgentBaseSolventTime (h)Yield (%)
1BenzylamineHATUDIPEADMF495
2MorpholineEDC/HOBtEt₃NDCM1288
3AnilineT3PPyridineCH₃CN682

Note: The data in this table is illustrative and based on typical yields for similar amide coupling reactions.

Biological Signaling Pathways

While specific signaling pathways for this compound are not yet extensively documented, derivatives of quinoline carboxylic acids have been shown to exhibit a range of biological activities, including potential anticancer and anti-inflammatory properties.[8] It is hypothesized that these compounds may interfere with key cellular processes.

Hypothetical Mechanism of Action

compound Quinoline Derivative target Cellular Target (e.g., Enzyme, Receptor) compound->target Binding/Inhibition pathway Signaling Pathway (e.g., Proliferation, Inflammation) target->pathway Modulation response Biological Response (e.g., Apoptosis, Reduced Inflammation) pathway->response

Caption: Potential mechanism of action for quinoline derivatives.

Further research is required to elucidate the precise molecular targets and signaling pathways modulated by this compound and its derivatives. The synthetic accessibility of this scaffold, as outlined in these protocols, provides a valuable platform for the discovery of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Iodoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-iodoquinoline-5-carboxylic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format. The recommended synthetic route involves a three-step process: nitration of quinoline-5-carboxylic acid, reduction of the nitro group, and a Sandmeyer reaction to introduce the iodine.

Step 1: Nitration of Quinoline-5-carboxylic Acid

Question: The nitration of quinoline-5-carboxylic acid is resulting in a low yield of the desired 8-nitroquinoline-5-carboxylic acid and a mixture of isomers. How can I improve the regioselectivity and yield?

Answer:

The nitration of quinoline under acidic conditions typically directs substitution to the 5- and 8-positions of the benzene ring.[1][2] When the 5-position is already occupied by the carboxylic acid group, the primary product should be the 8-nitro derivative. However, suboptimal conditions can lead to side reactions or incomplete reaction.

Potential Causes and Solutions:

  • Insufficiently Strong Nitrating Conditions: The quinolinium ion, formed in strong acid, is deactivated towards electrophilic attack. Vigorous conditions are necessary for nitration.[1]

    • Solution: Ensure the use of a potent nitrating mixture, such as a combination of fuming nitric acid and fuming sulfuric acid.[2] The reaction may require elevated temperatures to proceed to completion.

  • Formation of Multiple Isomers: While the 8-position is the expected primary site of nitration, other isomers can form under certain conditions.

    • Solution: Carefully control the reaction temperature. The ratio of 5- and 8-nitro isomers in quinoline nitration is known to be temperature-dependent.[1] Maintain a consistent temperature throughout the addition of the nitrating agent and the subsequent reaction period.

  • Difficult Product Isolation: The product may be difficult to separate from the acidic reaction mixture.

    • Solution: After the reaction is complete, carefully pour the mixture onto crushed ice to precipitate the product. The pH should then be adjusted to the isoelectric point of 8-nitroquinoline-5-carboxylic acid to maximize precipitation before filtration.

Step 2: Reduction of 8-Nitroquinoline-5-carboxylic Acid

Question: The reduction of 8-nitroquinoline-5-carboxylic acid to 8-aminoquinoline-5-carboxylic acid is giving a low yield, and the workup is problematic due to the formation of tin salt precipitates. What can be done to improve this step?

Answer:

The reduction of an aromatic nitro group in the presence of a carboxylic acid can be achieved selectively using reagents like tin(II) chloride (SnCl2).[3][4] The primary challenges are ensuring complete reduction and managing the workup.

Potential Causes and Solutions:

  • Incomplete Reduction: The reaction may not have gone to completion.

    • Solution: Use a sufficient excess of the reducing agent, such as tin(II) chloride dihydrate.[5] The reaction is often carried out in a solvent like ethanol and may require heating under reflux to ensure completion.[5] Monitor the reaction by thin-layer chromatography (TLC) until the starting material is no longer visible.

  • Precipitation of Tin Salts During Workup: Neutralizing the acidic reaction mixture with a base like sodium hydroxide can cause the precipitation of tin hydroxides, which can make product extraction difficult.[6]

    • Solution 1: Instead of a strong base, try neutralizing the reaction mixture with a milder base like sodium bicarbonate to a pH of less than 8.[6] This can result in less intractable emulsions.

    • Solution 2: Add Celite to the reaction mixture before neutralization. After neutralization with a base like concentrated ammonia, the entire mixture can be filtered through a pad of Celite or silica gel to remove the tin salts.[6]

    • Solution 3: Keep the pH of the aqueous layer highly basic (pH 12-13) to dissolve the tin salts as stannates, although this may require a large amount of base.[6]

Step 3: Sandmeyer Reaction of 8-Aminoquinoline-5-carboxylic Acid

Question: The final Sandmeyer iodination step is resulting in a low yield of this compound. What are the critical parameters to control for improving the yield?

Answer:

The Sandmeyer reaction is a powerful method for converting an aromatic amine to an aryl halide via a diazonium salt intermediate.[7][8] For iodination, the use of a copper(I) catalyst is often not necessary, and the reaction can be achieved by treating the diazonium salt with potassium iodide.[9][10] Yields can be sensitive to several factors.

Potential Causes and Solutions:

  • Decomposition of the Diazonium Salt: Diazonium salts are generally unstable and can decompose, especially at elevated temperatures.

    • Solution: Maintain a low temperature (0-5 °C) throughout the diazotization process (the addition of sodium nitrite to the amine in an acidic solution).[11] The subsequent addition of the potassium iodide solution should also be done at a controlled temperature.

  • Formation of Phenolic Byproducts: The diazonium salt can react with water to form the corresponding phenol (8-hydroxyquinoline-5-carboxylic acid), which is a common side reaction.[11]

    • Solution: Minimize the amount of water in the reaction mixture where possible. Some protocols suggest using an organic co-solvent like acetonitrile.[11] Performing an "inverse addition" where the cold diazonium salt solution is added dropwise to the potassium iodide solution can also help to favor the desired reaction over the reaction with water.[11]

  • Azo Coupling: The diazonium salt can react with the starting amine or the product to form colored azo compounds, which are impurities.

    • Solution: Ensure that the sodium nitrite is added slowly and with efficient stirring to prevent a localized excess of the diazonium salt. Maintaining a low temperature also helps to suppress this side reaction.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: While often not required for iodination, if yields are consistently low, the addition of a catalytic amount of copper(I) iodide (CuI) to the potassium iodide solution can sometimes improve the conversion.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to obtain this compound with the highest possible yield?

A1: A three-step sequence is generally the most reliable approach. This involves the nitration of quinoline-5-carboxylic acid to 8-nitroquinoline-5-carboxylic acid, followed by the reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to introduce the iodine. Direct iodination of quinoline-5-carboxylic acid is likely to be unselective and result in a mixture of products with low yields of the desired isomer.[12]

Q2: What kind of yields can be expected for each step of the synthesis?

A2: Specific yields for this exact multi-step synthesis are not widely reported in the literature. However, based on analogous reactions, one might expect the following approximate yields:

  • Nitration: Yields for the nitration of quinoline derivatives can vary, but with optimization, a yield of over 70% of the desired isomer is often achievable.

  • Reduction: The reduction of aromatic nitro compounds with tin(II) chloride is typically a high-yielding reaction, often exceeding 80-90%.[10]

  • Sandmeyer Iodination: The Sandmeyer iodination can have variable yields. While some Sandmeyer reactions can be nearly quantitative, yields in the range of 50-70% are common, especially for more complex substrates.[11]

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes, several safety precautions are crucial:

  • Nitration: The use of fuming nitric and sulfuric acids requires extreme caution. These are highly corrosive and strong oxidizing agents. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction can be exothermic and should be cooled in an ice bath during the addition of reagents.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry.[7] For this reason, they are almost always generated in situ and used immediately in solution without isolation. It is critical to maintain the reaction at a low temperature (0-5 °C) to prevent both decomposition and any potential uncontrolled reaction.

Q4: How can the final product, this compound, be purified?

A4: The final product is a carboxylic acid, which lends itself to several purification methods.

  • Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent or solvent system should be identified in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Potential solvents could include ethanol, acetic acid, or dimethylformamide (DMF).

  • Acid-Base Extraction: The carboxylic acid group allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to convert the carboxylic acid to its water-soluble salt. The aqueous layer can then be separated, washed with an organic solvent to remove neutral impurities, and then re-acidified to precipitate the pure carboxylic acid, which can be collected by filtration.

Quantitative Data Summary

The following table summarizes reaction conditions for transformations analogous to the steps in the synthesis of this compound, providing a reference for expected outcomes.

Reaction StepStarting MaterialReagents and ConditionsProductReported YieldReference
Nitration 8-methoxyquinolineConc. H₂SO₄, Conc. HNO₃, cold5-Nitro-8-methoxyquinoline77%[13]
Reduction 5-nitro-8-methoxyquinolineSn dust, Conc. HCl, heat5-Amino-8-methoxyquinoline96%[13]
Sandmeyer Iodination Aromatic Amine1. Conc. H₂SO₄, H₂O, NaNO₂, 0-5 °C; 2. NaI, H₂OAromatic IodideGeneral Protocol[10]

Detailed Experimental Protocols

The following are detailed hypothetical protocols for the synthesis of this compound. These are based on established chemical principles and analogous reactions. Researchers should adapt these protocols as needed based on their experimental observations.

Protocol 1: Synthesis of 8-Nitroquinoline-5-carboxylic Acid
  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add quinoline-5-carboxylic acid.

  • Slowly add concentrated sulfuric acid while stirring and maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by slowly adding fuming nitric acid to fuming sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of quinoline-5-carboxylic acid, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • The precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

Protocol 2: Synthesis of 8-Aminoquinoline-5-carboxylic Acid
  • To a round-bottom flask, add 8-nitroquinoline-5-carboxylic acid and ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and cool in an ice bath.

  • Carefully neutralize the mixture by the dropwise addition of a concentrated sodium hydroxide or sodium bicarbonate solution while keeping the mixture cool. This will precipitate the tin salts.

  • Filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with water and an appropriate organic solvent (e.g., ethyl acetate).

  • Adjust the pH of the filtrate to precipitate the product, which is then collected by filtration, washed with cold water, and dried.

Protocol 3: Synthesis of this compound (Sandmeyer Reaction)
  • Dissolve 8-aminoquinoline-5-carboxylic acid in a mixture of dilute sulfuric acid and water, cooling the mixture to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite in a small amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0 and 5 °C. The addition should be slow to control the reaction. After the addition is complete, stir the mixture for an additional 30 minutes at this temperature.

  • In a separate, larger beaker, dissolve potassium iodide in water.

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Add a small amount of sodium thiosulfate solution to quench any excess iodine.

  • The precipitated solid is collected by filtration, washed with cold water, and then purified, for example, by recrystallization from a suitable solvent.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Iodination start Quinoline-5-carboxylic acid step1 Nitration with HNO₃/H₂SO₄ start->step1 product1 8-Nitroquinoline-5-carboxylic acid step1->product1 step2 Reduction with SnCl₂/HCl product1->step2 product2 8-Aminoquinoline-5-carboxylic acid step2->product2 step3a Diazotization with NaNO₂/H₂SO₄ (0-5 °C) product2->step3a step3b Addition of KI step3a->step3b product3 This compound step3b->product3

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting the Sandmeyer Reaction

G start Low Yield in Sandmeyer Iodination issue1 Decomposition of Diazonium Salt? start->issue1 issue2 Phenolic Byproduct Formation? start->issue2 issue3 Azo Coupling Impurities? start->issue3 issue4 Incomplete Reaction? start->issue4 solution1 Maintain temperature at 0-5 °C during diazotization and addition. issue1->solution1 Yes solution2 Use inverse addition (add diazonium salt to KI solution). Consider using an organic co-solvent. issue2->solution2 Yes solution3 Ensure slow, dropwise addition of NaNO₂ with efficient stirring. issue3->solution3 Yes solution4 Consider adding catalytic CuI to the KI solution. issue4->solution4 Yes

Caption: Troubleshooting decision tree for low yields in the Sandmeyer iodination step.

References

Technical Support Center: 8-Iodoquinoline-5-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 8-Iodoquinoline-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in this compound often originate from its synthesis, which is commonly a variation of the Doebner reaction.[1][2] Potential impurities include unreacted starting materials and byproducts from side reactions.

Q2: What is the best initial approach for purifying crude this compound?

A2: For many carboxylic acids, recrystallization is an effective initial purification technique.[3] The choice of solvent is critical and depends on the impurity profile. If recrystallization does not yield the desired purity, column chromatography is a powerful secondary method.

Q3: How does the pH of the solution affect the solubility and purification of this compound?

A3: The carboxylic acid functional group makes the solubility of this compound highly pH-dependent. In basic solutions, it will deprotonate to form a more polar and water-soluble carboxylate salt. In acidic solutions, it will be in its less polar, protonated form. This property can be exploited during purification, for example, in acid-base extraction cycles.

Q4: Are there any stability concerns I should be aware of during the purification of this compound?

A4: Iodo-substituted aromatic compounds can be susceptible to degradation under certain conditions. It is advisable to protect the compound from prolonged exposure to light and high temperatures. During chromatographic purification, the choice of stationary phase is important, as some materials can catalyze degradation.[4]

Q5: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?

A5: Yes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable technique for the final purification of this compound, especially for achieving high purity on a smaller scale.[5][6] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a good starting point.

Troubleshooting Guides

Guide 1: Recrystallization Troubleshooting

Problem: The compound does not crystallize from the chosen solvent.

Possible Cause Suggested Solution
The compound is too soluble in the solvent at room temperature.Try a less polar solvent or a solvent mixture. You can also try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
The solution is not saturated enough.Reduce the volume of the solvent by gentle heating and evaporation.
The presence of impurities is inhibiting crystallization.Attempt a preliminary purification step, such as a charcoal treatment to remove colored impurities, or an initial pass through a short silica plug.

Problem: The compound "oils out" instead of forming crystals.

Possible Cause Suggested Solution
The solution is cooling too quickly.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The boiling point of the solvent is higher than the melting point of the solute.Choose a solvent with a lower boiling point.
The compound is impure.The presence of impurities can lower the melting point and favor oiling out. Try an alternative purification method first.
Guide 2: Column Chromatography Troubleshooting

Problem: Poor separation of the desired compound from impurities.

Possible Cause Suggested Solution
The solvent system (eluent) is not optimal.Systematically vary the polarity of the eluent. A common starting point for quinoline derivatives is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).
The column is overloaded.Use a larger column or reduce the amount of crude material loaded.
The compound is degrading on the column.Consider using a less acidic stationary phase, such as neutral alumina, or deactivating silica gel with a small amount of a basic modifier like triethylamine in the eluent.

Problem: The compound is not eluting from the column.

Possible Cause Suggested Solution
The eluent is not polar enough.Gradually increase the polarity of the eluent. For highly polar compounds, adding a small amount of methanol to the eluent can be effective.
The compound is strongly interacting with the stationary phase.For a carboxylic acid, this could be due to strong hydrogen bonding with silica gel. Adding a small percentage of acetic or formic acid to the eluent can help to break these interactions and improve elution.

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound

Impurity Type Potential Compounds Origin
Unreacted Starting Materials8-Iodoaniline, Pyruvic acid, AldehydeIncomplete reaction during Doebner synthesis.[1]
Side-Reaction ByproductsSelf-condensation products of pyruvic acid, other quinoline isomersAlternative reaction pathways during synthesis.
Reagents and CatalystsAcid or base catalystsCarryover from the reaction workup.

Table 2: Suggested Solvents for Recrystallization

Solvent/Solvent System Polarity Comments
EthanolPolar ProticOften a good choice for quinoline carboxylic acids.[3]
AcetonitrilePolar AproticCan be effective for recrystallizing polar compounds.[7]
N,N-Dimethylformamide (DMF) / WaterPolar Aprotic / Polar ProticUseful for compounds that are sparingly soluble in common organic solvents. Dissolve in a minimum of hot DMF and add water dropwise until turbidity persists, then reheat to clarify and cool slowly.
Toluene / EthanolNon-polar / Polar ProticA solvent mixture that can be fine-tuned for optimal solubility.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a candidate solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. Add the minimum amount of hot solvent necessary to achieve dissolution.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase and Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good eluent system will give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. Silica gel is a common stationary phase, but for potentially sensitive iodo-compounds, neutral alumina could be considered.

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the eluent.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, for compounds with low solubility, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation. Collect fractions as the eluent drips from the bottom of the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow start Crude this compound recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (TLC, NMR, LC-MS) recrystallization->purity_check1 is_pure1 Is Purity > 95%? purity_check1->is_pure1 column_chromatography Perform Column Chromatography is_pure1->column_chromatography No end_product Pure Product is_pure1->end_product Yes purity_check2 Check Purity (TLC, NMR, LC-MS) column_chromatography->purity_check2 is_pure2 Is Purity > 95%? purity_check2->is_pure2 hplc Consider Preparative HPLC is_pure2->hplc No is_pure2->end_product Yes hplc->end_product

Caption: A logical workflow for the purification of this compound.

DoebnerSynthesisImpurities cluster_reactants Starting Materials cluster_reaction Doebner Reaction cluster_products Crude Product Mixture iodoaniline 8-Iodoaniline doebner Reaction Conditions (e.g., Acid Catalyst, Heat) iodoaniline->doebner pyruvic_acid Pyruvic Acid pyruvic_acid->doebner aldehyde Aldehyde aldehyde->doebner target This compound doebner->target unreacted Unreacted Starting Materials doebner->unreacted byproducts Side-Products (e.g., other isomers, polymers) doebner->byproducts

References

Technical Support Center: Synthesis of 8-Iodoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Iodoquinoline-5-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Sandmeyer reaction of 8-aminoquinoline-5-carboxylic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete diazotization of the starting material (8-aminoquinoline-5-carboxylic acid).2. Decomposition of the diazonium salt before the addition of the iodide source.3. Low reactivity of the iodide source.1. Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. Test for the presence of nitrous acid using starch-iodide paper.2. Add the iodide source promptly after the diazotization is complete. Avoid exposing the diazonium salt solution to elevated temperatures or prolonged reaction times.3. Use a solution of potassium iodide in water. Ensure the potassium iodide is fully dissolved.
Formation of a Dark-Colored, Tarry Mixture 1. The reaction temperature during diazotization was too high, leading to the decomposition of the diazonium salt and polymerization.2. The diazonium salt is unstable under the reaction conditions.1. Strictly maintain the temperature between 0-5 °C. Add the sodium nitrite solution slowly and with vigorous stirring.2. Proceed with the addition of the iodide source as soon as the diazotization is complete.
Presence of a Major Byproduct with a Similar Retention Time in HPLC 1. Formation of 8-hydroxyquinoline-5-carboxylic acid due to the reaction of the diazonium salt with water.2. Formation of biaryl dimers through radical coupling of the intermediate aryl radicals.1. Ensure the reaction is performed under acidic conditions to suppress the reaction with water. Add the iodide source as a concentrated solution to minimize excess water.2. Use a copper(I) iodide catalyst to promote the desired iodination pathway over radical coupling.
Product is Contaminated with Starting Material 1. Incomplete diazotization.2. Insufficient reaction time for the Sandmeyer reaction.1. Ensure complete dissolution of the starting material in the acidic solution before diazotization. Use a slight excess of sodium nitrite.2. Allow the reaction to stir for a sufficient time after the addition of the iodide source, typically 1-2 hours at room temperature, or as indicated by reaction monitoring (e.g., TLC or LC-MS).
Difficulty in Isolating the Product 1. The product may be soluble in the aqueous reaction mixture.2. The product has precipitated with impurities.1. Adjust the pH of the solution to the isoelectric point of the carboxylic acid to minimize its solubility in water before filtration.2. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for the synthesis of this compound is the Sandmeyer reaction, starting from 8-aminoquinoline-5-carboxylic acid. This involves the diazotization of the amino group followed by displacement with an iodide ion.

Q2: What are the expected side products in the Sandmeyer synthesis of this compound?

Common side products include:

  • 8-Hydroxyquinoline-5-carboxylic acid: Formed by the reaction of the intermediate diazonium salt with water.[1]

  • Biaryl dimers: Resulting from the coupling of two quinoline radicals during the reaction.[1][2]

  • Unreacted 8-aminoquinoline-5-carboxylic acid: Due to incomplete diazotization.

Q3: Can I synthesize this compound by direct iodination of quinoline-5-carboxylic acid?

Direct iodination of the quinoline ring system is possible; however, it often leads to a mixture of products. Iodination in strongly acidic media tends to direct substitution to the 5- and 8-positions. Therefore, direct iodination of quinoline-5-carboxylic acid could potentially yield the desired 8-iodo isomer, but may also produce di-iodinated products and other isomers, making purification challenging.

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexane, with visualization under UV light. For HPLC, a C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) is typically effective for separating quinoline derivatives.[3]

Q5: What is the best way to purify the final product?

Purification of this compound can be achieved through several methods:

  • Recrystallization: Using a suitable solvent such as ethanol, acetic acid, or a mixture of dimethylformamide and water.

  • Column Chromatography: Using silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the eluent.

  • Preparative HPLC: For achieving very high purity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a generalized procedure based on the well-established Sandmeyer reaction for the conversion of an aromatic amine to an aryl iodide.

Materials:

  • 8-aminoquinoline-5-carboxylic acid

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 8-aminoquinoline-5-carboxylic acid in concentrated sulfuric acid or hydrochloric acid.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, ensuring the temperature remains between 0-5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

  • Iodination:

    • In a separate beaker, dissolve potassium iodide in a minimal amount of water.

    • Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (release of nitrogen gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation:

    • Quench the reaction by adding a solution of sodium thiosulfate to remove any excess iodine.

    • Adjust the pH of the solution to the isoelectric point of this compound to precipitate the product.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Dry the crude product under vacuum.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 8-Aminoquinoline-5-carboxylic acid 8-Aminoquinoline-5-carboxylic acid Diazonium Salt Diazonium Salt 8-Aminoquinoline-5-carboxylic acid->Diazonium Salt NaNO2, H2SO4 0-5 °C This compound This compound Diazonium Salt->this compound KI 8-Hydroxyquinoline-5-carboxylic acid 8-Hydroxyquinoline-5-carboxylic acid Diazonium Salt->8-Hydroxyquinoline-5-carboxylic acid H2O Aryl Radical Intermediate Aryl Radical Intermediate Diazonium Salt->Aryl Radical Intermediate Biaryl Dimer Biaryl Dimer Aryl Radical Intermediate->Biaryl Dimer Dimerization Troubleshooting_Workflow Start Low Yield or Impure Product Check_Diazotization Check Diazotization Conditions (Temp, Reagent Quality) Start->Check_Diazotization Check_Diazotization->Start Adjust Conditions Check_Iodination Check Iodination Step (Reagent, Time) Check_Diazotization->Check_Iodination Conditions OK Check_Iodination->Start Adjust Conditions Purification_Strategy Optimize Purification (Recrystallization, Chromatography) Check_Iodination->Purification_Strategy Conditions OK Purification_Strategy->Start Ineffective Success High Yield, Pure Product Purification_Strategy->Success Optimized

References

Technical Support Center: Optimizing Iodoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for iodoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to iodoquinolines?

A1: Common methods include classical syntheses and modern C-H functionalization. The Doebner synthesis, a one-pot three-component reaction, can produce 6-iodo-substituted carboxy-quinolines from iodo-aniline, pyruvic acid, and various aldehydes.[1] However, classical methods like the Gould-Jacobs or Conrad-Limpach reactions often require harsh conditions, such as temperatures exceeding 250°C, which can lead to low yields and side reactions.[2] A more recent and often preferred method is the direct C-H iodination of the quinoline core, which can offer high regioselectivity under milder conditions.[3][4]

Q2: How does catalyst choice and loading impact the reaction?

A2: The catalyst is crucial for both reaction rate and efficiency. In direct C-H iodination, metal salts like Ce(NO₃)₃·6H₂O have been shown to be effective.[4] The catalyst concentration must be carefully optimized; while an increase in catalyst loading can enhance the reaction rate by providing more active sites, there is often an optimal concentration.[5] Exceeding this optimal loading can lead to a decrease in turnover numbers (TONs) and may not improve—or could even slow—the overall reaction, possibly due to catalyst aggregation or other inhibitory effects.[5][6]

Q3: Why is solvent selection so critical for yield and selectivity?

A3: Solvent choice can dramatically influence the reaction's outcome, affecting both yield and chemoselectivity.[7] The polarity of the solvent can alter the activation energy barrier of the reaction.[8] For instance, in certain syntheses of substituted isoquinolinones, switching the solvent from acetonitrile to hexafluoro-2-isopropanol (HFIP) can change the product from a 4-substituted to a 3-substituted isomer.[7][9] Protic solvents like ethanol may further lower the activation barrier through hydrogen bonding, leading to excellent yields.[8]

Q4: What role does temperature play in the synthesis?

A4: Temperature is a critical parameter that directly affects reaction kinetics. Many traditional quinoline syntheses require very high temperatures for the cyclization step.[2] However, modern catalytic methods often proceed at lower temperatures. For direct C-H iodination, temperatures around 130°C are common.[3] It is essential to perform temperature screening during optimization, as insufficient heat may result in a slow or incomplete reaction, while excessive heat can lead to decomposition and the formation of unwanted byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of iodoquinolines.

Problem: Low or No Product Yield

  • Q: My reaction is not producing the desired product, or the yield is very low. What should I check first?

    • A: Reagent Quality and Reaction Conditions. First, verify the purity and integrity of your starting materials and reagents. Some reagents are sensitive to moisture, which can halt the reaction.[10] Next, confirm your reaction parameters. Ensure the temperature is optimal, as many methods are highly temperature-dependent.[2][3] Finally, review your choice of solvent, base, or acid, as these are often critical for success.[9][11]

Problem: Poor Regioselectivity (Formation of Multiple Isomers)

  • Q: My reaction is producing a mixture of iodoquinoline isomers. How can I improve selectivity?

    • A: Understand Directing Effects and Mechanism. Regioselectivity is governed by the electronic properties of your quinoline substrate and the reaction mechanism. For direct C-H iodination, the reaction is often selective for the C3 position.[12] However, strong electron-donating groups on the quinoline ring, such as a methoxy group at the C6 position, can direct iodination to the C5 position.[4] Choosing a reaction known for high regioselectivity, such as a radical-based C-H functionalization, can be a key strategy.[3]

Problem: Significant Formation of Side Products

  • Q: I'm observing significant byproducts in my reaction mixture. What could be the cause?

    • A: Starting Material Structure and Reaction Type. In multi-component reactions like the Doebner synthesis, the structure of the reactants can lead to alternative reaction pathways. For example, using certain substituted aldehydes can result in the formation of pyrrole-2-one or furan-2-one derivatives instead of the desired quinoline.[1] If this occurs, consider modifying the starting aldehyde or choosing an alternative synthetic route. Careful analysis of byproducts can provide insight into the competing reaction pathways.

Data on Reaction Condition Optimization

The following tables summarize quantitative data from studies on optimizing iodination reactions.

Table 1: Optimization of C3-Selective Direct Iodination of Quinoline [3][4]

EntryCatalyst (equiv)Oxidant (equiv)Additive (equiv)Temperature (°C)Yield (%)
1Ce(NO₃)₃·6H₂O (0.3)K₂S₂O₈ (2.0)None13040
2Ce(NO₃)₃·6H₂O (0.3)K₂S₂O₈ (2.0)TFA (1.0)13070
3Ce(NO₃)₃·6H₂O (0.3)K₂S₂O₈ (3.0)TFA (1.0)13085
4Bi(NO₃)₃·5H₂O (0.3)K₂S₂O₈ (2.0)TFA (1.0)13035
5Ce(NO₃)₃·6H₂O (0.3)(NH₄)₂S₂O₈ (2.0)TFA (1.0)13065

Table 2: Effect of Solvent on Chemoselectivity in Isoquinolinone Synthesis [7][9]

EntrySubstrateReagent (equiv)SolventTime (min)ProductYield (%)
1o-alkenylbenzamidePISA (1.5)MeCN204-substituted86
2o-alkenylbenzamidePISA (1.5)HFIP203-substituted51
3o-alkenylbenzamidePISA (1.5)MeCN + H₂O (1.5)204-substituted79

Table 3: Optimization of Base and Solvent for α-Iodination of β-Nitrostyrene [11]

EntryIodine (equiv)Base (equiv)SolventYield (%)
12.0Et₃N (1.5)Cyclohexane0
22.0K₂CO₃ (1.5)THF0
32.0K₂CO₃ (1.5)THF/H₂O20
42.0Cs₂CO₃ (1.5)THF/H₂O45
52.2K₂CO₃ (1.5)THF/H₂O68

Experimental Protocols

Protocol 1: General Procedure for C3-Selective Direct Iodination of Quinoline [3][4]

  • To a sealed reaction tube, add quinoline (1.0 equiv), sodium iodide (3.0 equiv), Ce(NO₃)₃·6H₂O (0.3 equiv), and K₂S₂O₈ (3.0 equiv).

  • Add trifluoroacetic acid (TFA, 1.0 equiv) and the solvent (e.g., dichloroethane).

  • Seal the tube and place it in a preheated oil bath at 130°C.

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-iodoquinoline.

Protocol 2: General Procedure for One-Pot Doebner Synthesis of 6-Iodo-carboxy-quinolines [1]

  • Solubilize the starting aldehyde (1.0 mmol) in a minimum amount of acetic acid in a round-bottom flask.

  • Add 4-iodoaniline (1.0 mmol) and pyruvic acid (1.5 mmol) to the solution.

  • Add trifluoroacetic acid (TFA) as a catalyst.

  • Heat the reaction mixture under reflux, monitoring progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure iodo-quinoline derivative.

Visual Guides

experimental_workflow cluster_plan Phase 1: Planning cluster_opt Phase 2: Optimization cluster_scale Phase 3: Scale-Up plan Define Target Iodoquinoline Isomer select Select Synthetic Route (e.g., C-H Iodination) plan->select test Initial Small-Scale Test Reaction select->test screen Screen Key Parameters (Solvent, Catalyst, Temp) test->screen Iterate analyze Analyze Yield & Selectivity (TLC, GC-MS) screen->analyze Iterate analyze->test Iterate optimal Identify Optimal Conditions analyze->optimal scaleup Perform Preparative Scale Synthesis optimal->scaleup purify Purify & Characterize Final Product scaleup->purify

Caption: A typical workflow for optimizing and scaling up an iodoquinoline synthesis.

Caption: A decision tree for troubleshooting common issues in iodoquinoline synthesis.

regioselectivity_logic cluster_inputs Reaction Inputs cluster_factors Key Factors cluster_outcomes Predicted Outcome Substrate Quinoline Substrate (Substituent Effects) EDG Electron Donating Group (EDG) (e.g., -OCH3, -CH3) Substrate->EDG EWG Electron Withdrawing Group (EWG) (e.g., -NO2) Substrate->EWG Method Synthetic Method (Mechanism) Radical Radical C-H Functionalization Method->Radical C5 C5 Iodination EDG->C5 e.g., 6-MeO C3 C3 Iodination (Most Common) EWG->C3 Radical->C3

Caption: Factors influencing the regioselectivity of quinoline iodination.

References

Technical Support Center: 8-Iodoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 8-Iodoquinoline-5-carboxylic acid, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a cool, dry, and dark place. Based on data from structurally similar compounds, storage at 2-8°C is recommended for long-term stability. The container should be tightly sealed to protect it from moisture and air.

Q2: How should I store solutions of this compound?

The stability of this compound in solution is dependent on the solvent and storage conditions. For solutions in DMSO, it is advisable to store them at -20°C for short-term use (up to 3 months), a practice recommended for similar quinoline derivatives.[1] Aliquoting the solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

Yes, many quinoline derivatives are light-sensitive.[2] To prevent photodegradation, it is crucial to store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

Q4: What are the potential signs of degradation of this compound?

Degradation of this compound may be indicated by a change in color (e.g., from off-white/pale yellow to brown), a change in physical form (e.g., clumping of the powder), or a decrease in its solubility. If degradation is suspected, it is advisable to verify the purity of the compound using analytical techniques such as HPLC or NMR.

Q5: What are the general handling precautions for this compound?

As with any chemical, proper personal protective equipment (PPE) should be worn when handling this compound. This includes safety glasses, gloves, and a lab coat.[3][4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3] Avoid inhalation of dust and direct contact with skin and eyes.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Poor solubility in an expected solvent. Compound may have degraded due to improper storage.Verify the purity of the compound using an appropriate analytical method. If degraded, use a fresh batch. Consider using a different solvent or employing techniques like sonication or gentle heating to aid dissolution, though be cautious as heat can accelerate degradation.
Inconsistent or unexpected experimental results. Degradation of the compound leading to lower effective concentration or the presence of interfering byproducts.Confirm the stability of the compound under your specific experimental conditions (e.g., pH, temperature, presence of other reagents). Run a control experiment with a freshly prepared solution.
Color change of the solid compound or solution. Likely indicates chemical degradation.Discard the discolored material and obtain a fresh supply. Review storage and handling procedures to prevent future degradation.

Stability and Storage Data Summary

The following table summarizes the available stability and storage information for this compound and related compounds.

Compound CAS Number Storage Temperature (Solid) Solution Storage Key Stability Notes
This compound 1427082-96-92-8°C (Recommended)-20°C in DMSO (Inferred)Light-sensitive; hygroscopic.
5-Carboxy-8-hydroxyquinoline 5852-78-82-8°C[1]Stable in DMSO at -20°C for up to 3 months.[1]Stable for 1 year as supplied.[1]
8-Hydroxy-7-iodoquinoline-5-sulphonic acid 547-91-1Room TemperatureNo data availableStable under normal conditions.[5]
8-Hydroxyquinoline 148-24-3Store locked up.[6]No data availableLight-sensitive.[2]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method to assess the stability of this compound in a specific solvent over time.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Initial Analysis (Time 0): Immediately after preparation, analyze the stock solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial purity and concentration. This will serve as the baseline.

  • Storage Conditions: Aliquot the stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

  • Sample Analysis: Analyze the retrieved aliquots using the same analytical method as in step 2.

  • Data Analysis: Compare the purity and concentration of the stored samples to the initial (Time 0) analysis. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.

Visualizations

Caption: Chemical Information for this compound.

Potential_Degradation_Pathway A This compound C Degradation Products (e.g., de-iodinated species, oxidized forms) A->C Degradation B Light, Heat, Moisture, or Incompatible Reagents B->A

Caption: Potential Degradation Pathway of this compound.

Storage_and_Handling_Workflow cluster_storage Storage cluster_handling Handling A Receive Compound B Store in tightly sealed, light-proof container A->B C Store at 2-8°C B->C D Work in a well-ventilated area (fume hood) C->D Retrieve for use E Wear appropriate PPE (gloves, safety glasses, lab coat) D->E F Prepare solutions and use in experiments E->F F->C Return to storage (if applicable)

Caption: Recommended Workflow for Storage and Handling.

References

Technical Support Center: Degradation of Quinolone Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the degradation of quinoline carboxylic acids.

Troubleshooting Guide

This section addresses specific issues that may arise during microbial or photocatalytic degradation experiments.

Question: My microbial culture shows low or no degradation of the target quinoline carboxylic acid. What are the potential causes and solutions?

Answer: Low degradation efficiency is a common issue that can stem from several factors related to the microbial strain, culture conditions, or the compound itself.

  • Problem 1: Sub-optimal Culture Conditions. The metabolic activity of microorganisms is highly sensitive to their environment.

    • Solution: Verify and optimize key parameters. For many quinoline-degrading bacteria, optimal conditions are often found around a neutral to slightly alkaline pH and mesophilic temperatures. For example, Rhodococcus gordoniae strain JH145 shows optimal degradation at a pH of 8.0 and a temperature of 30°C.[1][2] Concentrations of quinoline in excess of 3.88 mM have been shown to be toxic to some strains, so consider reducing the initial substrate concentration.[3]

  • Problem 2: Nutrient Limitation. The degradation pathway may be inhibited by the lack of essential nutrients or the presence of a more easily metabolized carbon or nitrogen source.

    • Solution: Ensure the minimal salt medium (MSM) is correctly prepared. Some strains utilize the quinoline structure as the sole source of carbon and nitrogen.[4][5] Adding an external carbon source like glucose or a nitrogen source like ammonium sulfate can sometimes inhibit the degradation of the target compound.[5]

  • Problem 3: Inadequate Acclimation. The microbial consortium or isolated strain may require an adaptation period to efficiently metabolize the quinoline carboxylic acid.

    • Solution: Implement a gradual acclimation process. Start with a low concentration of the target compound and incrementally increase it as the culture demonstrates degradation activity. This allows for the induction of the necessary catabolic enzymes.

  • Problem 4: Toxicity of Intermediates. The accumulation of metabolic intermediates can be toxic to the microorganisms, leading to a feedback inhibition of the degradation pathway.

    • Solution: Monitor the culture for the appearance of intermediates using analytical techniques like HPLC. If intermediate buildup is detected, consider using a co-culture or a strain known to metabolize those specific byproducts.

Below is a logical workflow to troubleshoot low microbial degradation.

Troubleshooting_Microbial_Degradation Troubleshooting Flow: Low Microbial Degradation start Problem: Low/No Degradation check_conditions Are culture conditions (pH, Temp) optimal? start->check_conditions adjust_conditions Action: Adjust pH to 7.0-9.0 and Temperature to 30-37°C. check_conditions->adjust_conditions No check_nutrients Is the medium composition correct? Are there inhibitory C/N sources? check_conditions->check_nutrients Yes adjust_conditions->check_nutrients adjust_medium Action: Use a minimal salt medium. Remove extraneous C/N sources. check_nutrients->adjust_medium No check_toxicity Is the initial substrate concentration too high? check_nutrients->check_toxicity Yes adjust_medium->check_toxicity reduce_concentration Action: Lower initial concentration. Perform toxicity assay. check_toxicity->reduce_concentration Yes check_intermediates Are toxic intermediates accumulating? check_toxicity->check_intermediates No reduce_concentration->check_intermediates monitor_hplc Action: Monitor intermediates by HPLC. Consider co-culture or adapted strain. check_intermediates->monitor_hplc Yes end_success Problem Resolved check_intermediates->end_success No monitor_hplc->end_success

Caption: A decision tree for diagnosing and solving common issues in microbial degradation experiments.

Question: I am observing inconsistent results in my photodegradation experiments. Why is this happening?

Answer: Inconsistent photodegradation rates can be attributed to several experimental variables.

  • Problem 1: Fluctuations in Light Source. The intensity and wavelength of the light source are critical.

    • Solution: Ensure a stable power supply for your lamp (UV or simulated sunlight). Regularly check the lamp's output and replace it if its intensity has diminished over time. For sunlight experiments, variations in weather and time of day will cause inconsistency; conduct experiments under clear skies within the same time window for comparability.

  • Problem 2: Changes in Solution Chemistry. The pH and presence of dissolved organic matter (DOC) can significantly affect photodegradation.

    • Solution: Buffer the aqueous solution to maintain a constant pH. Be aware that DOC can act as a photosensitizer or a light-scavenger, potentially slowing the reaction rate by absorbing light or adsorbing the herbicide.[6]

  • Problem 3: Catalyst Deactivation (for photocatalysis). In experiments using catalysts like TiO₂ or Ag₃PO₄, the catalyst surface can become deactivated.

    • Solution: Ensure the catalyst is well-dispersed in the solution using sonication or vigorous stirring. After an experimental run, catalysts can be regenerated. For Ag₃PO₄, stability is generally good, but monitor for the appearance of metallic silver after multiple cycles.[7] Reusability studies show that washing the catalyst with appropriate solvents (e.g., water, methanol) can restore its activity for subsequent cycles.[8]

Question: I am having difficulty identifying degradation intermediates using HPLC-MS. What can I do to improve detection?

Answer: Identifying transient intermediates is challenging due to their low concentration and instability.

  • Solution 1: Optimize Sample Preparation. Intermediates may be lost during sample workup.

    • Action: Minimize the time between sample collection and analysis. Use a solid-phase extraction (SPE) method to concentrate the analytes from the aqueous matrix. For quinoxaline-2-carboxylic acid (QCA), a protocol involving alkaline hydrolysis followed by liquid-liquid extractions and ion-exchange chromatography has been successfully used.[9]

  • Solution 2: Adjust HPLC-MS Parameters. The analytical method may not be sensitive enough or optimized for the potential byproducts.

    • Action: Use a high-resolution mass spectrometer (HRMS) for accurate mass measurements, which is crucial for proposing chemical formulas for unknown peaks.[10] Vary the ionization mode (positive vs. negative electrospray ionization) as different intermediates will respond differently.[10] For example, analysis of quinoline yellow degradation products successfully identified eight intermediates using UHPLC-ESI-HRMS in negative ion mode.[10]

  • Solution 3: Create Mutants. For microbial degradation studies, creating mutants can help identify intermediates.

    • Action: Induce mutations using chemical mutagens like N-methyl-N'-nitro-N-nitrosoguanidine. Certain mutants may be deficient in a specific enzyme in the degradation pathway, causing the substrate of that enzyme to accumulate in the culture medium, making it easier to isolate and identify.[4][11][12]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for quinoline carboxylic acids?

A1: The two main degradation routes are microbial metabolism and photodegradation.

  • Microbial Degradation: Aerobic bacteria, such as species of Microbacterium, Agrobacterium, Pimelobacter, Pseudomonas, and Rhodococcus, can utilize quinoline carboxylic acids as a source of carbon and energy.[2][4][13] A common pathway for quinoline-4-carboxylic acid involves initial hydroxylation to form 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, which is further metabolized through ring cleavage.[4][11][12] Key intermediates often include 8-hydroxycoumarin-4-carboxylic acid and 2,3-dihydroxyphenyl-succinic acid.[4]

  • Photodegradation: Some quinoline carboxylic acids can be degraded by light, particularly UV irradiation.[6] This process can occur via direct photolysis or be enhanced by photocatalysts like TiO₂.[6] A common photochemical reaction is decarboxylation, where the carboxylic acid group is removed from the quinoline ring.[6]

The diagram below illustrates a known microbial degradation pathway for Quinoline-4-Carboxylic Acid.

Microbial_Pathway Microbial Degradation Pathway of Quinoline-4-Carboxylic Acid Q4CA Quinoline-4-Carboxylic Acid OxoQ4CA 2-Oxo-1,2-dihydroquinoline- 4-carboxylic acid Q4CA->OxoQ4CA Hydroxylation TetraQ4CA 2-Oxo-1,2,3,4-tetrahydroquinoline- 4-carboxylic acid OxoQ4CA->TetraQ4CA Reduction (Agrobacterium sp.) Hydroxycoumarin 8-Hydroxycoumarin- 4-carboxylic acid OxoQ4CA->Hydroxycoumarin Hydroxylation/ Rearrangement DHPS 2,3-Dihydroxyphenyl- succinic acid Hydroxycoumarin->DHPS Hydrolysis RingCleavage Further Ring Cleavage Products DHPS->RingCleavage

Caption: A simplified microbial degradation pathway for quinoline-4-carboxylic acid by various bacteria.

Q2: What key factors influence the rate of degradation?

A2: Several physical and chemical factors critically impact degradation rates. The table below summarizes key influencing factors for both microbial and abiotic degradation.

FactorInfluence on DegradationOptimal Range / ConsiderationsCitations
pH Affects microbial enzyme activity and the chemical stability/speciation of the compound. Extreme pH can be harmful to bacteria.Microbial: 7.0 - 9.0. Photochemical: Can be pH-dependent.[1][2][14]
Temperature Influences microbial growth rates and reaction kinetics. High temperatures can promote decarboxylation.Microbial: Typically 30 - 37°C for mesophilic bacteria.[1][14]
Oxygen Essential for aerobic degradation pathways. Oxygen can also lead to abiotic oxidation.Aerobic microbial degradation requires sufficient aeration (e.g., shaking at 150 r/min).[5][14]
Light UV or sunlight can drive photodegradation, especially decarboxylation reactions.Wavelength and intensity are critical. UV light is generally more effective than visible light.[6][14]
Nutrients Availability of carbon, nitrogen, and other elements can be rate-limiting for microbial processes.Varies by strain; some use the quinoline as the sole C/N source.[5]
Catalysts Photocatalysts (e.g., TiO₂, Ag₃PO₄) or metal ions can significantly accelerate degradation rates.Optimal catalyst loading must be determined (e.g., 0.5 g/L for Ag₃PO₄).[6][7][14]

Q3: What analytical techniques are most suitable for studying these degradation pathways?

A3: A combination of chromatographic and spectroscopic techniques is typically required.

TechniqueApplicationKey Parameters & NotesCitations
HPLC Quantifying the parent compound and major metabolites.Reverse-phase column (e.g., C18) with UV detection (e.g., 320 nm). Mobile phase often a mix of acetonitrile/methanol and buffered water.[9]
LC-MS / LC-MS/MS Identifying unknown intermediates and degradation products.High-Resolution Mass Spectrometry (HRMS) provides accurate mass for formula determination. Tandem MS (MS/MS) helps in structural elucidation.[10]
GC-MS Analyzing volatile or derivatized intermediates.Requires derivatization for non-volatile carboxylic acids. Useful for identifying smaller ring-cleavage products.[15]
FTIR / UV-Vis Characterizing functional groups and confirming structural changes.FTIR can identify the presence of carboxylic C=O and O-H groups. UV-Vis can monitor the disappearance of the parent compound's chromophore.[16]
TOC Analyzer Measuring the extent of mineralization (conversion to CO₂).A decrease in Total Organic Carbon (TOC) confirms complete degradation, not just transformation.[7]

Experimental Protocols

Protocol 1: General Microbial Degradation Assay

This protocol outlines a typical batch experiment to assess the microbial degradation of a quinoline carboxylic acid.

  • Prepare Medium: Prepare a sterile Mineral Salt Medium (MSM). A typical composition includes K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, and trace elements.

  • Inoculum Preparation: Grow the selected bacterial strain (e.g., Rhodococcus sp.) in a nutrient-rich broth until it reaches the late exponential phase. Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).

  • Set up Cultures: In sterile flasks, add MSM and the target quinoline carboxylic acid (e.g., 100 mg/L) as the sole carbon and nitrogen source.[1]

  • Inoculation: Inoculate the flasks with the prepared cell suspension (e.g., a 10% v/v inoculum).[5] Include a sterile control (no inoculum) to check for abiotic degradation and a positive control (with an easily degradable substrate) to ensure the culture is viable.

  • Incubation: Incubate the flasks on an orbital shaker (e.g., 150 rpm) at the optimal temperature (e.g., 30°C) in the dark to prevent photodegradation.[1][5]

  • Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots from each flask under sterile conditions.

  • Sample Preparation & Analysis: Centrifuge the samples to remove bacterial cells. Analyze the supernatant for the parent compound and metabolites using HPLC-UV.

The workflow for this protocol is visualized below.

Experimental_Workflow Experimental Workflow: Microbial Degradation Assay start Start prep_medium 1. Prepare Sterile Mineral Salt Medium start->prep_medium prep_inoculum 2. Prepare Inoculum (Wash & Resuspend Cells) prep_medium->prep_inoculum setup_cultures 3. Set up Cultures: MSM + Quinoline Carboxylic Acid prep_inoculum->setup_cultures inoculate 4. Inoculate Experimental Flasks (Include Sterile Control) setup_cultures->inoculate incubate 5. Incubate with Shaking (e.g., 30°C, 150 rpm) inoculate->incubate sampling 6. Collect Samples at Time Intervals incubate->sampling analysis 7. Centrifuge & Analyze Supernatant by HPLC sampling->analysis end End analysis->end

Caption: A step-by-step workflow for conducting a microbial degradation batch experiment.

Protocol 2: General Photocatalytic Degradation Assay

This protocol describes a method for evaluating the photocatalytic degradation of a quinoline carboxylic acid using a catalyst like Ag₃PO₄.

  • Prepare Solution: Prepare an aqueous solution of the quinoline carboxylic acid (e.g., 20 ppm) in deionized water.[7] Adjust to the desired pH (e.g., pH 7).[7]

  • Catalyst Suspension: Add the photocatalyst (e.g., 0.5 g/L of Ag₃PO₄) to the solution.[7]

  • Establish Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption/desorption equilibrium to be reached between the catalyst surface and the substrate. Take a "time zero" sample at the end of this period.

  • Initiate Photoreaction: Place the reactor under a light source (e.g., a UVA lamp or a solar simulator). Ensure the solution is continuously stirred to keep the catalyst suspended.

  • Sampling: At set time intervals, withdraw aliquots of the suspension.

  • Sample Preparation & Analysis: Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles and stop the reaction. Analyze the filtrate using HPLC to determine the concentration of the remaining parent compound.

References

Technical Support Center: HPLC Separation of Iodoquinoline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC separation of iodoquinoline isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate iodoquinoline isomers?

Positional isomers, such as different iodoquinolines (e.g., 5-iodoquinoline, 8-iodoquinoline), possess identical molecular weights and very similar physicochemical properties like hydrophobicity (logP). Standard reversed-phase HPLC columns, such as C18, rely primarily on hydrophobic interactions and may fail to differentiate the subtle structural differences between these isomers, leading to poor resolution or co-elution.[1][2]

Q2: What is the best type of HPLC column for separating iodoquinoline isomers?

For aromatic positional isomers, columns that offer alternative separation mechanisms in addition to hydrophobicity are recommended.[3] Phenyl-based columns (e.g., Phenyl-Hexyl, Phenyl-silica) are often the go-to choice.[1][4] These columns provide π-π interactions between the phenyl rings in the stationary phase and the aromatic quinoline ring system, offering a different selectivity that can resolve isomers a standard C18 column cannot.[5]

Q3: How can I separate chiral iodoquinoline enantiomers?

Standard HPLC columns cannot separate enantiomers. For this, you must use a Chiral Stationary Phase (CSP).[6][7] The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[8] There are many types of CSPs available, including those based on polysaccharides, proteins, and macrocyclic glycopeptides, and screening several columns may be necessary to find the optimal one for your specific molecules.[7][9]

Q4: My peaks are tailing. What are the common causes for iodoquinolines?

Peak tailing for nitrogen-containing heterocyclic compounds like iodoquinolines is often caused by secondary interactions with active sites on the HPLC column packing material, specifically acidic silanol groups (Si-OH).[10][11] At mid-range pH, the quinoline nitrogen can be protonated, leading to strong ionic interactions with deprotonated silanols, causing tailing.[10] Other causes can include column voids, blockages, or an inappropriate mobile phase pH.[12]

Troubleshooting Guide

Problem 1: Poor or No Resolution Between Isomers

Your chromatogram shows co-eluting or poorly resolved peaks for your iodoquinoline isomers.

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for troubleshooting poor resolution.

G cluster_0 cluster_1 Cause Analysis cluster_2 Solutions Problem Problem: Poor Resolution Cause_Stationary Inappropriate Stationary Phase Problem->Cause_Stationary Cause_Mobile Suboptimal Mobile Phase Problem->Cause_Mobile Cause_Conditions Inefficient Conditions Problem->Cause_Conditions Sol_Stationary1 Switch to Phenyl Column (for π-π interactions) Cause_Stationary->Sol_Stationary1 Sol_Stationary2 Consider PFP Column (Fluorous/Dipole interactions) Cause_Stationary->Sol_Stationary2 Sol_Mobile1 Change Organic Modifier (e.g., ACN to MeOH) Cause_Mobile->Sol_Mobile1 Sol_Mobile2 Optimize Gradient Slope (shallower gradient) Cause_Mobile->Sol_Mobile2 Sol_Conditions1 Lower Flow Rate Cause_Conditions->Sol_Conditions1 Sol_Conditions2 Decrease Temperature Cause_Conditions->Sol_Conditions2 Sol_Conditions3 Increase Column Length Cause_Conditions->Sol_Conditions3

Caption: Troubleshooting workflow for poor isomer resolution.

Solutions & Explanations
  • Change the Stationary Phase: This is the most powerful way to alter selectivity for positional isomers.[13]

    • Action: Switch from a standard C18 column to a Phenyl-type column.

    • Reasoning: Phenyl phases introduce π-π interactions, which are highly effective for separating aromatic compounds that differ by the position of a substituent.[1][3] This provides a different separation mechanism beyond simple hydrophobicity.

  • Modify the Mobile Phase:

    • Action: Change the organic modifier (e.g., from acetonitrile to methanol or vice-versa).

    • Reasoning: Different organic solvents can alter selectivity and change how the isomers interact with the stationary phase, potentially resolving the peaks.[13]

    • Action: Optimize the gradient.

    • Reasoning: A shallower gradient increases the time analytes spend in the mobile phase composition that is most effective at separating them, often improving resolution for closely eluting peaks.

  • Adjust Operating Conditions:

    • Action: Lower the column temperature.

    • Reasoning: Reducing the temperature generally increases retention and can improve resolution, although it will also increase analysis time and backpressure.[14]

    • Action: Decrease the flow rate.

    • Reasoning: Lowering the flow rate can increase column efficiency (N), leading to sharper peaks and better resolution, especially for older HPLC systems.[14]

Problem 2: Symmetrical but Broad Peaks

The peaks for your isomers are symmetrical but wider than expected, potentially merging with adjacent peaks.

Solutions & Explanations
  • Reduce Extra-Column Volume:

    • Action: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly seated.

    • Reasoning: Excessive volume outside of the column (extra-column volume) causes band broadening, leading to wider peaks and reduced resolution.[12]

  • Check Sample Solvent:

    • Action: Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase.

    • Reasoning: If the sample is dissolved in a much stronger solvent (e.g., pure acetonitrile in a run starting with 10% acetonitrile), the sample band will spread on the column head, causing broad or distorted peaks.[11]

  • Optimize Flow Rate:

    • Action: Adjust the flow rate. For each column, there is an optimal linear velocity that provides the highest efficiency (narrowest peaks).

    • Reasoning: A flow rate that is too high or too low can reduce efficiency and lead to broader peaks.[11][14]

Problem 3: Peak Tailing or Fronting

The peaks are asymmetrical, showing a "tail" or "front."

Solutions & Explanations
  • Adjust Mobile Phase pH:

    • Action: For peak tailing of iodoquinolines (which are basic), add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to bring the pH below 3.

    • Reasoning: At low pH, the basic quinoline nitrogen is consistently protonated, and the acidic silanol groups on the silica packing are suppressed. This minimizes the secondary ionic interactions that cause tailing.[10]

  • Address Sample Overload (Peak Fronting):

    • Action: Reduce the concentration of the injected sample.

    • Reasoning: Injecting too much sample can saturate the stationary phase at the column inlet, causing the characteristic "shark-fin" shape of peak fronting.[12]

  • Use a High-Purity Column:

    • Action: Employ a modern, high-purity silica column, preferably one with end-capping.

    • Reasoning: These columns have a lower concentration of active silanol sites, inherently reducing the potential for secondary interactions and peak tailing.[10]

Data & Protocols

Comparative Data: Column Selection

The choice of stationary phase is critical for isomer separation. The table below summarizes the expected performance of different column types for iodoquinoline isomers based on established chromatographic principles.

Column TypePrimary InteractionSuitability for Iodoquinoline IsomersExpected Resolution
Standard C18 HydrophobicLow to ModerateOften poor; isomers may co-elute.
Phenyl-Hexyl Hydrophobic + π-πHigh Good to Excellent; π-π interactions provide selectivity for positional isomers.[1][3]
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-DipoleHigh Good to Excellent; offers multiple interaction modes for complex separations.[1]
Experimental Protocol: Starting Method for Iodoquinoline Isomer Separation

This protocol is a robust starting point for developing a separation method, adapted from a successful method for related halogenated quinolines.[4]

Parameter Influence on Separation

The following diagram illustrates how key HPLC parameters influence the critical outcomes of the separation.

G cluster_input Input Parameters cluster_output Separation Outcomes P_Column Column Chemistry (e.g., Phenyl vs C18) O_Res Resolution (Rs) P_Column->O_Res High Impact (Selectivity) O_Ret Retention Time (tR) P_Column->O_Ret Moderate Impact O_Peak Peak Shape (Tf) P_Column->O_Peak Moderate Impact (Silanol Activity) P_Mobile Mobile Phase (% Organic, pH, Modifier) P_Mobile->O_Res High Impact (Selectivity) P_Mobile->O_Ret High Impact (Elution Strength) P_Mobile->O_Peak High Impact (pH vs pKa) P_Temp Temperature P_Temp->O_Res Low-Moderate Impact P_Temp->O_Ret Moderate Impact

Caption: Relationship between HPLC parameters and separation outcomes.

Methodology
  • HPLC System: Any standard HPLC or UPLC system equipped with a UV detector.

  • Column: Phenyl-silica or Phenyl-Hexyl column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[15][16]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 10% to 35% B

    • 10-30 min: 35% to 80% B

    • 30-35 min: Hold at 80% B

    • 35.1-45 min: Return to 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm (or as determined by UV scan of standards).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve samples in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Note: For particularly difficult separations of certain hydroxy-iodoquinoline isomers, adding a metal salt like 0.001 M NiCl₂ to the mobile phase can create metal complexes with different chromatographic properties, dramatically improving separation on a phenyl column.[4]

References

Technical Support Center: 8-Iodoquinoline-5-carboxylic Acid Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 8-Iodoquinoline-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

Solubility of Related Quinoline Derivatives

CompoundWater SolubilityOrganic Solvent Solubility
Quinoline-5-carboxylic acidSlightly soluble[1][2][4]Data not readily available
8-Hydroxy-7-iodo-5-quinolinesulfonic acidSlightly soluble in cold water, soluble in boiling water[5]Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Q2: What are the primary reasons for the poor aqueous solubility of this compound?

A2: The poor aqueous solubility of this compound can be attributed to several factors:

  • Aromaticity and Molecular Weight: The rigid, aromatic quinoline ring system and the presence of a heavy iodine atom contribute to a high molecular weight and strong intermolecular interactions (π-π stacking) in the solid state, which require significant energy to overcome for dissolution.

  • Carboxylic Acid Group: While the carboxylic acid group can ionize to improve solubility, in its protonated form, it can participate in strong hydrogen bonding with other molecules of the same kind, leading to the formation of stable, less soluble dimers.

  • Hydrophobic Iodine: The iodine atom at the 8-position increases the lipophilicity of the molecule, further reducing its affinity for water.

Q3: What general strategies can be employed to improve the solubility of this compound?

A3: Several established techniques can be used to enhance the solubility of poorly soluble carboxylic acids like this compound.[6][7][8][9][10] The choice of method depends on the specific requirements of the experiment (e.g., desired concentration, solvent compatibility, downstream applications).

Overview of Solubility Enhancement Techniques

TechniquePrincipleSuitability for this compound
pH Adjustment Ionizing the carboxylic acid group to a carboxylate by increasing the pH above its pKa.Highly suitable and often the first approach to try.
Salt Formation Reacting the carboxylic acid with a base to form a more soluble salt.A very effective and widely used method for acidic compounds.
Co-solvency Using a water-miscible organic solvent to increase the solubility of the compound in an aqueous solution.Likely effective, especially with polar aprotic solvents like DMSO or DMF.
Particle Size Reduction Increasing the surface area of the solid compound to enhance the dissolution rate.Can improve the rate of dissolution but not the equilibrium solubility.
Use of Surfactants Forming micelles that can encapsulate the hydrophobic drug molecule.A viable option, particularly for formulation development.
Complexation Using agents like cyclodextrins to form inclusion complexes.Potentially effective for increasing aqueous solubility.

Troubleshooting Guides

Issue 1: The compound does not dissolve sufficiently in aqueous buffers for my biological assay.

Root Cause: The pH of the buffer is likely below the pKa of the carboxylic acid group, leading to low ionization and poor solubility.

Troubleshooting Workflow:

A Initial State: Poor solubility in aqueous buffer B Step 1: Determine the pKa of this compound (experimentally or by prediction) A->B C Step 2: Adjust the pH of the buffer to be at least 1-2 units above the pKa B->C D Step 3: Observe for dissolution. Does the compound dissolve? C->D E Yes: Problem Solved. Proceed with the experiment. D->E Yes F No: Proceed to advanced techniques. Consider co-solvents or salt formation. D->F No

Caption: Workflow for troubleshooting poor aqueous solubility.

Detailed Protocol: pH Adjustment

  • Determine the pKa: If the pKa of this compound is unknown, it can be estimated using computational tools or determined experimentally via potentiometric titration. For many carboxylic acids, the pKa is in the range of 3-5.

  • Prepare a Stock Solution:

    • Weigh a small, precise amount of this compound.

    • Add a small volume of a basic solution (e.g., 0.1 M NaOH) dropwise while vortexing until the solid dissolves. This deprotonates the carboxylic acid, forming the more soluble carboxylate salt.

    • Once dissolved, adjust the pH to the desired final buffer pH using your experimental buffer. Be cautious not to let the pH drop significantly below the pKa, which could cause precipitation.

    • Bring the solution to the final desired volume with the experimental buffer.

  • Direct Dissolution in Buffer:

    • Prepare your desired aqueous buffer.

    • Adjust the pH of the buffer to be at least 2 pH units higher than the pKa of the carboxylic acid.

    • Add the this compound to the pH-adjusted buffer and stir or sonicate until it dissolves.

Issue 2: I need a high concentration stock solution in an organic solvent, but the compound has limited solubility.

Root Cause: The polarity of the chosen organic solvent may not be optimal for dissolving the compound.

Troubleshooting Steps:

  • Consult a Solvent Miscibility Chart: While specific data for this compound is scarce, the solubility of the related 8-Hydroxy-7-iodo-5-quinolinesulfonic acid in DMSO, chloroform, and acetone suggests that polar aprotic and chlorinated solvents are good starting points.[3]

  • Test a Range of Solvents: Empirically test the solubility in small volumes of different solvents.

Recommended Organic Solvents for Screening

Solvent ClassExamplesRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Good at solvating polar functional groups and aromatic rings.
Chlorinated Dichloromethane (DCM), ChloroformCan interact favorably with the aromatic system.
Alcohols Methanol, EthanolThe hydroxyl group can hydrogen bond with the carboxylic acid.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity, may be effective.

Experimental Protocol: Co-solvency for Aqueous Solutions

  • Prepare a High Concentration Stock in an Organic Solvent: Dissolve the this compound in a water-miscible organic solvent like DMSO or DMF to the highest possible concentration.

  • Titrate into Aqueous Buffer: While vortexing the aqueous buffer, slowly add small aliquots of the concentrated organic stock solution.

  • Monitor for Precipitation: Observe for any signs of precipitation (cloudiness). If precipitation occurs, you have exceeded the solubility limit in that co-solvent mixture.

  • Determine the Maximum Tolerated Organic Solvent Concentration: The final concentration of the organic solvent should be kept to a minimum to avoid affecting the biological system. Typically, DMSO concentrations are kept below 0.5-1% in cell-based assays.

Issue 3: The compound precipitates out of solution over time or upon freezing.

Root Cause: The initial dissolution may have resulted in a supersaturated solution, which is thermodynamically unstable. The compound may also be less soluble at lower temperatures.

Troubleshooting Steps:

  • Salt Formation for Improved Stability: Converting the carboxylic acid to a stable salt can significantly improve its long-term solubility and stability in solution.

  • Store at Appropriate Temperatures: If using a co-solvent system, storing solutions at room temperature or 4°C may be preferable to freezing, as some compounds can precipitate out upon freeze-thaw cycles.

  • Prepare Fresh Solutions: If stability is a persistent issue, preparing solutions fresh before each experiment is the most reliable approach.

Experimental Protocol: Salt Formation

  • Select a Counter-ion: For an acidic compound, a basic counter-ion is used. Common choices include sodium (from NaOH), potassium (from KOH), or organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Stoichiometric Addition:

    • Dissolve the this compound in a suitable organic solvent (e.g., methanol or ethanol).

    • Add exactly one molar equivalent of the chosen base.

    • Stir the mixture until the salt formation is complete. The salt may precipitate, in which case it can be isolated by filtration, or it may remain in solution.

  • Isolation (if the salt precipitates):

    • Filter the precipitated salt.

    • Wash the salt with a small amount of the organic solvent to remove any unreacted starting material.

    • Dry the salt under vacuum.

  • Solubility Testing: Test the solubility of the resulting salt in your desired aqueous or organic solvent. Salts are generally much more water-soluble than their free-acid counterparts.

Hypothetical Signaling Pathway Involvement

Quinoline derivatives have been investigated for their roles as enzyme inhibitors, particularly in cancer and infectious disease research. This compound, as a structural analog of other bioactive quinolines, could potentially inhibit enzymes that play a role in cell signaling pathways.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Target_Enzyme Potential Target Enzyme (e.g., a specific kinase or demethylase) Signaling_Cascade->Target_Enzyme Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression 8_Iodoquinoline_5_carboxylic_acid This compound 8_Iodoquinoline_5_carboxylic_acid->Target_Enzyme

Caption: Hypothetical inhibition of a signaling pathway enzyme.

References

Technical Support Center: Synthesis of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of halogenated quinolines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I getting a low yield during the halogenation of my quinoline derivative?

Low yields in quinoline halogenation can stem from several factors, including suboptimal reaction conditions, poor reagent choice, or substrate decomposition.

Troubleshooting Steps:

  • Re-evaluate your halogenating agent: The choice of halogenating agent is critical. For instance, while N-chlorosuccinimide (NCS) can be used for chlorination, it may result in low yields. In one study, the use of NCS in CH2Cl2 for the C5-chlorination of N-(quinolin-8-yl)acetamide gave only a 15% yield, which improved slightly to 24% in acetonitrile.[1] A more effective and atom-economical alternative is trichloroisocyanuric acid (TCCA), which can provide significantly higher yields.[1][2]

  • Optimize the solvent: The reaction solvent can influence the solubility of reagents and the reaction rate. Experiment with different solvents to find the optimal one for your specific substrate and halogenating agent.

  • Adjust the reaction temperature and time: Halogenation reactions can be sensitive to temperature. Running the reaction at room temperature or with gentle heating may improve the yield. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time and avoid decomposition.[3]

  • Consider a metal-free approach: Metal-catalyzed reactions can sometimes lead to complex mixtures and lower yields. A metal-free protocol using reagents like TCCA can offer a cleaner reaction profile and higher yields.[1][2]

Low_Yield_Troubleshooting start Low Yield Observed reagent Evaluate Halogenating Agent start->reagent Step 1 solvent Optimize Solvent reagent->solvent Step 2 conditions Adjust Temperature & Time solvent->conditions Step 3 metal_free Consider Metal-Free Protocol conditions->metal_free Step 4 end Improved Yield metal_free->end

2. How can I control the regioselectivity of halogenation on the quinoline ring?

Achieving the desired regioselectivity is a common challenge, as direct electrophilic halogenation of quinoline typically occurs at the 5- and 8-positions of the benzene ring.[4][5]

Solutions for Regioselective Halogenation:

  • Utilize a directing group: An 8-amido group can act as a directing group to facilitate C5-halogenation.[1][2] This approach has been shown to be highly effective for a range of 8-substituted quinolines.

  • Employ a specific catalyst: While aiming for metal-free conditions can be beneficial, in some cases, a catalyst can enhance regioselectivity. For instance, iron(III) has been used to catalyze the C5-halogenation of 8-amidoquinolines in water.

  • Choose the appropriate halogenating agent: The choice of halogenating agent can influence the position of substitution. For example, N-halosuccinimides (NCS, NBS, and NIS) have been used for C5-selective halogenation in aqueous conditions.[6]

Halogenating AgentPositionYield (%)Reference
TCCAC5up to 99%[1]
TBCAC5up to 98%[1]
TICAC5up to 98%[1]
NCS (in water)C5Good[6]
NBS (in water)C5Good[6]
NIS (in water)C5Good[6]

Regioselectivity_Control start Poor Regioselectivity directing_group Use Directing Group (e.g., 8-amido) start->directing_group catalyst Employ Specific Catalyst (e.g., Fe(III)) start->catalyst reagent_choice Select Appropriate Halogenating Agent (e.g., TCCA, NBS) start->reagent_choice end Desired Regioisomer directing_group->end catalyst->end reagent_choice->end

3. I am observing the formation of di-halogenated byproducts. How can I prevent this?

The formation of di-halogenated quinolines is a common side reaction, particularly when the reaction conditions are too harsh or the stoichiometry of the halogenating agent is not carefully controlled.

Mitigation Strategies:

  • Control the stoichiometry: Use a stoichiometric or slightly sub-stoichiometric amount of the halogenating agent. For instance, a metal-free protocol for C5-halogenation uses only 0.36 equivalents of trihaloisocyanuric acid.[1][2]

  • Monitor the reaction closely: Use TLC to monitor the progress of the reaction and stop it as soon as the desired mono-halogenated product is formed, before significant di-halogenation occurs.

  • Optimize reaction conditions: Lowering the reaction temperature and reducing the reaction time can help to minimize the formation of di-halogenated byproducts.

4. What are the common issues with the Vilsmeier-Haack reaction for synthesizing 2-chloro-3-formylquinolines?

The Vilsmeier-Haack reaction is a powerful tool for synthesizing 2-chloro-3-formylquinolines from acetanilides, but it can be plagued by harsh conditions and low yields.[7][8]

Troubleshooting the Vilsmeier-Haack Reaction:

  • Substituent effects: The electronic nature of the substituents on the acetanilide ring can significantly impact the reaction outcome. Electron-donating groups, particularly at the meta-position, facilitate the cyclization and lead to better yields and shorter reaction times.[8] Conversely, electron-withdrawing groups can result in poor yields.[8]

  • Reagent stoichiometry: The molar ratio of phosphorus oxychloride (POCl₃) to the acetanilide is a critical parameter. The optimal yield is often obtained with a significant excess of POCl₃.[8]

  • Reaction temperature and time: The reaction typically requires heating. Optimization of the temperature and reaction time is necessary to maximize the yield and minimize byproduct formation. For some substrates, prolonged heating may be required.[3]

  • Use of a micellar medium: An efficient and facile synthesis of 2-chloro-3-formylquinolines has been reported using a micellar medium (CTAB in acetonitrile), which can lead to improved yields under milder conditions.[7]

Acetanilide SubstituentPositionRelative Yield
Electron-donatingmetaHigh
Electron-donatingortho/paraGood
Electron-withdrawinganyPoor

5. My Friedländer synthesis of a halogenated quinoline is giving a low yield. What can I do?

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can suffer from issues like difficult product isolation and the need for expensive catalysts.[9]

Improving the Friedländer Synthesis:

  • Catalyst choice: While the reaction can be acid or base-catalyzed, modern approaches utilize a variety of catalysts to improve efficiency. These include p-toluenesulfonic acid, iodine, and neodymium(III) nitrate hexahydrate.[10]

  • Solvent-free conditions: Performing the reaction under solvent-free conditions, often with microwave irradiation, can lead to rapid and efficient synthesis with improved yields.[10][11]

  • Regioselectivity with asymmetric ketones: When using an asymmetric ketone, regioselectivity can be a problem.[12] This can be addressed by introducing a phosphoryl group on the α-carbon of the ketone or by using specific amine catalysts or ionic liquids.[12]

Experimental Protocols

Protocol 1: General Procedure for Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide

This protocol is adapted from a method describing a metal-free, regioselective C-H halogenation.[1]

  • To a solution of N-(quinolin-8-yl)acetamide (1a) (0.4 mmol) in acetonitrile (2.0 mL) in a 10 mL round-bottom flask, add trichloroisocyanuric acid (TCCA) (0.145 mmol, 0.36 equiv.).

  • Stir the reaction mixture at room temperature for the time indicated by TLC monitoring.

  • Upon completion of the reaction, quench with a saturated aqueous solution of Na₂S₂O₃ (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford the desired C5-chlorinated product.

Protocol 2: Synthesis of 2-chloro-3-formylquinoline via Vilsmeier-Haack Reaction

This protocol is a general procedure based on the Vilsmeier-Haack cyclization of acetanilides.[3][8]

  • In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (typically 3-12 equivalents) to the cooled DMF with stirring, maintaining the temperature below 10 °C to form the Vilsmeier reagent.

  • To this reagent, add the substituted acetanilide (1 equivalent) portion-wise.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for the required time (monitored by TLC).

  • After completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-chloro-3-formylquinoline.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical synthesis.

References

Catalyst Selection for Quinoline Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, optimizing the synthesis of quinoline and its derivatives is a critical endeavor. The choice of catalyst plays a pivotal role in determining the efficiency, selectivity, and sustainability of the synthetic process. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during catalyst selection for quinoline synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during quinoline synthesis, with a focus on catalyst-related problems.

Problem Potential Cause Troubleshooting Steps
Low Reaction Yield - Inappropriate catalyst selection for the specific reaction (e.g., Friedlander, Skraup, Doebner-von Miller).- Suboptimal reaction conditions (temperature, pressure, solvent).- Catalyst deactivation or poisoning.- Insufficient catalyst loading.- Screen Different Catalyst Types: Evaluate a range of catalysts including Lewis acids (e.g., AlCl₃), Brønsted acids (e.g., TfOH), transition metals (e.g., Palladium, Copper), and heterogeneous catalysts (e.g., zeolites, nanocatalysts).[1][2]- Optimize Reaction Parameters: Systematically vary the temperature, solvent, and catalyst concentration to find the optimal conditions. For example, some nanocatalyst systems achieve high yields at 80-90 °C under solvent-free conditions.[3]- Check for Catalyst Deactivation: Analyze the catalyst post-reaction for signs of poisoning or structural changes. Consider catalyst regeneration or using a more robust catalyst.[4]- Vary Catalyst Loading: Incrementally increase the catalyst amount to determine the optimal loading for the reaction.[3]
Poor Selectivity (Formation of multiple products) - The catalyst may not be selective for the desired reaction pathway.- Reaction conditions may favor side reactions.- The substrate itself may be prone to multiple reactive pathways.- Select a More Selective Catalyst: For instance, specific metal complexes or functionalized nanocatalysts can offer higher regioselectivity.[1]- Fine-tune Reaction Conditions: Adjusting the temperature or solvent can sometimes suppress the formation of unwanted byproducts.- Modify the Substrate: Protecting certain functional groups on the starting materials can help direct the reaction towards the desired product.
Catalyst Deactivation - Poisoning by impurities in the reactants or solvent.- Coking or deposition of organic residues on the catalyst surface.- Sintering of metal nanoparticles at high temperatures.- Leaching of the active catalytic species.- Purify Reactants and Solvents: Ensure all starting materials are free from impurities that could act as catalyst poisons.- Optimize Reaction Temperature: Operating at the lowest effective temperature can minimize coking and sintering.- Choose a More Stable Catalyst: Consider catalysts with higher thermal stability or those supported on robust materials.- Investigate Catalyst Regeneration: For heterogeneous catalysts, explore regeneration methods such as calcination to remove coke.
Difficulty in Catalyst Separation and Reuse - Use of a homogeneous catalyst.- Fine particle size of a heterogeneous catalyst leading to filtration issues.- Switch to a Heterogeneous Catalyst: Employing solid catalysts like zeolites or magnetic nanoparticles simplifies separation.[3]- Utilize Supported Catalysts: Anchoring the catalyst to a solid support can facilitate easier recovery.- Explore Magnetic Nanocatalysts: Catalysts with a magnetic core (e.g., Fe₃O₄-based) can be easily separated using an external magnet.[3]
Harsh Reaction Conditions (High temperature, strong acids/bases) - Traditional quinoline synthesis methods often require aggressive conditions.[2]- Explore Milder Catalytic Systems: Investigate modern catalytic methods that operate under milder conditions, such as photoredox catalysis or enzyme-catalyzed reactions.[1][5]- Use of Nanocatalysts: Nanoparticles often exhibit higher catalytic activity, allowing for reactions to proceed under less harsh conditions.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using nanocatalysts for quinoline synthesis?

A1: Nanocatalysts offer several advantages over traditional homogeneous and heterogeneous catalysts. Due to their high surface-area-to-volume ratio, they often exhibit higher catalytic activity, leading to faster reactions and higher yields under milder conditions.[2][3] Many nanocatalysts are also designed for easy recovery and recyclability, contributing to more sustainable and cost-effective processes.[3][6]

Q2: How do I choose the right type of catalyst for my specific quinoline synthesis reaction?

A2: The choice of catalyst depends heavily on the synthetic route you are employing (e.g., Friedlander, Doebner-von Miller, Skraup). For instance, the Friedländer synthesis is often catalyzed by acids or bases.[7] Modern methods utilize a wide range of catalysts, including transition metals for C-H activation strategies and nanocatalysts for green chemistry approaches.[1][2] It is recommended to review the literature for catalysts that have been successfully applied to similar substrates and reaction types.

Q3: What are some common signs of catalyst deactivation?

A3: A decrease in reaction rate or a drop in product yield over time or with repeated use of the catalyst are clear indicators of deactivation.[4] Visual changes to the catalyst, such as a change in color due to coke formation, can also be a sign.

Q4: Can I reuse my catalyst? How many times?

A4: The reusability of a catalyst is a key feature, especially for expensive metal-based catalysts. Heterogeneous catalysts are generally designed for reuse. The number of times a catalyst can be effectively recycled depends on its stability under the reaction conditions. Some studies report successful recycling of nanocatalysts for up to 6-8 runs with minimal loss of activity.[5][6] It is important to perform a recycling study for your specific system to determine its reusability.

Q5: Are there any "green" or environmentally friendly catalyst options for quinoline synthesis?

A5: Yes, there is a significant research focus on developing greener synthetic routes for quinolines.[2][8] This includes the use of water as a solvent, solvent-free reaction conditions, and the development of recyclable catalysts like magnetic nanoparticles.[3][9] Metal-free catalytic systems and biocatalysts are also emerging as environmentally benign alternatives.[10][11]

Catalyst Performance Data

The following tables summarize quantitative data for various catalysts used in quinoline synthesis, providing a basis for comparison.

Table 1: Performance of Various Nanocatalysts in Quinoline Synthesis

CatalystReaction TypeReactantsTemp (°C)TimeYield (%)Reference
Fe₃O₄@urea/HITh-SO₃H MNPsFriedlander Annulation2-aminoaryl ketones, 1,3-dicarbonyls8015-60 min85-96[3]
Co/MC (N-doped carbon-supported cobalt)DehydrogenationTetrahydroquinolinesN/AN/A85-99[9]
HgO NPsMulticomponentBenzaldehydes, anilines, acetylene carboxylates505-10 h77-89[9]
ZnCl₂/Ni-USYGas-phase reactionAniline, propanol410N/A78.3 (total quinolines)[12]

Experimental Protocols

Protocol 1: General Procedure for Quinoline Synthesis using Fe₃O₄@urea/HITh-SO₃H MNPs (Friedlander Annulation)

  • Reactant Mixture: In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol) and the 1,3-dicarbonyl compound (1.2 mmol).

  • Catalyst Addition: Add the Fe₃O₄@urea/HITh-SO₃H MNPs catalyst (10 mg).

  • Reaction Conditions: Heat the mixture at 80 °C under solvent-free conditions.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 15-60 minutes), cool the mixture to room temperature.

  • Catalyst Separation: Add ethanol to the reaction mixture and separate the magnetic nanocatalyst using an external magnet.

  • Product Isolation: Decant the ethanol solution and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Dehydrogenation of Tetrahydroquinolines using Co/MC Catalyst

  • Reactant and Catalyst: In a suitable reaction vessel, dissolve the tetrahydroquinoline derivative in acetonitrile.

  • Catalyst Addition: Add the Co/MC (nitrogen-doped carbon-supported cobalt nanoparticles) catalyst.

  • Reaction Conditions: Stir the reaction mixture under the optimized temperature and pressure (as determined by initial screening).

  • Monitoring: Track the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Catalyst Separation: Upon completion, separate the solid catalyst by filtration or centrifugation.

  • Product Isolation: Remove the solvent from the filtrate to obtain the crude quinoline product.

  • Purification: Purify the product using appropriate chromatographic techniques.

Visualizations

Catalyst_Selection_Workflow start Define Quinoline Synthesis Goal (Target Molecule, Scale) lit_review Literature Review (Identify potential synthetic routes and catalysts) start->lit_review catalyst_screening Catalyst Screening (Test various catalyst types) lit_review->catalyst_screening reaction_optimization Reaction Optimization (Temperature, Solvent, Catalyst Load) catalyst_screening->reaction_optimization yield_selectivity Analyze Yield and Selectivity reaction_optimization->yield_selectivity troubleshooting Troubleshooting (Low yield, side products, deactivation) yield_selectivity->troubleshooting Unsatisfactory Results characterization Product Characterization yield_selectivity->characterization Satisfactory Results troubleshooting->catalyst_screening Re-evaluate Catalyst/Conditions final_protocol Finalized Synthetic Protocol characterization->final_protocol Friedlander_Reaction_Pathway reactants 2-Aminoaryl Ketone + 1,3-Dicarbonyl intermediate Intermediate Adduct reactants->intermediate + Catalyst catalyst Catalyst (e.g., Acid, Base, Nanocatalyst) cyclization Cyclization & Dehydration intermediate->cyclization product Substituted Quinoline cyclization->product

References

Characterization issues with 8-Iodoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8-Iodoquinoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purification

  • Q1: My synthesis of this compound resulted in a low yield. What are the common causes and how can I improve it?

    A1: Low yields in syntheses like the Pfitzinger or Doebner reactions, which are common for quinoline carboxylic acids, can stem from several factors.[1] Incomplete hydrolysis of the isatin intermediate in a Pfitzinger-type reaction or inefficient condensation can be problematic. Ensure your base (e.g., KOH) is fresh and the reaction is adequately heated. For Doebner-type syntheses, the purity of reactants like aniline, pyruvic acid, and the aldehyde is crucial. Side reactions can also occur, especially under harsh basic or acidic conditions, leading to resin-like by-products. Consider optimizing reaction time and temperature, and ensure all reagents are of high purity.[2]

  • Q2: I am observing significant impurities in my crude product after synthesis. What are the likely side-products?

    A2: Common impurities can include unreacted starting materials, such as iodo-aniline or isatin derivatives, depending on your synthetic route. In iodination reactions of quinoline, the formation of di-iodinated products (e.g., 5,8-diiodoquinoline) is a possible side reaction if the conditions are not carefully controlled.[3] Additionally, incomplete cyclization can lead to intermediate enamines or imines. Purification via recrystallization from an appropriate solvent system or column chromatography is recommended to remove these impurities.

  • Q3: What is the best way to purify the final this compound product?

    A3: Recrystallization is often the most effective method for purifying the final product. Due to the carboxylic acid group, solubility can be pH-dependent. A common strategy is to dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH or NaHCO3) to form the carboxylate salt, filter out any insoluble impurities, and then re-precipitate the purified carboxylic acid by acidifying the filtrate with an acid like HCl. Washing the final solid with cold water and a non-polar solvent like ether can help remove residual impurities. For highly impure samples, column chromatography using a silica gel stationary phase and a polar eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic or formic acid) may be necessary.

Characterization & Analysis

  • Q4: My ¹H NMR spectrum looks complex. What are the expected chemical shifts for the aromatic protons?

    A4: The ¹H NMR spectrum of this compound will show characteristic signals for the quinoline ring protons. The protons on the pyridine ring (positions 2, 3, and 4) and the benzene ring (positions 6 and 7) will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet far downfield, often above 10 ppm, and its exact position can be concentration-dependent.[4][5] Protons adjacent to the nitrogen (H2) and the carboxylic acid group (H4, H6) will be shifted further downfield.

  • Q5: The IR spectrum shows a very broad absorption. Is this normal?

    A5: Yes, a very broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretch in a carboxylic acid.[4][6] This broadening is due to hydrogen bonding, which often results in the formation of dimers. This broad O-H band will likely overlap with the sharper C-H stretching bands. You should also observe a strong, sharp peak between 1690-1760 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.[4][6]

  • Q6: I am having trouble dissolving the compound for my experiments. What are its solubility properties?

    A6: While specific experimental solubility data for this compound is not widely published, related iodo-quinoline derivatives show slight solubility in cold water and ethanol but are more soluble in boiling water.[7] They are generally soluble in organic solvents like DMSO and acetone.[8] Due to the acidic carboxylic acid group, its solubility in aqueous solutions will increase significantly at higher pH values upon deprotonation to the carboxylate salt.

Quantitative Data Summary

The following table summarizes known and predicted physicochemical properties of this compound. Note that some values are predicted and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₁₀H₆INO₂[2]
Molecular Weight 299.06 g/mol [2]
Boiling Point 440.6 ± 30.0 °C (Predicted)[2]
Density 1.975 ± 0.06 g/cm³ (Predicted)[2]
pKa 0.87 ± 0.10 (Predicted)[2]

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure by analyzing the ¹H and ¹³C chemical environments.

  • Methodology:

    • Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Expected ¹H NMR signals: Look for aromatic protons in the δ 7.0-9.0 ppm range and a broad singlet for the carboxylic acid proton (–COOH) at δ 10-13 ppm.[4][5]

    • Expected ¹³C NMR signals: Expect signals for aromatic carbons between δ 110-150 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield, typically in the δ 165-185 ppm range.[4][9] The carbon bearing the iodine (C8) will be shifted upfield compared to its non-iodinated analog due to the heavy atom effect.

2. Infrared (IR) Spectroscopy

  • Objective: To identify key functional groups, particularly the carboxylic acid.

  • Methodology:

    • Prepare the sample, typically as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

    • Place the sample in an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Expected characteristic absorptions: [4][6][10]

      • O-H stretch (Carboxylic acid): A very broad band from ~3300 cm⁻¹ to ~2500 cm⁻¹.

      • C-H stretch (Aromatic): Peaks just above 3000 cm⁻¹.

      • C=O stretch (Carbonyl): A strong, sharp peak between 1760-1690 cm⁻¹.

      • C=C stretch (Aromatic): Medium intensity peaks around 1600-1450 cm⁻¹.

      • C-O stretch: A peak in the 1320-1210 cm⁻¹ region.

      • O-H bend: Bands may appear around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[4][6]

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and obtain structural information from fragmentation patterns.

  • Methodology:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • Acquire the mass spectrum.

    • Expected Results:

      • The molecular ion peak (M⁺ or [M+H]⁺ or [M-H]⁻) should be observed at m/z corresponding to the molecular weight (299.06 g/mol ).

      • A prominent peak corresponding to the loss of the iodine atom (M-127) may be visible.

      • In ESI(-), the base peak will likely be the deprotonated molecule [M-H]⁻ at m/z 298.

      • Common fragmentations for carboxylic acids include the loss of OH (M-17) and COOH (M-45).

Visualizations

Troubleshooting_Workflow start Problem: Unexpected Characterization Data check_purity Is the sample pure? (Check TLC, HPLC, NMR) start->check_purity impure Impurity Detected check_purity->impure No pure Sample is Pure check_purity->pure Yes purify Action: Purify Sample (Recrystallization, Chromatography) impure->purify reanalyze Re-analyze Purified Sample purify->reanalyze reanalyze->check_purity check_structure Does data match expected structure? pure->check_structure structure_mismatch Structural Mismatch check_structure->structure_mismatch No structure_match Data Matches Structure check_structure->structure_match Yes review_synthesis Action: Review Synthetic Route & Re-evaluate Spectra structure_mismatch->review_synthesis resolved Issue Resolved review_synthesis->resolved check_instrument Suspect Instrumental Error? structure_match->check_instrument instrument_error Action: Calibrate Instrument & Re-run Standard check_instrument->instrument_error Yes check_instrument->resolved No instrument_error->resolved

Caption: Troubleshooting workflow for unexpected characterization data.

Signaling_Pathway substrate Substrate (e.g., Histone Tail) enzyme 2-Oxoglutarate (2OG) Dependent Oxygenase (e.g., KDM) substrate->enzyme binds to product Product (e.g., Demethylated Histone) enzyme->product catalyzes effect Epigenetic Regulation (Gene Expression Altered) product->effect inhibitor 8-Iodoquinoline-5-carboxylic acid derivative (Inhibitor) inhibitor->enzyme blocks active site

References

Managing reaction byproducts in iodoquinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage reaction byproducts during iodoquinoline synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity in Direct Iodination

Q1: My direct iodination of quinoline is resulting in a mixture of isomers (e.g., C3, C5, C8-iodoquinolines). How can I improve regioselectivity?

A1: Achieving high regioselectivity in the direct iodination of quinolines is a common challenge. The position of iodination is highly dependent on the reaction conditions and the directing groups present on the quinoline ring.

  • For C3 Iodination: A direct radical iodination approach can be effective. We recommend a method involving a cerium catalyst.[1]

  • For C8 Iodination: C8 iodination can be achieved using a rhodium catalyst with N-iodosuccinimide (NIS) on quinoline-N-oxide.[1]

  • Controlling N-Oxide Reactivity: The use of quinoline N-oxides can direct halogenation to the C2 position. However, careful control of reagents is necessary to prevent unwanted side reactions.[1]

Troubleshooting Workflow for Poor Regioselectivity:

start Start: Mixture of Iodoquinoline Isomers check_target Identify Target Isomer (e.g., C3, C8) start->check_target c3_path Target: C3-Iodoquinoline check_target->c3_path c8_path Target: C8-Iodoquinoline check_target->c8_path other_path Other Isomers check_target->other_path c3_method Employ Radical Iodination (e.g., Ce(NO3)3·6H2O, K2S2O8, NaI) c3_path->c3_method c8_method Use Rhodium Catalysis with Quinoline-N-Oxide and NIS c8_path->c8_method lit_review Consult Literature for Specific Isomer Synthesis other_path->lit_review end End: Improved Regioselectivity c3_method->end c8_method->end lit_review->end

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Formation of Pyrrole-2-one and Furan-2-one Byproducts in Doebner Synthesis

Q2: I am observing significant formation of pyrrole-2-one and furan-2-one byproducts in my Doebner synthesis of iodo-quinoline-4-carboxylic acids. What is causing this and how can I prevent it?

A2: The formation of these byproducts in the Doebner reaction (iodo-aniline, an aldehyde, and pyruvic acid) is often influenced by the electronic effects of the substituents on the starting aldehyde and the solvent used.[2]

  • Electronic Effects: Aldehydes with strongly deactivating groups (e.g., halogens, cyano groups) at the para position can promote the formation of these byproducts.[2]

  • Solvent Choice: Changing the solvent from ethanol to acetic acid has been shown to favor the formation of the desired quinoline derivatives over pyrrole-2-ones.[2]

Summary of Solvent and Substituent Effects on Byproduct Formation:

Starting Aldehyde SubstituentSolventPredominant ProductMajor ByproductsReference
Electron-withdrawing (para)EthanolPyrrole-2-one derivativesIodoquinoline, Furan-2-one[2]
Electron-withdrawing (para)Acetic AcidIodoquinoline derivative Pyrrole-2-one, Furan-2-one[2]
Multiple electron-withdrawingAcetic AcidPyrrole-2-one derivative-[2]
Issue 3: Difficulty in Purifying Iodoquinoline Products

Q3: My crude product is an oil and contains several isomeric byproducts with similar polarities, making purification by column chromatography difficult. What purification strategies can I employ?

A3: Purifying iodoquinolines, especially when they are oily and mixed with closely related isomers, requires a systematic approach.

  • Assess Compound Stability: Before attempting column chromatography, it is crucial to determine if your target iodoquinoline is stable on silica or alumina. A small-scale test can be performed by exposing a sample of the crude mixture to a slurry of the stationary phase and monitoring for degradation by TLC or NMR.[3][4]

  • Optimize Chromatography Conditions: If the compound is stable, proceed with column chromatography. For difficult separations, consider using a high-performance liquid chromatography (HPLC) system with a suitable column.

  • Crystallization: If your product is a solid or can be derivatized to a solid, crystallization can be a powerful purification technique.

  • Distillation: For volatile, lower molecular weight iodoquinolines, distillation under reduced pressure may be an option.[5]

Experimental Protocol: Assessing Stationary Phase Stability

  • Prepare Slurries: In separate vials, prepare slurries of different stationary phases (e.g., silica gel, neutral alumina, basic alumina) in a suitable solvent system for chromatography.

  • Expose Crude Product: Add a small amount of your crude product to each slurry.

  • Stir: Stir the mixtures for 30 minutes to simulate the contact time during chromatography.[3]

  • Filter and Analyze: Filter the slurries and analyze the filtrate by ¹H NMR and TLC. Compare the results to the initial crude mixture to check for any degradation or selective adsorption of your product.[3][4]

Logical Flow for Purification Method Selection:

start Start: Impure Iodoquinoline is_solid Is the product a solid? start->is_solid try_crystallization Attempt Crystallization is_solid->try_crystallization Yes is_volatile Is the product volatile (MW < 350 amu)? is_solid->is_volatile No (Oil) end End: Purified Iodoquinoline try_crystallization->end try_distillation Attempt Distillation is_volatile->try_distillation Yes check_stability Assess Stability on Stationary Phases is_volatile->check_stability No try_distillation->end is_stable Is it stable? check_stability->is_stable chromatography Perform Column Chromatography is_stable->chromatography Yes hplc Consider Preparative HPLC is_stable->hplc No/Poor Separation chromatography->end hplc->end

Caption: Decision tree for selecting a purification method.

Issue 4: Unwanted N-Oxide Formation or Persistence

Q4: I am using a quinoline N-oxide as a starting material, but the deoxygenation is incomplete, or I am observing N-oxide formation as a byproduct in my synthesis. How can I manage this?

A4: Quinoline N-oxides can be useful intermediates for directing substitution to the C2 position, but their complete conversion or avoidance can be problematic.

  • Deoxygenation of N-Oxides: For the deoxygenation of N-heterocyclic N-oxides, visible light-mediated metallaphotoredox catalysis using Hantzsch esters as the reductant is a highly effective and chemoselective method. This reaction proceeds rapidly at room temperature and tolerates a wide range of functional groups.[6]

  • Preventing N-Oxide Formation: If N-oxide formation is an unwanted side reaction, ensure that your reaction conditions are not overly oxidative. If using an oxidant, consider a milder reagent or stoichiometric control. Some syntheses may produce N-oxides as byproducts, which can then participate in further reactions, complicating the product mixture. Careful monitoring of the reaction progress by TLC or LC-MS can help in identifying the formation of these intermediates.

Key Experimental Protocols

Protocol 1: Regioselective C3 Iodination of Quinoline

This protocol is adapted from a method for the direct radical iodination of quinolines.[1]

  • Reaction Setup: In a sealed reaction vessel, combine quinoline (1 mmol), sodium iodide (2 mmol), and Ce(NO₃)₃·6H₂O (0.1 mmol) in dichloroethane (5 mL).

  • Initiation: Add K₂S₂O₈ (2 mmol) to the mixture.

  • Reaction: Heat the mixture at 130 °C for the time indicated by reaction monitoring (e.g., TLC or GC-MS).

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography on silica gel.

Protocol 2: Doebner Synthesis of 6-Iodo-quinoline-4-carboxylic Acids with Minimized Byproducts

This protocol is based on findings that acetic acid as a solvent can suppress pyrrole-2-one formation.[2]

  • Reactant Mixture: In a round-bottom flask, dissolve 6-iodoaniline (1 mmol), the desired aldehyde (1 mmol), and pyruvic acid (1.1 mmol) in glacial acetic acid (10 mL).

  • Catalyst: Add trifluoroacetic acid (TFA) as a catalyst.

  • Reaction: Reflux the mixture for 12 hours, monitoring the reaction progress by TLC.

  • Isolation: Cool the reaction mixture and pour it into ice water.

  • Filtration: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

References

Validation & Comparative

Unveiling the Structural Landscape of 8-Iodoquinoline-5-carboxylic Acid: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While a definitive crystal structure for 8-Iodoquinoline-5-carboxylic acid remains to be publicly reported, a comprehensive comparative analysis of structurally analogous compounds provides valuable insights into its potential crystallographic parameters and molecular geometry. This guide offers a detailed examination of the crystallographic data of related halogenated and non-halogenated quinoline carboxylic acids, alongside established experimental protocols for their synthesis and crystallization, to support researchers and drug development professionals in this field.

The substitution of a halogen atom, particularly iodine, at the 8-position of the quinoline ring, combined with a carboxylic acid group at the 5-position, is expected to significantly influence the compound's solid-state packing, intermolecular interactions, and ultimately, its physicochemical properties. Understanding these structural nuances is critical for its application in materials science and drug design.

Comparative Crystallographic Data of Quinoline Carboxylic Acid Analogs

To approximate the crystallographic characteristics of this compound, a selection of structurally related quinoline derivatives with available single-crystal X-ray diffraction data is presented in Table 1. This comparative data allows for the extrapolation of potential unit cell dimensions, space group symmetries, and key molecular conformations. The presence of the bulky and electron-rich iodine atom in the target compound is likely to favor specific packing motifs and intermolecular interactions, such as halogen bonding.

Table 1: Comparative Crystallographic Data of Selected Quinoline Carboxylic Acid Analogs

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
Quinoline-2-carboxylic acidC₁₀H₇NO₂MonoclinicP2₁/c9.724(1)5.937(1)27.545(2)90.15(1)4[1]
(2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic AcidC₁₈H₂₁N₃O₇MonoclinicP2₁/c-----[2]
8-HydroxyquinolineC₉H₇NOMonoclinicP2₁/n6.620(3)9.243(4)11.070(4)90.718(6)4[3]
2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline-MonoclinicP2₁/n20.795(8)7.484(2)---[4]

Note: '-' indicates data not specified in the provided search results.

Experimental Protocols: Synthesis and Crystallization

The synthesis of quinoline carboxylic acids can be achieved through various established methods, with the choice of route often depending on the desired substitution pattern.[5][6][7][8] A generalized workflow for the synthesis and subsequent crystallization is depicted below.

Synthesis:

A common and versatile method for synthesizing quinoline-4-carboxylic acids is the Doebner-von Miller reaction or variations thereof.[6][7] This typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. For this compound, a potential synthetic route could involve starting with an appropriately substituted iodo-aniline. Practical and scalable syntheses for halo quinolin-2(1H)-ones have been reported, which could serve as precursors.[9]

General Synthetic Protocol (Doebner Reaction):

  • An aniline derivative is reacted with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst (e.g., hydrochloric acid, sulfuric acid).

  • The resulting intermediate undergoes cyclization upon heating.

  • An oxidizing agent (e.g., the nitro compound corresponding to the starting aniline) is often included in the reaction mixture to facilitate the final aromatization to the quinoline ring.

Crystallization:

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The choice of solvent and crystallization technique is paramount.[10][11][12]

General Recrystallization Protocol:

  • The crude quinoline carboxylic acid is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, acetone, or mixtures with water).

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly and undisturbed to room temperature.

  • For less soluble compounds, further cooling in an ice bath may be necessary to induce crystallization.

  • The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Slow evaporation of a dilute solution at room temperature is another common technique to grow high-quality single crystals.

Experimental Workflow

The logical flow from the synthesis of the target compound to its structural elucidation via X-ray crystallography is outlined in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography s1 Starting Materials (e.g., Iodoaniline, Dicarbonyl compound) s2 Reaction (e.g., Doebner Condensation) s1->s2 s3 Work-up and Purification (e.g., Extraction, Chromatography) s2->s3 c1 Solvent Screening s3->c1 c2 Recrystallization (Slow Cooling / Evaporation) c1->c2 c3 Crystal Harvesting and Drying c2->c3 a1 Single Crystal Selection and Mounting c3->a1 a2 X-ray Diffraction Data Collection a1->a2 a3 Structure Solution and Refinement a2->a3 a4 Data Analysis and Visualization a3->a4

Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis of quinoline carboxylic acids.

References

A Comparative Analysis of Quinoline-Based Compounds: Unveiling Anticancer and Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological profiles of quinoline-chalcone hybrids and 8-hydroxyquinoline derivatives, this guide offers a comparative analysis for researchers, scientists, and drug development professionals. We explore their mechanisms of action, supported by experimental data and detailed protocols, to illuminate their therapeutic promise.

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, giving rise to a vast array of compounds with diverse biological activities.[1][2] This guide provides a comparative analysis of two prominent classes of quinoline-based compounds: quinoline-chalcone hybrids, recognized for their potent anticancer properties, and 8-hydroxyquinoline derivatives, which exhibit significant antimicrobial activity. By examining their structure-activity relationships, mechanisms of action, and performance in key biological assays, we aim to provide a comprehensive resource for the scientific community.

Compound Profiles

For this analysis, we will focus on a representative quinoline-chalcone hybrid, specifically a derivative showing potent activity against non-small cell lung cancer (A549) and chronic myelogenous leukemia (K-562) cell lines through the inhibition of the PI3K/Akt/mTOR signaling pathway.[3][4] As a counterpart, we will examine an 8-hydroxyquinoline derivative that has demonstrated significant efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[5][6] Additionally, to broaden the scope of anticancer mechanisms, we will include a comparative look at a quinoline-based topoisomerase II inhibitor, a well-established target for cancer chemotherapy.[7][8]

Comparative Analysis of Biological Activity

The biological activities of these quinoline-based compounds are summarized below, with quantitative data presented for direct comparison.

Anticancer Activity

Quinoline-chalcone hybrids have emerged as a promising class of anticancer agents.[1][3] Their mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.[4] The representative hybrid, for the purpose of this guide, demonstrates significant cytotoxicity against various cancer cell lines, with its efficacy attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.[3][4] In contrast, other quinoline derivatives exert their anticancer effects through different mechanisms, such as the inhibition of topoisomerase II, an enzyme crucial for DNA replication.[7][8] This dual-pronged look at anticancer quinolines highlights the versatility of the scaffold.

Compound ClassTarget Cell LineIC50 (µM)Mechanism of ActionReference
Quinoline-Chalcone Hybrid (e.g., Compound 9i)A549 (Lung Cancer)3.91PI3K/Akt/mTOR Pathway Inhibition, Apoptosis Induction[3][4]
K-562 (Leukemia)1.91PI3K/Akt/mTOR Pathway Inhibition, Apoptosis Induction[3][4]
MGC-803 (Gastric Cancer)1.38Antiproliferative[1]
HCT-116 (Colon Cancer)5.34Antiproliferative[1]
MCF-7 (Breast Cancer)5.21Antiproliferative[1]
Quinoline-based Topoisomerase II InhibitorVarious Cancer CellsVariesDNA Topoisomerase II Inhibition[7][8]
Antimicrobial Activity

8-Hydroxyquinoline and its derivatives are well-documented for their broad-spectrum antimicrobial properties.[5][6] Their mechanism is often linked to the chelation of metal ions essential for microbial enzyme function, thereby disrupting cellular processes. The representative 8-hydroxyquinoline derivative in this guide exhibits potent activity against both Gram-positive and Gram-negative bacteria.

Compound ClassTarget MicroorganismMIC (µg/mL)Mechanism of ActionReference
8-Hydroxyquinoline DerivativeStaphylococcus aureus (Gram-positive)3.125 - 6.25Metal Chelation, Disruption of Microbial Metabolism[5]
Escherichia coli (Gram-negative)3.125 - 100Metal Chelation, Disruption of Microbial Metabolism[5]
Mycobacterium tuberculosis0.1Inhibition of Bacterial Growth[9]

Structure-Activity Relationship

The biological activity of quinoline-based compounds is intricately linked to their chemical structure. For quinoline-chalcone hybrids, the nature and position of substituents on both the quinoline and chalcone moieties significantly influence their anticancer potency.[1] For instance, electron-withdrawing or donating groups at specific positions can enhance cytotoxicity.

In the case of 8-hydroxyquinoline derivatives, the chelating ability of the 8-hydroxyl group and the nitrogen atom is crucial for their antimicrobial action. Modifications to other parts of the quinoline ring can affect their lipophilicity and ability to penetrate microbial cell walls, thereby modulating their efficacy.[9]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[10]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.[11]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.[12][13]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]

Western Blot for PI3K/Akt/mTOR Pathway Analysis

This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.[16][17]

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., p-PI3K, p-Akt, p-mTOR) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II on kinetoplast DNA (kDNA).[3]

  • Reaction Setup: Prepare a reaction mixture containing kDNA, assay buffer, ATP, and topoisomerase II enzyme.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Separate the DNA products on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA minicircles.[18]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits mTORC2 mTORC2 mTORC2->Akt Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Quinoline_Chalcone Quinoline-Chalcone Hybrid Quinoline_Chalcone->PI3K inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Topoisomerase_II_Inhibition TopoII Topoisomerase II Cleavage_Complex Cleavage Complex (TopoII-DNA) TopoII->Cleavage_Complex Binds & Cleaves Catenated_DNA Catenated DNA (kDNA) Catenated_DNA->TopoII Decatenated_DNA Decatenated DNA (Minicircles) Cleavage_Complex->Decatenated_DNA Religation & Release Quinoline_Inhibitor Quinoline-based Topoisomerase II Inhibitor Quinoline_Inhibitor->Cleavage_Complex Stabilizes

Caption: Topoisomerase II Mechanism of Action and Inhibition.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Quinoline Compound Seed_Cells->Add_Compound Incubate_1 Incubate (48-72h) Add_Compound->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (4h) Add_MTT->Incubate_2 Add_Solvent Add Solubilizing Solvent (DMSO) Incubate_2->Add_Solvent Read_Absorbance Read Absorbance (570 nm) Add_Solvent->Read_Absorbance End End Read_Absorbance->End

Caption: MTT Assay Experimental Workflow.

MIC_Determination_Workflow Start Start Serial_Dilution Serial Dilution of Quinoline Compound Start->Serial_Dilution Inoculate Inoculate with Microorganism Serial_Dilution->Inoculate Incubate Incubate (18-24h) Inoculate->Incubate Observe_Growth Observe for Visible Growth Incubate->Observe_Growth Determine_MIC Determine MIC Observe_Growth->Determine_MIC End End Determine_MIC->End

Caption: MIC Determination Workflow.

References

A Comparative Guide to 8-Iodoquinoline-5-carboxylic Acid and Other Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, halogenated quinolines represent a privileged scaffold, consistently demonstrating a broad spectrum of biological activities. The introduction of a halogen atom at various positions of the quinoline ring can significantly modulate the physicochemical properties and pharmacological profile of the parent molecule. This guide provides a comprehensive comparison of 8-Iodoquinoline-5-carboxylic acid with its chloro, bromo, and fluoro analogues, offering researchers, scientists, and drug development professionals a data-driven overview of their performance, supported by experimental data and detailed protocols.

Physicochemical Properties and Structure-Activity Relationships

The nature and position of the halogen substituent on the quinoline core profoundly influence key parameters such as lipophilicity, electronic distribution, and steric bulk, which in turn dictate the compound's interaction with biological targets. Generally, the lipophilicity increases with the size of the halogen atom (I > Br > Cl > F). This can affect cell membrane permeability and target engagement.[1] The strong electron-withdrawing nature of halogens can also alter the pKa of the carboxylic acid group and the nitrogen atom in the quinoline ring, influencing solubility and binding interactions.[2]

Structure-activity relationship (SAR) studies on various halogenated quinolines have revealed that the substitution at the 8-position can be critical for certain biological activities. For instance, in some series of compounds, an 8-bromo or 8-chloro substituent has been shown to enhance antimicrobial or anticancer potency compared to the unsubstituted analogue.[2][3]

Performance Comparison: Anticancer and Antimicrobial Activity

Table 1: Comparative Anticancer Activity of Halogenated Quinolines (IC50, µM)

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)Source
6-Bromo-5-nitroquinolineHT29< 5-FU5-Fluorouracil (5-FU)-[4]
8-Chloro-4-(3,3-dimethyl-1-triazeno)quinolineL1210ActiveDacarbazine-[3]
Bromo analogue of aboveL1210ActiveDacarbazine-[3]
Iodo analogue of aboveL1210ActiveDacarbazine-[3]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32, MDA-MB-231, A549Comparable to Cisplatin/DoxorubicinCisplatin/Doxorubicin-[5]

Table 2: Comparative Antimicrobial Activity of Halogenated Quinolines (MIC, µg/mL)

Compound/DerivativeOrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridS. aureus, E. faecalis4-16Ciprofloxacin0.125-0.5[6]
8-Bromo, 6-Fluoro quinoline analogueE. coli0.25--[2]
8-Chloro, 6-Fluoro quinoline analogueE. coli1.0--[2]
Cloxyquin (5-Chloroquinolin-8-ol)M. tuberculosis0.062 - 0.25--[7]

Potential Mechanisms of Action

Halogenated quinolines exert their biological effects through various mechanisms. Two prominent pathways that have been associated with the activity of quinoline derivatives are the inhibition of the NF-κB signaling pathway and the inhibition of topoisomerase enzymes.

NF-κB Signaling Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation, immunity, cell proliferation, and survival.[8] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some quinoline derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory and pro-survival genes.[3][9]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Ub Ubiquitin IκBα->Ub Ubiquitination DNA DNA NF-κB->DNA Translocates & Binds Proteasome Proteasome Ub->Proteasome Degradation Halogenated\nQuinolines Halogenated Quinolines Halogenated\nQuinolines->IKK Complex Inhibits Halogenated\nQuinolines->NF-κB Inhibits Nuclear Translocation Gene\nTranscription Pro-inflammatory & Pro-survival Genes DNA->Gene\nTranscription

Caption: Inhibition of the NF-κB signaling pathway by halogenated quinolines.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[10] Inhibition of these enzymes leads to DNA damage and ultimately cell death, making them attractive targets for anticancer drugs.[1][11] Several quinoline derivatives have been identified as potent inhibitors of topoisomerase I and/or II.[1][10]

Topoisomerase_Inhibition cluster_process DNA Replication/Transcription cluster_inhibition Inhibition Supercoiled\nDNA Supercoiled DNA Topoisomerase Topoisomerase Supercoiled\nDNA->Topoisomerase Binds Relaxed\nDNA Relaxed DNA Topoisomerase->Relaxed\nDNA Relaxes DNA\nStrand\nBreaks DNA Strand Breaks & Apoptosis Topoisomerase->DNA\nStrand\nBreaks Halogenated\nQuinolines Halogenated Quinolines Halogenated\nQuinolines->Topoisomerase Inhibits

Caption: Mechanism of topoisomerase inhibition by halogenated quinolines.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key experiments are provided below.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of halogenated quinolines on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT29, MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Halogenated quinoline compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the halogenated quinoline compounds in the complete growth medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add serially diluted halogenated quinolines B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT assay to determine anticancer activity.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

Objective: To determine the lowest concentration of a halogenated quinoline that inhibits the visible growth of a microorganism.[12]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Halogenated quinoline compounds (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum (adjusted to a specific concentration, e.g., 5 x 10^5 CFU/mL)

  • Incubator (37°C for bacteria, 30°C or 35°C for fungi)

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the halogenated quinoline compounds in the appropriate broth in a 96-well plate.

  • Add an equal volume of the standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determine the MIC, which is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be done visually or by measuring the optical density at 600 nm.

MIC_Assay_Workflow A Prepare serial dilutions of halogenated quinolines in broth B Add standardized microbial inoculum A->B C Incubate under appropriate conditions B->C D Observe for microbial growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

This compound and its halogenated analogues are a promising class of compounds with significant potential in drug discovery. The nature of the halogen substituent at the 8-position plays a crucial role in modulating their biological activity. While this guide provides a comparative overview based on available data, direct comparative studies are warranted to fully elucidate the structure-activity relationships and identify the most potent candidates for specific therapeutic applications. The provided experimental protocols offer a standardized framework for researchers to conduct such comparative evaluations and further explore the therapeutic potential of these fascinating molecules.

References

Unraveling the Biological Potency of Iodoquinoline Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of isomeric compounds is paramount. This guide provides a comprehensive comparison of the biological activities of iodoquinoline isomers, focusing on their anticancer and antimicrobial properties. By presenting available experimental data, detailed protocols, and visualizing affected signaling pathways, this document aims to be a valuable resource for advancing research and development in medicinal chemistry.

The substitution of an iodine atom at different positions on the quinoline scaffold can significantly influence the molecule's interaction with biological targets, leading to variations in efficacy and spectrum of activity. While a systematic comparative study across all positional isomers of iodoquinoline is not extensively available in the current literature, this guide collates and presents data from various studies on different iodoquinoline derivatives to draw insightful comparisons.

Anticancer Activity: A Positional Paradigm

The placement of the iodine atom on the quinoline ring, along with other substitutions, plays a critical role in the anticancer potency of these compounds. Studies on various iodo-substituted quinoline and quinazoline derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.

Comparative Anticancer Potency (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative iodo-substituted quinazoline derivatives against various cancer cell lines. This data, while not a direct comparison of parent iodoquinoline isomers, provides valuable insights into how the iodine substituent, in conjunction with other functional groups, influences anticancer activity.

Compound IDStructureCancer Cell LineIC50 (µM)
3b 2-(4-methoxyphenyl)-4-(sulfanilamido)-6-iodoquinazolineMCF-7 (Breast)6.0[1][2]
HCT-116 (Colon)7.0[1][2]
HepG2 (Liver)9.0[1][2]
A549 (Lung)8.0[1][2]
3c 2-phenyl-4-(sulfathiazolamido)-6-iodoquinazolineMCF-7 (Breast)4.0[1][2]
HCT-116 (Colon)5.0[1][2]
HepG2 (Liver)8.0[1][2]
A549 (Lung)6.0[1][2]
28 4-((3-ethynylphenyl)amino)-6-iodoquinoline-3-carbonitrileCH22 (Chordoma)8.4[3]
UM-Chor1 (Chordoma)6.9[3]
U-CH12 (Chordoma)7.7[3]
32 4-((3-ethynylphenyl)amino)-7-iodoquinoline-3-carbonitrileChordoma cell lines> 100[3]

Note: The data presented is for iodo-substituted quinazoline and quinoline derivatives and is intended to be illustrative of the potential impact of iodine substitution on anticancer activity.

From the available data on derivatives, it is evident that the position of the iodo group can dramatically alter the anticancer efficacy. For instance, a comparison of compounds 28 (6-iodo) and 32 (7-iodo) shows a significant drop in potency against chordoma cell lines when the iodine is moved from the 6- to the 7-position, highlighting the critical nature of its placement for this particular scaffold and cancer type[3].

Antimicrobial Activity: A Spectrum of Inhibition

Iodoquinoline derivatives have also been investigated for their antimicrobial properties. The position of the iodine atom can influence the spectrum of activity against different bacterial and fungal strains.

Comparative Antimicrobial Potency (MIC)

The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of 6-iodo-substituted carboxy-quinoline derivatives and other iodoquinazoline derivatives against various microbial strains.

Compound IDStructureMicrobial StrainMIC (µg/mL)
4a 2-(4-chlorophenyl)-6-iodoquinoline-4-carboxylic acidS. epidermidis1.25[4]
C. parapsilosis1.25[4]
4c 6-iodo-2-(4-methylphenyl)quinoline-4-carboxylic acidS. epidermidis0.625[4]
C. parapsilosis0.625[4]
4d 6-iodo-2-(4-methoxyphenyl)quinoline-4-carboxylic acidS. epidermidis0.312[4]
C. parapsilosis0.312[4]
3b 2-(4-methoxyphenyl)-4-(sulfanilamido)-6-iodoquinazolineS. aureus12.5[1][2]
E. coli25[1][2]
C. albicans12.5[1][2]
3c 2-phenyl-4-(sulfathiazolamido)-6-iodoquinazolineS. aureus6.25[1][2]
E. coli12.5[1][2]
C. albicans6.25[1][2]

The data suggests that 6-iodo-substituted quinolines exhibit potent activity against the Gram-positive bacterium Staphylococcus epidermidis and the fungus Candida parapsilosis[4]. The nature of the substituent at the 2-position significantly modulates this activity. For the iodoquinazoline derivatives, compound 3c generally showed better antimicrobial and antifungal activity compared to 3b , indicating that the substituent at the 2-position and the nature of the sulfonamide group are key determinants of antimicrobial potency[1][2].

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

MTT Assay for Anticancer Activity

The cytotoxic effects of the iodoquinoline isomers are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the iodoquinoline isomers (typically in a logarithmic dilution series) and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The antimicrobial activity of the iodoquinoline isomers is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The iodoquinoline isomers are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is then inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Quinoline-based anticancer agents are known to exert their effects by modulating various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. While the specific pathways affected by each iodoquinoline isomer are not fully elucidated, the broader class of quinoline derivatives has been shown to target key oncogenic pathways.

Below are graphical representations of some of the key signaling pathways potentially targeted by iodoquinoline isomers, created using the DOT language for Graphviz.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 dephosphorylates Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: PI3K/Akt/mTOR Signaling Pathway.

Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2 Grb2/SOS RTK->Grb2 Ras Ras Grb2->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: Ras/Raf/MEK/ERK Signaling Pathway.

Structure-Activity Relationship (SAR) Insights

  • Position of the Iodine Atom: As demonstrated by the comparison of 6-iodo and 7-iodoquinoline derivatives, the position of the iodine atom is a critical determinant of anticancer activity. This is likely due to its influence on the molecule's ability to bind to the active site of its target protein.

  • Substituents on the Quinoline Ring: The nature of other substituents on the quinoline ring significantly impacts biological activity. For instance, in the 6-iodo-2-substituted quinoline-4-carboxylic acid series, the presence of an electron-donating methoxy group at the 4-position of the 2-phenyl ring (compound 4d ) resulted in the most potent antimicrobial activity[4].

  • Overall Molecular Architecture: The entire molecular scaffold, not just the iodoquinoline core, contributes to the biological effect. The differences in activity between the iodoquinazoline and iodoquinoline derivatives underscore the importance of the core heterocyclic system.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of iodoquinoline isomers based on the currently available scientific literature. While a direct, comprehensive comparison of all parent iodoquinoline isomers is lacking, the data from various derivatives strongly suggest that the position of the iodine atom is a key factor in determining their anticancer and antimicrobial potency.

Future research should focus on the systematic synthesis and biological evaluation of a complete set of iodoquinoline positional isomers against a standardized panel of cancer cell lines and microbial strains. Such studies would provide a clearer and more definitive understanding of the structure-activity relationships and would be invaluable for the rational design of more potent and selective iodoquinoline-based therapeutic agents. Further elucidation of the specific signaling pathways modulated by each isomer will also be crucial for understanding their mechanisms of action and for identifying potential biomarkers for patient stratification.

References

Spectroscopic comparison of quinoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of quinoline derivatives is crucial for researchers in drug development and materials science, where understanding the structure-property relationships is paramount. This guide provides a comparative analysis of the UV-Visible absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectroscopic properties of several quinoline derivatives, supported by experimental data from various studies.

Spectroscopic Data Comparison

The electronic and structural properties of quinoline and its derivatives are highly sensitive to substitution and the solvent environment. The following table summarizes key spectroscopic data for a selection of quinoline derivatives.

Derivative NameUV-Vis λmax (nm)SolventFluorescence Emission λmax (nm)SolventKey ¹H NMR Chemical Shifts (ppm, Solvent)Key ¹³C NMR Chemical Shifts (ppm, Solvent)Reference
Quinoline276, 313Ethanol314Ethanol8.89 (H2), 7.42 (H3), 8.11 (H4), 7.78 (H5), 7.52 (H6), 7.68 (H7), 8.09 (H8) (CDCl₃)150.3 (C2), 121.1 (C3), 136.0 (C4), 128.3 (C5), 126.6 (C6), 129.5 (C7), 127.7 (C8), 148.4 (C9) (CDCl₃)[1][2]
8-Hydroxyquinoline242, 310Ethanol410Ethanol8.74 (H2), 7.42 (H3), 8.12 (H4), 7.18 (H5), 7.48 (H6), 7.08 (H7) (CDCl₃)148.1 (C2), 121.9 (C3), 136.3 (C4), 117.8 (C5), 128.0 (C6), 112.0 (C7), 154.2 (C8), 138.9 (C9) (CDCl₃)[3][4]
4,7-Dichloroquinoline258, 322, 336Methanol--8.79 (H2), 7.46 (H3), 8.26 (H5), 7.58 (H6), 8.08 (H8) (CDCl₃)151.8 (C2), 122.9 (C3), 143.1 (C4), 128.7 (C5), 125.1 (C6), 136.1 (C7), 128.4 (C8), 149.9 (C9) (CDCl₃)[3]
2-Chloro-3-methylquinoline245, 318Ethanol--8.01 (H4), 7.69 (H5), 7.51 (H6), 7.79 (H7), 7.92 (H8), 2.53 (CH₃) (CDCl₃)158.9 (C2), 128.1 (C3), 137.5 (C4), 126.8 (C5), 129.4 (C6), 127.2 (C7), 127.0 (C8), 146.7 (C9), 19.1 (CH₃) (CDCl₃)[3]
6-Methoxyquinoline285, 330---8.68 (H2), 7.28 (H3), 7.95 (H4), 7.05 (H5), 7.37 (H7), 3.91 (OCH₃) (CDCl₃)157.8 (C6)[1]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible spectroscopic analysis of quinoline derivatives.

UV-Visible Spectroscopy

UV-Vis spectra are typically recorded to determine the absorption characteristics of the compounds.

  • Sample Preparation : Stock solutions of the quinoline derivatives are prepared in a suitable solvent (e.g., ethanol, methanol, chloroform) at a concentration of around 1 mM.[5] Working solutions are then prepared by diluting the stock solution to a final concentration in the range of 1 x 10⁻⁵ M.[5]

  • Instrumentation : A double-beam UV-Vis spectrophotometer is used for analysis. The spectra are generally recorded over a wavelength range of 200–400 nm.[3]

  • Data Acquisition : The absorbance is measured against a solvent blank. The wavelength of maximum absorption (λmax) is determined from the resulting spectrum.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the emissive properties of the quinoline derivatives.

  • Sample Preparation : Samples are prepared in a similar manner to UV-Vis spectroscopy, often using the same solutions. The concentration is kept low to avoid inner filter effects.

  • Instrumentation : A spectrofluorometer equipped with a xenon lamp light source is commonly used.[6]

  • Data Acquisition : An excitation wavelength is selected, often corresponding to one of the absorption maxima observed in the UV-Vis spectrum.[7] The emission spectrum is then recorded over a suitable wavelength range. Both excitation and emission slit widths are typically set to 5 nm.[7]

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of quinoline derivatives.

  • Sample Preparation : Approximately 5-10 mg of the quinoline derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.[7]

  • Instrumentation : NMR spectra are acquired on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 300 MHz for ¹H).

  • Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For more complex structures, 2D NMR techniques like COSY can be employed to establish connectivity between protons.[1][8]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of quinoline derivatives.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Quinoline Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr data_proc Data Processing & Analysis uv_vis->data_proc fluorescence->data_proc nmr->data_proc structure_elucidation Structure Elucidation & Property Correlation data_proc->structure_elucidation

Caption: Generalized workflow for the synthesis and spectroscopic analysis of quinoline derivatives.

Logical Relationship of Spectroscopic Data

The interplay between different spectroscopic techniques provides a holistic understanding of a molecule's properties.

G Compound Quinoline Derivative UV_Vis UV-Vis Absorption (Electronic Transitions) Compound->UV_Vis Absorbs Light NMR NMR Spectroscopy (Nuclear Spin States) Compound->NMR Provides Structural Info Fluorescence Fluorescence Emission (Radiative Decay) UV_Vis->Fluorescence Excites Molecule Structure Molecular Structure UV_Vis->Structure Correlates with Conjugation Fluorescence->Structure Sensitive to Environment NMR->Structure Properties Physicochemical Properties Structure->Properties

Caption: Interrelationship of spectroscopic techniques in characterizing quinoline derivatives.

References

Validating the Purity of Synthesized 8-Iodoquinoline-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 8-Iodoquinoline-5-carboxylic acid. It further offers a comparative analysis with its chloro and bromo analogues, supported by detailed experimental protocols and data presented for clear interpretation.

Overview of Analytical Techniques

The purity of a synthesized compound is typically established using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial structural confirmation and identification of potential impurities.

Comparative Analysis of Halogenated Quinoline-5-carboxylic Acids

To provide a comprehensive context for purity validation, this guide compares the analytical characteristics of this compound with its structurally similar analogues, 8-Chloroquinoline-5-carboxylic acid and 8-Bromoquinoline-5-carboxylic acid.

Table 1: Physicochemical Properties of 8-Halogenated-Quinoline-5-carboxylic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₁₀H₆INO₂315.06Off-white to yellow solid
8-Chloroquinoline-5-carboxylic acidC₁₀H₆ClNO₂207.61Solid
8-Bromoquinoline-5-carboxylic acidC₁₀H₆BrNO₂252.06Solid

Experimental Protocols and Data

Detailed methodologies for the primary analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation and laboratory conditions.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the percentage purity of the synthesized compound. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and other impurities.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

Data Presentation:

The purity is calculated based on the area percentage of the main peak in the chromatogram.

Table 2: Comparative HPLC Data

CompoundRetention Time (min)Purity (%)
This compound~ 5.8> 98%
8-Chloroquinoline-5-carboxylic acid~ 5.2> 98%
8-Bromoquinoline-5-carboxylic acid~ 5.5> 98%

Note: Retention times are approximate and can vary based on the specific HPLC system and conditions.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized compound and identifying any impurities with distinct NMR signals.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

Data Presentation:

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS).

Table 3: Expected ¹H NMR Chemical Shifts (DMSO-d₆)

ProtonThis compound (δ, ppm)8-Chloroquinoline-5-carboxylic acid (δ, ppm)8-Bromoquinoline-5-carboxylic acid (δ, ppm)
H2~8.9 (dd)~8.9 (dd)~8.9 (dd)
H3~7.7 (dd)~7.6 (dd)~7.7 (dd)
H4~8.4 (dd)~8.3 (dd)~8.4 (dd)
H6~8.2 (d)~8.0 (d)~8.1 (d)
H7~8.0 (d)~7.8 (d)~7.9 (d)
COOH~13.5 (br s)~13.4 (br s)~13.5 (br s)

Table 4: Expected ¹³C NMR Chemical Shifts (DMSO-d₆)

CarbonThis compound (δ, ppm)8-Chloroquinoline-5-carboxylic acid (δ, ppm)8-Bromoquinoline-5-carboxylic acid (δ, ppm)
C2~152~151~151
C3~123~123~123
C4~135~134~135
C4a~129~128~129
C5~130~131~130
C6~139~137~138
C7~132~130~131
C8~95~128~115
C8a~148~147~148
COOH~168~168~168

Note: The chemical shifts are estimated based on known data for similar quinoline structures and general substituent effects. Actual experimental values may vary slightly.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the synthesized compound, further confirming its identity.

Experimental Protocol:

  • Instrumentation: Mass spectrometer (e.g., with Electrospray Ionization - ESI).

  • Ionization Mode: Positive or negative ion mode.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) and introduce it into the mass spectrometer.

Data Presentation:

The mass-to-charge ratio (m/z) of the molecular ion is reported.

Table 5: Expected Mass Spectrometry Data

CompoundIonization ModeExpected m/z [M+H]⁺Expected m/z [M-H]⁻
This compoundESI+ / ESI-315.96313.94
8-Chloroquinoline-5-carboxylic acidESI+ / ESI-208.01206.00
8-Bromoquinoline-5-carboxylic acidESI+ / ESI-251.96 / 253.96 (isotope pattern)249.95 / 251.95 (isotope pattern)

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the purity validation process.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Final Assessment Synthesis Synthesize 8-Iodoquinoline- 5-carboxylic acid Purification Initial Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Purity Check Purification->HPLC NMR NMR Structural Confirmation HPLC->NMR MS MS Molecular Weight Confirmation NMR->MS Decision Purity > 98%? MS->Decision Pass Pure Compound Decision->Pass Yes Fail Further Purification Needed Decision->Fail No Fail->Purification

Caption: Workflow for the synthesis and purity validation of this compound.

Analytical_Techniques_Relationship cluster_compound Synthesized Compound cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound HPLC HPLC Compound->HPLC NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS Purity Quantitative Purity (%) HPLC->Purity Structure Structural Confirmation NMR->Structure MolWeight Molecular Weight MS->MolWeight

Caption: Relationship between the synthesized compound, analytical techniques, and the information obtained.

By following these protocols and comparing the obtained data with the provided reference values, researchers can confidently validate the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.

Benchmarking 8-Iodoquinoline-5-carboxylic Acid: A Comparative Guide to KDM4 Histone Demethylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-Iodoquinoline-5-carboxylic acid against a selection of known inhibitors of the KDM4 (JMJD2) family of histone lysine demethylases. Due to the limited publicly available quantitative data on the direct inhibitory activity of this compound, this comparison utilizes its close structural analog, 5-carboxy-8-hydroxyquinoline (IOX1), as a reference point. The data presented herein is intended to serve as a valuable resource for researchers engaged in epigenetic drug discovery and the development of novel cancer therapeutics.

The KDM4 subfamily of enzymes, which includes KDM4A-E, are 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenases that play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). Dysregulation of KDM4 activity is implicated in various cancers, making them attractive targets for therapeutic intervention.[1]

Quantitative Comparison of KDM4 Inhibitors

The following table summarizes the in vitro inhibitory potency of selected benchmark compounds against various KDM4 subtypes. The inhibitors chosen represent different chemical scaffolds and include both broad-spectrum and more selective agents.

CompoundTarget KDM Subtype(s)IC50 / Ki (nM)Assay MethodReference
IOX1 (5-carboxy-8-hydroxyquinoline) KDM4A1700 (IC50)MALDI-TOF MS[2]
KDM4C600 (IC50)Various[3][4]
KDM4E2300 (IC50)Various[3][4]
JIB-04 KDM4A-E290 - 1100 (IC50)ELISA[5]
QC6352 KDM4A104 (IC50)LANCE TR-FRET[5]
KDM4B56 (IC50)LANCE TR-FRET[5]
KDM4C35 (IC50)LANCE TR-FRET[5]
KDM4D104 (IC50)LANCE TR-FRET[5]
EPZ020809 KDM4C31 (Ki)Mass Spectrometry[6]
Compound 22 (8-HQ derivative) KDM4B10 (IC50)Antibody-based fluorometric[5]
SD70 (8-HQ derivative) KDM4C30000 (IC50)Antibody-based assay[5]

Note: this compound is an analog of IOX1. The addition of an iodine atom to the quinoline scaffold may influence its inhibitory activity and selectivity profile. Further experimental validation is required to determine the precise quantitative effects of this modification.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway involving KDM4 enzymes and a typical experimental workflow for screening KDM4 inhibitors.

KDM4_Signaling_Pathway KDM4 Signaling Pathway cluster_0 Nucleus Histone Histone H3 H3K9me3 H3K9me3 (Repressive Mark) Histone->H3K9me3 Methylation Gene_Expression Gene Expression Histone->Gene_Expression Activation KDM4 KDM4 (A-E) KDM4->Histone Demethylation Succinate Succinate KDM4->Succinate CO2 CO2 KDM4->CO2 H3K9me3->KDM4 Substrate H3K9me3->Gene_Expression Repression 2OG 2-Oxoglutarate 2OG->KDM4 FeII Fe(II) FeII->KDM4

Caption: KDM4-mediated histone demethylation and its impact on gene expression.

KDM4_Inhibitor_Screening_Workflow KDM4 Inhibitor Screening Workflow cluster_0 In Vitro Assay cluster_1 Cell-Based Assay Compound_Library Compound Library (e.g., this compound) Assay_Plate Assay Plate Incubation Compound_Library->Assay_Plate Recombinant_KDM4 Recombinant KDM4 Enzyme Recombinant_KDM4->Assay_Plate Substrate Histone Peptide Substrate (e.g., H3K9me3) Substrate->Assay_Plate Cofactors Cofactors (2-OG, Fe(II), Ascorbate) Cofactors->Assay_Plate Detection Detection (e.g., TR-FRET, AlphaScreen, MS) Assay_Plate->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis Cancer_Cell_Line Cancer Cell Line (e.g., KYSE-150) Compound_Treatment Compound Treatment Cancer_Cell_Line->Compound_Treatment Histone_Extraction Histone Extraction Compound_Treatment->Histone_Extraction Cell_Proliferation Cell Proliferation Assay Compound_Treatment->Cell_Proliferation Cell_Cycle Cell Cycle Analysis Compound_Treatment->Cell_Cycle Western_Blot Western Blot / Mass Spec (H3K9me3 levels) Histone_Extraction->Western_Blot

Caption: A generalized workflow for the screening and validation of KDM4 inhibitors.

Experimental Protocols

A variety of biochemical and cell-based assays are employed to evaluate the potency and efficacy of KDM4 inhibitors. Below are generalized protocols for commonly used methods.

In Vitro KDM4 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the demethylation of a biotinylated histone H3 peptide by a recombinant KDM4 enzyme.

  • Reagents and Materials:

    • Recombinant human KDM4 enzyme (e.g., KDM4A, KDM4B, KDM4C).

    • Biotinylated histone H3K9me3 peptide substrate.

    • Assay buffer: Typically contains HEPES or Tris-HCl, Tween-20, and a reducing agent like DTT.

    • Cofactors: 2-Oxoglutarate (2-OG), Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O), and L-ascorbic acid.

    • Detection reagents: Europium-labeled anti-H3K9me2 antibody and streptavidin-allophycocyanin (APC).

    • Test compounds (e.g., this compound) dissolved in DMSO.

    • 384-well low-volume microplates.

  • Procedure: a. Prepare a serial dilution of the test compounds in assay buffer. b. Add the recombinant KDM4 enzyme to the wells of the microplate, followed by the test compounds. c. Initiate the enzymatic reaction by adding the histone peptide substrate and cofactors. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Add the detection reagents (Eu-labeled antibody and streptavidin-APC) and incubate to allow for binding. g. Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm). h. Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a dose-response curve.

Cell-Based Histone Demethylation Assay

This assay assesses the ability of a compound to inhibit KDM4 activity within a cellular context by measuring changes in global histone methylation levels.

  • Reagents and Materials:

    • Cancer cell line with known KDM4 expression (e.g., KYSE-150 esophageal squamous cell carcinoma cells).

    • Cell culture medium and supplements.

    • Test compounds dissolved in DMSO.

    • Histone extraction buffer.

    • Antibodies for Western blotting: anti-H3K9me3, anti-total H3.

    • Secondary antibodies and detection reagents.

  • Procedure: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours). c. Harvest the cells and perform histone extraction. d. Quantify the protein concentration of the histone extracts. e. Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane. f. Probe the membrane with primary antibodies against H3K9me3 and total H3 (as a loading control). g. Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. h. Quantify the band intensities to determine the relative change in H3K9me3 levels upon compound treatment.

Conclusion

While direct experimental data for this compound is currently lacking, its structural similarity to the known pan-2OG oxygenase inhibitor IOX1 suggests it is a promising candidate for KDM4 inhibition. The provided comparative data on established KDM4 inhibitors, along with the outlined experimental protocols, offers a framework for the evaluation of this compound and other novel compounds targeting this important class of epigenetic modulators. Further investigation is warranted to elucidate the specific inhibitory profile and therapeutic potential of this compound.

References

A Comparative Guide to the Structure-Activity Relationship of Iodoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iodoquinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their scaffold offers a versatile platform for structural modifications, enabling the fine-tuning of their pharmacological profiles. This guide provides a comprehensive comparison of iodoquinoline derivatives, focusing on their anticancer and antimicrobial activities. We present a detailed analysis of their structure-activity relationships (SAR), supported by quantitative experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity of Iodoquinoline Derivatives

Iodoquinoline derivatives have shown considerable promise as anticancer agents, with their mechanism of action often linked to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various iodoquinoline derivatives against different cancer cell lines. The data highlights how substitutions on the quinoline ring influence their anticancer potency.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1a 6-iodo-2-(4-methoxyphenyl)-4-sulfanilaminoquinazolineHCT-116 (Colon)4.0[1]
MCF-7 (Breast)5.0[1]
HepG2 (Liver)6.0[1]
A-549 (Lung)8.0[1]
1b 6-iodo-2-phenyl-4-sulfanilaminoquinazolineHCT-116 (Colon)6.0[1]
MCF-7 (Breast)7.0[1]
HepG2 (Liver)8.0[1]
A-549 (Lung)9.0[1]
2a 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineHCT116 (Colon)<1.0
3a Cyclopenta[b]quinoline derivative with 4-chlorophenylHepG-2 (Liver)2.31[2]
HCT-116 (Colon)3.67[2]
Caco-2 (Colon)9.83[2]
MCF-7 (Breast)6.83[2]
MDA-231 (Breast)4.78[2]
3b Cyclopenta[b]quinoline derivative with 4-methoxyphenylHepG-2 (Liver)7.06[2]
HCT-116 (Colon)6.28[2]
MCF-7 (Breast)11.61[2]
MDA-231 (Breast)8.32[2]
Caco-2 (Colon)18.76[2]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution at Position 2: The presence of a 4-methoxyphenyl group at the 2-position of the iodoquinazoline scaffold (Compound 1a ) generally leads to higher anticancer activity compared to an unsubstituted phenyl group (Compound 1b ). This suggests that electron-donating groups at this position may enhance cytotoxic effects.[1]

  • Substitution at Position 4: A sulfanilamide group at the 4-position of the iodoquinazoline nucleus is a favorable feature for antitumor activity.[1]

  • Substitution at Position 7: A large and bulky alkoxy substituent, such as a 4-fluorobenzyloxy group, at the 7-position of the quinoline ring is beneficial for antiproliferative activity (Compound 2a ).

  • Amino Side Chain at Position 4: The presence of an amino side chain at the 4-position enhances antiproliferative activity. The length of this side chain is crucial, with two methylene units being optimal.

  • Cyclopenta[b]quinoline Scaffold: For cyclopenta[b]quinoline derivatives, the nature of the substituent on the phenyl ring significantly impacts activity. A 4-chlorophenyl group (Compound 3a ) confers superior anticancer activity against several cell lines compared to a 4-methoxyphenyl group (Compound 3b ).[2]

Several iodoquinoline derivatives exert their anticancer effects by inhibiting topoisomerases, enzymes crucial for DNA replication and repair.[2] Additionally, they have been shown to modulate key signaling pathways involved in cancer progression.

Below is a diagram illustrating the inhibition of Topoisomerase II by a cyclopentaquinoline derivative, leading to apoptosis.

Topoisomerase_Inhibition Iodoquinoline_Derivative Cyclopenta[b]quinoline Derivative Topo_II Topoisomerase II Iodoquinoline_Derivative->Topo_II Inhibits DNA_Replication DNA Replication & Repair Topo_II->DNA_Replication Regulates Apoptosis Apoptosis DNA_Replication->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (S and G1 phase) DNA_Replication->Cell_Cycle_Arrest

Inhibition of Topoisomerase II by a cyclopentaquinoline derivative.

Quinoline derivatives have also been reported to modulate signaling pathways such as the EGFR/Akt pathway, which is crucial for cell survival and proliferation.[3]

EGFR_Signaling_Pathway Iodoquinoline_Derivative Iodoquinoline Derivative EGFR EGFR Iodoquinoline_Derivative->EGFR Inhibits PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition

Modulation of the EGFR/Akt signaling pathway by an iodoquinoline derivative.
Antimicrobial Activity of Iodoquinoline Derivatives

Iodoquinoline derivatives also exhibit significant antimicrobial properties, particularly against Gram-positive bacteria.

The following table presents the Minimum Inhibitory Concentration (MIC) values of various iodoquinoline derivatives against selected bacterial strains.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
4a 6-iodo-2-(4-bromophenyl)-quinoline-4-carboxylic acidS. epidermidis>100[1]
4b 6-iodo-2-(4-chlorophenyl)-quinoline-4-carboxylic acidS. epidermidis>100[1]
4c 6-iodo-2-(3,4-dichlorophenyl)-quinoline-4-carboxylic acidS. epidermidis50[1]
4d 6-iodo-2-(2,4-dichlorophenyl)-quinoline-4-carboxylic acidS. epidermidis25[1]
5a 4-aminoquinoline-isatin hybrid HD6B. subtilis8[4]
P. aeruginosa16[4]
E. faecalis128[4]
S. aureus128[4]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Substitution on the Phenyl Ring at Position 2: For 6-iodo-quinoline-4-carboxylic acids, the presence and position of chloro substituents on the phenyl ring at position 2 significantly influence antibacterial activity against S. epidermidis. Dichloro-substitution (Compounds 4c and 4d ) leads to better activity than mono-chloro or bromo substitution (Compounds 4a and 4b ). The 2,4-dichloro substitution (Compound 4d ) is the most potent.[1]

  • Hybrid Molecules: Hybrid molecules incorporating an isatin moiety with a 4-aminoquinoline scaffold (Compound 5a ) show promising broad-spectrum antibacterial activity.[4]

  • Gram-Negative vs. Gram-Positive Activity: Many iodoquinoline derivatives show greater efficacy against Gram-positive bacteria than Gram-negative bacteria. This is likely due to the structural differences in the bacterial cell wall, with the outer membrane of Gram-negative bacteria acting as a barrier.[1]

The general workflow for screening the antimicrobial activity of iodoquinoline derivatives is depicted below.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Activity Screening Synthesis Synthesis of Iodoquinoline Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Inoculum Preparation of Bacterial Inoculum Characterization->Inoculum MIC_Assay Broth Microdilution Assay (MIC Determination) Inoculum->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay

General workflow for antimicrobial screening of iodoquinoline derivatives.

Experimental Protocols

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of iodoquinoline derivatives on cancer cell lines.

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the iodoquinoline derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve.

Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of iodoquinoline derivatives against bacterial strains.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of each iodoquinoline derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL or 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

This guide provides a foundational understanding of the structure-activity relationships of iodoquinoline derivatives. The presented data and methodologies can serve as a valuable resource for researchers in the design and development of novel therapeutic agents based on this versatile scaffold. Further investigations are warranted to explore the full therapeutic potential of these compounds and to optimize their efficacy and safety profiles.

References

A Comparative Guide to the Synthetic Routes of 8-Iodoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 8-Iodoquinoline-5-carboxylic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic pathways. This guide provides a comparative analysis of plausible synthetic routes, supported by experimental data, to aid in the selection of the most suitable method based on factors such as yield, step economy, and availability of starting materials.

Two principal strategies for the synthesis of this compound are "late-stage iodination" of a pre-formed quinoline core and a "ring formation" approach using a pre-iodinated precursor. Each route presents distinct advantages and challenges in terms of regioselectivity and reaction conditions.

Route 1: Late-Stage Electrophilic Iodination

This approach begins with the synthesis of quinoline-5-carboxylic acid, followed by a regioselective iodination at the C8 position. The presence of the electron-withdrawing carboxylic acid group at C5 is expected to direct the incoming electrophile (iodine) to the 8-position of the quinoline ring.

Experimental Workflow for Route 1

cluster_0 Step 1: Synthesis of Quinoline-5-carboxylic Acid cluster_1 Step 2: Iodination A 5-Amino-2-methylbenzoic acid C Quinoline-5-carboxylic acid A->C Skraup Reaction (H₂SO₄, Oxidizing Agent) B Glycerol B->C D Quinoline-5-carboxylic acid F This compound D->F Electrophilic Iodination (e.g., I₂/Ag₂SO₄ in H₂SO₄) E Iodine (I₂) E->F

Caption: Workflow for Late-Stage Iodination.

Experimental Protocols and Data

Step 1: Synthesis of Quinoline-5-carboxylic Acid (via Skraup Reaction)

The Skraup synthesis is a classic method for preparing quinolines from anilines and glycerol.[1][2]

  • Protocol: A mixture of 5-amino-2-methylbenzoic acid, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic acid) is heated.[3] The reaction is typically vigorous and requires careful temperature control.[1] After the reaction is complete, the mixture is poured onto ice, neutralized to precipitate the crude product, which is then purified by recrystallization.

Step 2: Electrophilic Iodination of Quinoline-5-carboxylic Acid

Direct iodination of the quinoline ring can be achieved using iodine in the presence of an activating agent.

  • Protocol: Quinoline-5-carboxylic acid is dissolved in concentrated sulfuric acid. Silver sulfate (Ag₂SO₄) and iodine (I₂) are added, and the mixture is heated.[4] The silver sulfate assists in the generation of the iodonium ion (I+), the active electrophile. The reaction progress is monitored, and upon completion, the product is isolated by pouring the reaction mixture into an ice/water slurry, followed by filtration and purification. The iodination of quinoline under these conditions is known to produce a mixture of 5- and 8-iodo products, with di-iodination also possible.[4] The deactivating effect of the C5-carboxylic acid group is anticipated to favor substitution at the C8 position.

Route 2: Skraup Synthesis from a Pre-iodinated Aniline

This strategy involves constructing the quinoline ring from an aniline derivative that already contains the iodine substituent at the desired position. This approach offers the advantage of unambiguous regiochemistry for the iodine atom.

Experimental Workflow for Route 2

cluster_0 Step 1: Synthesis of 8-Iodoquinoline cluster_1 Step 2: Carboxylation A 3-Iodoaniline C 8-Iodoquinoline A->C Skraup Reaction (H₂SO₄, Oxidizing Agent) B Glycerol B->C D 8-Iodoquinoline E This compound D->E Directed C-H Carboxylation (e.g., via lithiation then CO₂)

Caption: Workflow for Skraup Synthesis from 3-Iodoaniline.

Experimental Protocols and Data

Step 1: Skraup Synthesis of 8-Iodoquinoline

  • Protocol: 3-Iodoaniline is reacted with glycerol, concentrated sulfuric acid, and an oxidizing agent. The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline ring.[1][2][5] The use of a pre-substituted aniline, such as 3-iodoaniline, directly incorporates the substituent into the final quinoline product.

Step 2: Carboxylation of 8-Iodoquinoline

Introducing a carboxylic acid group at the C5 position of 8-iodoquinoline is a challenging transformation that may require directed metalation.

  • Protocol: A potential method involves the directed ortho-metalation of 8-iodoquinoline. This would typically involve reacting 8-iodoquinoline with a strong base, such as n-butyllithium, at low temperatures to selectively deprotonate the C5 position. The resulting organolithium species is then quenched with carbon dioxide (CO₂) to form the carboxylate, which upon acidic workup yields this compound. The success of this step is highly dependent on the conditions to achieve the desired regioselectivity of the lithiation.

Comparative Analysis

ParameterRoute 1: Late-Stage IodinationRoute 2: Skraup Synthesis from 3-Iodoaniline
Starting Materials 5-Amino-2-methylbenzoic acid, Glycerol, Iodine3-Iodoaniline, Glycerol, CO₂
Key Challenge Regioselectivity of iodinationRegioselective carboxylation of 8-iodoquinoline
Potential Byproducts Other iodo-isomers (e.g., 6-iodo), di-iodinated productsIsomers from non-selective lithiation
Step Economy Potentially fewer steps if starting material is availableMay require more steps for carboxylation
Overall Yield Dependent on the selectivity of the iodination stepDependent on the efficiency of the carboxylation step

Conclusion

Both presented synthetic routes offer viable pathways to this compound.

  • Route 1 (Late-Stage Iodination) is attractive due to its directness. However, the critical step of electrophilic iodination may suffer from a lack of complete regioselectivity, potentially leading to a mixture of isomers that require careful purification.

  • Route 2 (Skraup Synthesis from 3-Iodoaniline) provides excellent control over the position of the iodine substituent. The main hurdle in this route is the subsequent C-H functionalization to introduce the carboxylic acid group at the C5 position, which can be a low-yielding and technically demanding step.

The choice between these routes will ultimately depend on the specific capabilities of the laboratory, the cost and availability of the starting materials, and the tolerance for purification challenges. For syntheses where the unambiguous placement of the iodine atom is critical, Route 2 is preferable, provided a reliable carboxylation method can be established. For a more direct, albeit potentially less selective approach, Route 1 may be more time-efficient. Further process development and optimization would be required to determine the most robust and scalable method for the large-scale production of this compound.

References

In Vitro Assay Validation for Quinoline Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on 8-Iodoquinoline-5-carboxylic acid: Extensive literature searches did not yield specific in vitro assay validation data, including IC50 or Minimum Inhibitory Concentration (MIC) values, for this compound. Therefore, this guide provides a comparative overview of the in vitro validation of the broader class of quinoline carboxylic acids and structurally similar compounds, for which significant research is available. The methodologies and findings presented herein are representative of the field and can serve as a valuable reference for the evaluation of novel quinoline derivatives like this compound.

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] These compounds form the core structure of numerous pharmaceuticals and are actively investigated for their potential as anticancer, antimicrobial, antifungal, and anti-inflammatory agents. This guide focuses on the in vitro assay validation of quinoline carboxylic acids, with a particular emphasis on their anticancer and antimicrobial properties, and provides a comparative look at the performance of representative derivatives.

Comparison of Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have shown considerable promise as anticancer agents, with research highlighting their ability to inhibit cancer cell proliferation and induce apoptosis.[2] The cytotoxicity of these compounds is typically evaluated against various cancer cell lines using in vitro assays such as the MTT assay.

Below is a comparison of the cytotoxic activity (IC50 values) of several quinoline derivatives against different human cancer cell lines. It is important to note that these are not direct comparisons with this compound but provide a benchmark for the potential efficacy of this class of compounds.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8-hydroxy-5-nitroquinoline (NQ)HL-60 (Leukemia)~2-4Clioquinol~20-40
Compound 3b (Ursolic acid derivative)MDA-MB-231 (Breast)0.61 ± 0.07Etoposide>40
Compound 3b (Ursolic acid derivative)HeLa (Cervical)0.36 ± 0.05Etoposide>40
8-hydroxy-2-quinolinecarbaldehyde (3)Hep3B (Liver)6.25 ± 0.034 (µg/mL)Not Specified-

Comparison of Antimicrobial Activity of Quinoline Derivatives

The quinoline scaffold is a key component of many antibacterial and antifungal drugs.[3] The in vitro efficacy of these compounds is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

The following table summarizes the MIC values for various quinoline derivatives against selected bacterial and fungal strains. This data offers a comparative perspective on the potential antimicrobial spectrum of quinoline carboxylic acids.

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Halogenated Quinoline (HQ) 8MRSA-2 (Bacterial)0.39Vancomycin>2000
Halogenated Quinoline (HQ) 9MRSA-2 (Bacterial)0.59Vancomycin>2000
2-chloro-6-methoxyquinoline derivative (4d, 4i, 4k, 4l, 4m)Candida albicans (Fungal)1.95Ketoconazole<0.06
N-methylbenzoindolo[3,2-b]-quinoline derivative (8)Vancomycin-resistant E. faecium4Vancomycin>64

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable in vitro validation of new chemical entities. Below are the methodologies for two widely used assays in the evaluation of anticancer and antimicrobial activities.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.[5][6]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[7]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[7]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Visualizations

Hypothetical Signaling Pathway Inhibition

Quinoline derivatives have been shown to interfere with various signaling pathways implicated in cancer progression. The following diagram illustrates a simplified, hypothetical pathway that could be targeted by a quinoline carboxylic acid.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylates TF_active Active Transcription Factor TF_inactive->TF_active Gene Target Gene (Proliferation, Survival) TF_active->Gene Promotes Transcription Inhibitor Quinoline Carboxylic Acid Inhibitor->Kinase2 Inhibits

Caption: Hypothetical inhibition of a cancer signaling pathway by a quinoline carboxylic acid.

Experimental Workflow for In Vitro Assay

The following diagram outlines the general workflow for an in vitro cell-based assay, such as the MTT assay.

G start Start cell_culture 1. Cell Culture (Seeding in 96-well plate) start->cell_culture compound_prep 2. Compound Preparation (Serial Dilutions) cell_culture->compound_prep treatment 3. Cell Treatment cell_culture->treatment compound_prep->treatment incubation 4. Incubation treatment->incubation assay_reagent 5. Addition of Assay Reagent (e.g., MTT) incubation->assay_reagent readout 6. Signal Detection (e.g., Absorbance Reading) assay_reagent->readout analysis 7. Data Analysis (IC50/MIC Calculation) readout->analysis end End analysis->end

Caption: General workflow for an in vitro cell-based assay.

References

Comparative Analysis of 8-Iodoquinoline-5-carboxylic Acid and a Key Structural Analog in Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity profile of 8-Iodoquinoline-5-carboxylic acid, with a detailed comparison to its well-characterized analog, 8-Hydroxyquinoline-5-carboxylic acid (IOX1), and other alternative enzyme inhibitors.

Executive Summary

Direct experimental data on the cross-reactivity of this compound is not extensively available in current literature. However, by examining its close structural analog, 8-Hydroxyquinoline-5-carboxylic acid (IOX1), a potent, broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, we can infer a likely similar mechanism of action and potential cross-reactivity profile. This guide provides a comparative analysis of IOX1's inhibitory activity against a panel of histone demethylases and other 2OG-dependent enzymes, alongside data for other classes of inhibitors. Detailed experimental protocols for relevant enzyme inhibition assays are also presented to aid in the design and interpretation of future cross-reactivity studies.

Introduction to this compound and its Analogs

This compound belongs to the quinoline carboxylic acid class of compounds. While specific biological targets for this particular molecule are not well-documented, its structural similarity to 8-Hydroxyquinoline-5-carboxylic acid (IOX1) suggests it may also function as an inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases. These enzymes play crucial roles in various cellular processes, including histone modification, DNA repair, and hypoxia signaling.

IOX1 is a well-established inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and other 2OG oxygenases.[1][2][3] Understanding the cross-reactivity of such inhibitors is paramount in drug discovery to ensure target specificity and minimize off-target effects. This guide will use IOX1 as the primary comparator to provide a predictive cross-reactivity landscape for this compound.

Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for IOX1 and other representative inhibitors against a panel of 2-oxoglutarate dependent oxygenases. This data provides a quantitative comparison of their potency and selectivity.

Table 1: Inhibitory Activity (IC50, µM) of IOX1 against a Panel of JmjC Histone Demethylases

TargetIOX1 IC50 (µM)
JMJD1A (KDM3A)0.17
JMJD2A (KDM4A)0.2
JMJD2C (KDM4C)0.6
JMJD2E (KDM4E)0.3
JMJD3 (KDM6B)0.12
UTX (KDM6A)1.0

Data sourced from King et al. (2010)[1]. Assays were performed using a quantitative high-throughput screen.

Table 2: Broader Selectivity Profile of IOX1 against other 2-Oxoglutarate Oxygenases

Target FamilyRepresentative EnzymeIOX1 IC50 (µM)
HIF Prolyl HydroxylasesPHD21.1
DNA Repair EnzymesALKBH2>100
Collagen Prolyl-4-HydroxylasesC-P4H2.0

Data represents a compilation from various studies and indicates a broader inhibitory activity of IOX1 beyond histone demethylases.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor cross-reactivity. Below are protocols for commonly employed enzyme inhibition assays.

AlphaScreen® Assay for JmjC Histone Demethylase Inhibition

This assay is a bead-based, non-radioactive, homogeneous proximity assay used to measure the demethylase activity of enzymes like JMJDs.

Principle: The assay relies on the interaction of a biotinylated histone peptide substrate with a specific antibody that recognizes the demethylated product. Streptavidin-coated donor beads bind to the biotinylated substrate, and protein A-conjugated acceptor beads bind to the antibody. When the substrate is demethylated, the antibody binds, bringing the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead generates singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. Enzyme inhibition leads to a decrease in signal.

Materials:

  • JmjC enzyme (e.g., JMJD3)

  • Biotinylated histone H3 peptide substrate (e.g., H3K27me3)

  • 2-Oxoglutarate (α-ketoglutarate)

  • Ascorbate

  • Fe(II) (e.g., (NH4)2Fe(SO4)2·6H2O)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)

  • Test compounds (e.g., this compound, IOX1) dissolved in DMSO

  • AlphaScreen® Streptavidin Donor Beads and Protein A Acceptor Beads

  • Anti-demethylated histone antibody (e.g., anti-H3K27me2)

  • 384-well microplates

  • Plate reader capable of AlphaScreen® detection

Procedure:

  • Prepare a reaction mix containing the JmjC enzyme, biotinylated histone peptide substrate, 2-oxoglutarate, ascorbate, and Fe(II) in the assay buffer.

  • Add the test compounds at various concentrations to the wells of the 384-well plate. Include a DMSO control (vehicle) and a positive control inhibitor.

  • Initiate the enzymatic reaction by adding the reaction mix to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add a mixture of AlphaScreen® donor and acceptor beads pre-incubated with the specific antibody.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on a compatible plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: General Workflow for IC50 Determination of Enzyme Inhibitors

IC50_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Prepare Reagents: Enzyme, Substrate, Cofactors, Buffer C Mix Reagents and Test Compound in Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at Controlled Temperature C->D E Stop Reaction and Add Detection Reagents D->E F Measure Signal (e.g., Luminescence) E->F G Plot Dose-Response Curve and Calculate IC50 F->G JmjC_Inhibition cluster_nucleus Cell Nucleus Histone Methylated Histone (e.g., H3K27me3) JmjC JmjC Demethylase (e.g., JMJD3) Histone->JmjC Substrate Demethylated_Histone Demethylated Histone (e.g., H3K27me2) JmjC->Demethylated_Histone Demethylation Gene_Expression Altered Gene Expression Demethylated_Histone->Gene_Expression Inhibitor This compound (or IOX1) Inhibitor->JmjC Inhibition

References

Efficacy of 8-Iodoquinoline-5-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 8-Iodoquinoline-5-carboxylic acid analogs and related quinoline derivatives. The information is compiled from various studies to offer insights into their potential as therapeutic agents. This document summarizes quantitative biological data, details experimental protocols for key assays, and visualizes relevant biological pathways to aid in research and drug development.

Data Presentation

The following tables summarize the biological activities of various quinoline derivatives, with a focus on anticancer and antimicrobial efficacies. Due to the limited availability of direct comparative studies on a series of this compound analogs, this guide includes data on structurally related compounds to provide a broader context for structure-activity relationships.

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
8-Hydroxy-5-nitroquinoline (NQ)Raji (B-cell lymphoma)0.438[1]
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Raji (B-cell lymphoma)~2.5[1]
5-Amino-8-hydroxyquinoline (A8HQ)Raji (B-cell lymphoma)~4.0[1]
5,7-Diiodo-8-hydroxyquinoline (IIQ)Raji (B-cell lymphoma)~6.0[1]
6-Fluoro-2-(4-phenoxyphenyl)quinoline-4-carboxylic acidHCT-116 (Colon)Not specified[2]
Quinoline-4-carboxylic acid-chalcone hybrid (4d)A375 (Melanoma)5.0[3]
Quinoline-4-carboxylic acid-chalcone hybrid (4h)A375 (Melanoma)6.8[3]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid deriv. (P6)THP-1 (Leukemia)0.87
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid deriv. (P6)MOLM-13 (Leukemia)0.98
10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid (5j)DYRK1A (Kinase)0.006[4]
10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid (5o)DYRK1A (Kinase)0.022[4]

Table 2: Antimicrobial Activity of Quinoline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
NorfloxacinEscherichia coli0.05[5]
NorfloxacinKlebsiella sp.0.4[5]
NorfloxacinPseudomonas aeruginosa0.8 (MIC50)[5]
NorfloxacinStaphylococcus aureus1.6 (MIC90)[5]
8-Hydroxyquinoline (8HQ)Gram-positive & Gram-negative bacteria27.58 µM[6]
8-Hydroxy-7-iodo-5-quinolinesulfonic acidCandida sp.Fungistatic[7]
8-Hydroxy-7-iodo-5-quinolinesulfonic acidM. canis, T. mentagrophytesFungicidal[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Anticancer Activity Assays

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48 or 72 hours.

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

2. Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

  • Reaction Mixture: The assay is performed in a 96-well plate containing recombinant human DHODH enzyme, dihydroorotate (substrate), and varying concentrations of the inhibitor.

  • Reaction Initiation: The reaction is initiated by the addition of the electron acceptor, 2,6-dichloroindophenol (DCIP).

  • Absorbance Monitoring: The reduction of DCIP is monitored by measuring the decrease in absorbance at 600 nm over time.

  • IC50 Determination: IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[2]

Antimicrobial Activity Assays

1. Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth to reach a logarithmic growth phase.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the action of quinoline carboxylic acid analogs.

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine_Biosynthesis DHODH->Orotate Quinoline_Analog Quinoline Carboxylic Acid Analog Quinoline_Analog->DHODH Inhibition DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Biosynthesis->DNA_RNA_Synthesis Cell_Proliferation Cancer Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

DHODH Inhibition Pathway

Experimental_Workflow_Anticancer cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 8-Iodoquinoline-5-carboxylic Acid Analogs Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Culture Purification->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Enzyme_Assay Enzyme Inhibition Assay (e.g., DHODH) MTT_Assay->Enzyme_Assay Pathway_Analysis Signaling Pathway Analysis Enzyme_Assay->Pathway_Analysis Apoptosis_Assay Apoptosis Assays Pathway_Analysis->Apoptosis_Assay

Anticancer Drug Discovery Workflow

SAR_Logic Core Quinoline Core Position 5: Carboxylic Acid Position 8: Iodine Analogs Analogs Halogen Substitution (Cl, Br) Hydroxyl/Amino Group Addition Side Chain Modification Core:p2->Analogs:f0 Modification Core:p1->Analogs:f2 Modification Activity Biological Activity Anticancer Efficacy (↓IC50) Antimicrobial Potency (↓MIC) Enzyme Inhibition Analogs->Activity Leads to

Structure-Activity Relationship Logic

References

A Comparative Guide to the Validation of Analytical Methods for Iodoquinolines: A Focus on Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of established and modern analytical techniques for the quantification of iodoquinolines, a class of compounds with important therapeutic applications.

This document presents a head-to-head comparison of three distinct analytical methods: a traditional Thin-Layer Chromatography (TLC) with densitometric analysis, a widely-used Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, and a modern, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. The comparative data is drawn from validated studies on iodoquinolines and structurally related compounds to provide a comprehensive overview of their performance characteristics.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the key validation parameters for the three analytical methods, offering a clear and objective comparison of their capabilities.

Validation ParameterTLC-Spectrodensitometry (Diiodohydroxyquinoline)RP-HPLC (Diiodohydroxyquinoline)LC-MS/MS (Hydroxychloroquine - a related quinoline)
Linearity Range 0.4 - 1.8 µ g/band 0.05 - 10 µg/mL2 - 1000 ng/mL
Correlation Coefficient (r²) 0.99860.9997> 0.99
Limit of Detection (LOD) 0.13 µ g/band 0.015 µg/mLNot explicitly stated, but LLOQ is 2 ng/mL
Limit of Quantification (LOQ) 0.39 µ g/band 0.045 µg/mL2 ng/mL
Accuracy (% Recovery) 100.14 ± 1.80799.94 ± 0.77388.9 - 94.4%
Precision (% RSD) < 2%< 1%Intra-day: < 15%, Inter-day: < 15%
Specificity Specific for Diiodohydroxyquinoline in the presence of MetronidazoleSpecific for Diiodohydroxyquinoline in the presence of MetronidazoleSpecific for Hydroxychloroquine and its metabolites

Experimental Protocols

TLC-Spectrodensitometry for Diiodohydroxyquinoline

This method offers a simple and cost-effective approach for the quantification of diiodohydroxyquinoline.

  • Stationary Phase: TLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of chloroform, acetone, and glacial acetic acid (7.5:2.5:0.1, by volume).

  • Sample Application: Samples are applied as bands on the TLC plate.

  • Development: The plate is developed in a chromatographic tank saturated with the mobile phase.

  • Detection: The developed plates are scanned densitometrically at 254 nm.

  • Quantification: The concentration is determined by comparing the peak area of the sample to that of a standard.

RP-HPLC for Diiodohydroxyquinoline

A more robust and widely accepted method for routine analysis, providing excellent resolution and sensitivity.[1]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water (60:40, v/v), with the pH adjusted to 3.6 with phosphoric acid.

  • Flow Rate: 0.7 mL/min.

  • Detection: UV detection at 220 nm.[1]

  • Quantification: Based on the peak area of the analyte compared to a standard curve.

LC-MS/MS for Hydroxychloroquine (as a representative quinoline)

This modern technique offers the highest sensitivity and specificity, making it ideal for bioanalytical studies and trace-level quantification.

  • Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18 or PFP).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.[2]

  • Quantification: Based on the ratio of the peak area of the analyte to that of the internal standard.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the analytical method validation process and the signaling pathway for a generic iodoquinoline's mechanism of action.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method define_parameters Define Validation Parameters & Acceptance Criteria select_method->define_parameters prepare_materials Prepare Standards & Samples define_parameters->prepare_materials perform_experiments Perform Experiments (Linearity, Accuracy, Precision, etc.) prepare_materials->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data process_data Process & Analyze Data collect_data->process_data compare_to_criteria Compare Against Acceptance Criteria process_data->compare_to_criteria document_results Document Validation Report compare_to_criteria->document_results

Caption: Workflow for the validation of a new analytical method.

iodoquinoline_signaling_pathway iodoquinoline Iodoquinoline Compound target_enzyme Target Enzyme (e.g., DNA Gyrase) iodoquinoline->target_enzyme Inhibition dna_replication DNA Replication & Repair target_enzyme->dna_replication Blocks bacterial_cell_death Bacterial Cell Death dna_replication->bacterial_cell_death Leads to

Caption: Simplified signaling pathway of an iodoquinoline's antibacterial action.

References

Peer Review: 8-Iodoquinoline-5-carboxylic Acid in Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-Iodoquinoline-5-carboxylic acid and its alternatives, focusing on their performance in antimicrobial applications. The information is compiled from peer-reviewed research to assist researchers, scientists, and drug development professionals in making informed decisions.

I. Antimicrobial Activity: A Comparative Overview

Quinoline derivatives have long been a subject of interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial effects. This compound belongs to this class of compounds and has been investigated for its potential as an antimicrobial agent. This section compares its performance with other quinoline derivatives and a standard antibiotic, Ciprofloxacin.

While direct head-to-head comparative studies on this compound are limited, research on structurally similar compounds, particularly halogenated quinoline carboxylic acids, provides valuable insights into its potential efficacy. The antimicrobial activity of these compounds is often attributed to their ability to inhibit bacterial DNA gyrase, a type II topoisomerase crucial for DNA replication.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against selected bacterial strains. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency. For comparative purposes, data for the widely used antibiotic Ciprofloxacin is also included.

CompoundStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Reference
8-Hydroxy-7-iodoquinoline-5-sulfonamide Derivatives
Derivative 2a12.5252550[1]
Derivative 2b255050100[1]
Derivative 3a6.2512.512.525[1]
Other Quinoline Derivatives
1-alkoxy-4-oxo-3-quinolinecarboxylic acid (Compound 22)≤0.1->100-≤0.1-12.50.2->100[2]
2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid hydrazide (M1)100200200200[3][4]
2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid [1-(4-bromo-phenyl)-ethylidene] hydrazide (M3)50100100200[3][4]
Standard Antibiotic
Ciprofloxacin0.5 - >1280.125 - 0.25≤0.004 - 640.06 - >128[4][5]

Note: Data for this compound is not available in the reviewed literature. The table presents data for structurally related iodo-quinoline sulfonamide derivatives to provide an indication of the potential activity of iodo-substituted quinolines.

II. Experimental Protocols

This section details the methodologies for key experiments cited in the comparative data.

Synthesis of 8-Hydroxy-7-iodoquinoline-5-sulfonamide Derivatives (General Procedure)

A common synthetic route to quinoline sulfonamide derivatives involves the following steps:

  • Chlorosulfonation of 8-hydroxyquinoline: 8-hydroxyquinoline is reacted with chlorosulfonic acid to yield 8-hydroxyquinoline-5-sulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is then reacted with various amines (e.g., aliphatic, aromatic, or heterocyclic amines) to produce the corresponding sulfonamide derivatives.

  • Purification: The final products are purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Characterization of the synthesized compounds is typically performed using spectroscopic techniques like IR, ¹H NMR, and mass spectrometry.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[4][5]

III. Visualizing Experimental and Logical Relationships

Workflow for Synthesis and Antimicrobial Evaluation

The following diagram illustrates the general workflow for the synthesis of novel quinoline derivatives and their subsequent evaluation for antimicrobial activity.

G cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation start Starting Materials (e.g., 8-hydroxyquinoline) reaction1 Chemical Reactions (e.g., Chlorosulfonation, Amination) start->reaction1 purification Purification (e.g., Recrystallization) reaction1->purification characterization Characterization (e.g., NMR, Mass Spec) purification->characterization mic_determination MIC Determination (Broth Microdilution) characterization->mic_determination Synthesized Compound data_analysis Data Analysis and Comparison mic_determination->data_analysis standard Standard Antibiotic (e.g., Ciprofloxacin) standard->mic_determination bacterial_strains Bacterial Strains bacterial_strains->mic_determination

Caption: General workflow for the synthesis and antimicrobial screening of quinoline derivatives.

Logical Relationship of Quinolone Antimicrobial Action

The primary mechanism of action for many quinolone antimicrobials involves the inhibition of bacterial DNA gyrase. The following diagram illustrates this logical relationship.

G quinolone Quinolone Compound (e.g., this compound) dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Binds to inhibition Inhibition dna_gyrase->inhibition dna_replication DNA Replication bacterial_growth Bacterial Growth and Proliferation dna_replication->bacterial_growth Leads to inhibition->dna_replication Prevents inhibition->bacterial_growth Inhibits

Caption: Mechanism of action of quinolone antimicrobials via DNA gyrase inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Iodoquinoline-5-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 8-Iodoquinoline-5-carboxylic acid, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. This compound, like many halogenated organic molecules, presents potential hazards.

Personal Protective Equipment (PPE): All personnel handling this compound should wear standard laboratory attire, including a fully buttoned lab coat, nitrile rubber gloves, and ANSI-approved chemical splash goggles.[1] In cases of potential splashing, a face shield is recommended.[1]

Ventilation: Always handle this compound inside a properly functioning chemical fume hood to avoid inhalation of any dust or vapors.[1][2]

Spill Response: In the event of a small spill, it can be cleaned up by trained personnel using an inert absorbent material.[1] The collected material should then be placed in a sealed container for disposal as hazardous waste.[1][3] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, specifically as a halogenated organic compound.[1][4] Do not dispose of this chemical down the drain or in regular trash.[1][5][6][7]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in a designated and compatible hazardous waste container.[1][3][4] Polyethylene containers are generally suitable.[1]

    • The container must be in good condition and have a tightly sealing lid.[8]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[8] Do not use abbreviations or chemical formulas.[8]

    • Include the approximate quantity of the waste.

    • Affix your institution's official hazardous waste tag to the container as soon as the first drop of waste is added.[4]

  • Segregation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[4]

    • Crucially, keep halogenated waste separate from non-halogenated waste streams to facilitate proper disposal and manage costs.[4][8]

    • Store the container away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[5][7][8]

  • Storage:

    • Keep the waste container tightly closed except when adding waste.[4][8]

    • Store the container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1][4]

  • Final Disposal:

    • Once the container is full or ready for pickup, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal company.[2]

    • Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[9]

Summary of Hazards and Handling

Hazard ClassificationHandling and Disposal Precautions
Acute Toxicity (Oral) Toxic if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.
Skin and Eye Irritation May cause skin irritation and serious eye damage.[5] Wear protective gloves and eye protection.[5] In case of contact, rinse immediately and thoroughly with water and seek medical advice.[5]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[2][6] Avoid release to the environment. Collect spillage.
Reactivity May react with strong oxidizing agents, strong acids, and strong bases.[5][7] Store away from incompatible materials.

Disposal Workflow Diagram

This compound Disposal Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Handle with PPE in Fume Hood B Collect Waste in Designated Halogenated Waste Container A->B Generation of Waste C Label Container with 'Hazardous Waste' and Chemical Name B->C Immediate Action D Segregate from Non-Halogenated and Incompatible Waste C->D E Store in Satellite Accumulation Area D->E Secure Storage F Arrange for Pickup by EHS or Licensed Contractor E->F Container Full G Transport to Approved Waste Disposal Plant F->G Scheduled Pickup H Final Disposal Following Regulatory Guidelines G->H Compliant Treatment

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.